(4R)-4,8-Dimethyldecanal
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
632340-07-9 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(4R)-4,8-dimethyldecanal |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1 |
InChI Key |
XAUQKOJHYTYNRM-PIJUOVFKSA-N |
Isomeric SMILES |
CCC(C)CCC[C@@H](C)CCC=O |
Canonical SMILES |
CCC(C)CCCC(C)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (4R)-4,8-Dimethyldecanal as an Aggregation Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4,8-Dimethyldecanal is a significant aggregation pheromone utilized by several stored-product pests, most notably the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum.[1][2][3] Secreted by males, this branched-chain aldehyde attracts both male and female conspecifics, facilitating congregation for mating and resource exploitation.[1] The precise stereochemistry of 4,8-dimethyldecanal is crucial for its biological activity, with the (4R,8R)-isomer being the most active component.[1] This guide provides a comprehensive overview of the chemical properties, biosynthesis, mechanism of action, and experimental analysis of this compound, intended to serve as a technical resource for researchers in chemical ecology, pest management, and drug development.
Chemical Properties and Stereoisomers
4,8-dimethyldecanal is a C12 branched-chain aldehyde with two chiral centers at positions 4 and 8, resulting in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R).[1] Early research identified the natural pheromone as a blend of these stereoisomers, with subsequent studies confirming that the (4R,8R)-isomer elicits the strongest behavioral and electrophysiological responses in T. castaneum.[1] The synthetic racemic mixture is less attractive than the natural pheromone, highlighting the importance of stereospecific synthesis for optimal activity.[2]
Biosynthesis of 4,8-Dimethyldecanal
The biosynthesis of 4,8-dimethyldecanal in Tribolium castaneum proceeds through the fatty acid synthesis (FAS) pathway, rather than the mevalonate pathway typically associated with terpenoid biosynthesis.[4] This was determined through a series of experiments involving pathway inhibitors and isotopic labeling.
The production of 4,8-dimethyldecanal was significantly inhibited by 2-octynoic acid, a known inhibitor of the fatty acid pathway, but was unaffected by mevastatin, an inhibitor of the mevalonate pathway.[4] Furthermore, feeding experiments with ¹³C-labeled precursors demonstrated the incorporation of acetate and propionate into the 4,8-dimethyldecanal molecule.[4] Deuterium-labeled precursors, including 2-methylbutanoate, 2,6-dimethyloctanoate, and 4,8-dimethyldecanoate, were also incorporated into the final pheromone structure.[4] These findings conclusively show that the carbon skeleton of 4,8-dimethyldecanal is assembled through the sequential addition of acetate and propionate units, following the pattern Ac-Pr-Ac-Pr-Ac (where Ac is acetate and Pr is propionate).[4] The production of the pheromone is also influenced by juvenile hormone (JH) III, with increasing doses of JH III leading to a significant reduction in 4,8-dimethyldecanal production.[4]
Data Presentation
Table 1: Production of 4,8-Dimethyldecanal by Tribolium Species
| Species | Sex | Pheromone Production (ng/beetle) |
| T. castaneum | Male | 0.25 ± 0.04 |
| Female | Not Detected | |
| T. confusum | Male | 0.18 ± 0.03 |
| Female | Not Detected | |
| T. freemani | Male | 0.12 ± 0.02 |
| Female | Not Detected | |
| T. madens | Male | 0.08 ± 0.02 |
| Female | Not Detected | |
| T. anaphe | Male | Not Detected |
| Female | Not Detected | |
| T. audax | Male | Not Detected |
| Female | Not Detected | |
| T. brevicornis | Male | Not Detected |
| Female | Not Detected | |
| Data extracted from Arnaud et al. (2002). Volatiles were collected over a 30-minute period using SPME.[5] |
Table 2: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal
| Pheromone Stimulus | Concentration | % Attraction |
| Isolated Natural Pheromone | 15 ng/disk | 65.0% |
| 1.5 ng/disk | 21.0% | |
| Synthetic Racemic Mixture | 150 ng/disk | 51.0% |
| Data from Suzuki (1980).[2] |
Table 3: Trap Catch of Tribolium castaneum at Different Pheromone Concentrations
| Pheromone Concentration (µL) | Mean Trap Catch (%) |
| 0.1 | 15 |
| 0.5 | 24 |
| 1.0 | 18 |
| 2.0 | 12 |
| Data from a study on the orientation of T. castaneum adults, where beetles were released up to 60 cm from the pheromone source.[6] |
Experimental Protocols
Pheromone Extraction and Analysis
Objective: To extract, identify, and quantify 4,8-dimethyldecanal from Tribolium species.
Methodology: Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Insect Rearing: Rear Tribolium castaneum on a diet of whole wheat flour with 5% brewer's yeast at 30°C and 70% relative humidity.
-
Sample Preparation: Place a specific number of male beetles (e.g., 20-30) in a glass vial.
-
SPME: Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane coating) to the headspace of the vial containing the beetles for a set period (e.g., 30 minutes to 24 hours) at room temperature.
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the heated injection port of a gas chromatograph.
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program: Start at 40°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
-
Identification and Quantification:
-
Identify 4,8-dimethyldecanal by comparing its mass spectrum and retention time with those of an authentic synthetic standard.
-
Quantify the amount of pheromone by comparing the peak area of the target compound with a standard curve generated from known concentrations of the synthetic standard.
-
Electrophysiological Analysis
Objective: To measure the antennal response of Tribolium castaneum to different stereoisomers and concentrations of 4,8-dimethyldecanal.
Methodology: Electroantennography (EAG)
-
Antenna Preparation:
-
Immobilize an adult beetle in a pipette tip with the head protruding.
-
Excise one antenna at the base.
-
Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of the synthetic pheromone stereoisomers in a solvent such as paraffin oil or hexane.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Insert the filter paper into a Pasteur pipette.
-
-
Stimulus Delivery:
-
Deliver a continuous stream of humidified, charcoal-filtered air over the antennal preparation through a main airline.
-
Introduce the tip of the stimulus-containing Pasteur pipette into a hole in the main airline.
-
Deliver a puff of odorant-laden air (e.g., 0.5 seconds) by injecting a known volume of air through the Pasteur pipette.
-
-
Data Recording and Analysis:
-
Record the resulting depolarization of the antennal membrane (EAG response) using an amplifier.
-
Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.
-
Subtract the response to a solvent blank from the response to the pheromone stimulus.
-
Analyze the dose-response relationship for each stereoisomer.
-
Behavioral Assays
Objective: To assess the attractiveness of 4,8-dimethyldecanal to Tribolium castaneum adults.
Methodology: Y-tube Olfactometer Assay
-
Olfactometer Setup:
-
Use a glass Y-tube olfactometer with two arms.
-
Connect each arm to an air source providing a constant flow of humidified, charcoal-filtered air (e.g., 100 mL/min).
-
Place a stimulus source at the upwind end of one arm and a control (solvent only) at the end of the other arm.
-
-
Stimulus Preparation:
-
Apply a known amount of the synthetic pheromone dissolved in a solvent to a filter paper disc.
-
Use a filter paper disc with only the solvent as the control.
-
-
Beetle Preparation:
-
Use adult beetles of a specific age and sex.
-
Starve the beetles for a period (e.g., 24 hours) before the assay to increase their motivation to respond.
-
-
Bioassay Procedure:
-
Introduce a single beetle at the downwind end of the Y-tube.
-
Allow the beetle a set amount of time (e.g., 5 minutes) to make a choice.
-
A choice is recorded when the beetle walks a certain distance (e.g., 2 cm) into one of the arms.
-
Beetles that do not make a choice within the allotted time are recorded as non-responders.
-
Alternate the position of the stimulus and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of beetles choosing the stimulus arm versus the control arm.
-
Use a chi-square test to determine if the preference for the stimulus is statistically significant.
-
Olfactory Signaling Pathway
The perception of 4,8-dimethyldecanal in Tribolium castaneum is initiated by the binding of the pheromone molecule to specific Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) housed within sensilla on the beetle's antennae. The T. castaneum genome contains a large number of Or genes, and a specific co-receptor, TcOR1 (an ortholog of the highly conserved Orco), is essential for the function of these olfactory receptors. Knockdown of TcOR1 expression results in a loss of response to the aggregation pheromone.[7]
Insect ORs are ligand-gated ion channels, and two main signaling transduction mechanisms have been proposed: ionotropic and metabotropic.
-
Ionotropic Pathway: The binding of the pheromone to the OR complex (composed of a specific OR and the Orco co-receptor) directly opens the ion channel, leading to an influx of cations and depolarization of the ORN membrane.
-
Metabotropic Pathway: Pheromone binding to the OR may also activate a G-protein signaling cascade, leading to the production of second messengers (e.g., cAMP or IP₃), which in turn modulate ion channels, resulting in either depolarization or hyperpolarization.
While the precise pathway for aldehyde pheromone reception in T. castaneum is not fully elucidated, the current understanding for many insects suggests a primary role for the ionotropic pathway, potentially modulated by metabotropic components.
Conclusion
This compound is a well-characterized aggregation pheromone that plays a crucial role in the chemical communication of Tribolium beetles. A thorough understanding of its biosynthesis, stereochemistry-dependent activity, and the mechanisms of its perception provides a solid foundation for the development of effective and environmentally benign pest management strategies. The detailed experimental protocols and compiled data within this guide offer a valuable resource for researchers aiming to further investigate this and other semiochemical systems, with potential applications in the development of novel attractants, repellents, or disruptants for pest control. The elucidation of the specific odorant receptors and signaling pathways involved also presents opportunities for the development of targeted molecular interventions.
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The red flour beetle's large nose: an expanded odorant receptor gene family in Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Identification of (4R)-4,8-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde that functions as a potent aggregation pheromone for several species of flour beetles, most notably the red flour beetle, Tribolium castaneum. First identified in the late 1970s, its stereochemistry has been shown to be crucial for its biological activity, with the (4R,8R)-isomer eliciting the strongest behavioral response. This technical guide provides a comprehensive overview of the discovery, identification, and synthesis of this compound, with a focus on the experimental methodologies and analytical data that have been pivotal in its characterization. Detailed protocols for its isolation from natural sources and its stereoselective synthesis are presented, alongside a thorough analysis of its spectroscopic properties. Furthermore, this guide elucidates the biosynthetic pathway of this semiochemical, offering insights into its natural production. The information contained herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, natural products chemistry, and pest management.
Discovery and Biological Significance
The initial discovery of an aggregation pheromone in Tribolium castaneum was reported in the 1970s. Subsequent research by Suzuki and colleagues led to the identification of the active compound as 4,8-dimethyldecanal.[1][2] It was observed that the natural pheromone, produced by male beetles, was attractive to both males and females, promoting aggregation and facilitating mating.[1]
A critical breakthrough in the study of this pheromone was the elucidation of its stereochemistry. Mori and coworkers synthesized all four possible stereoisomers of 4,8-dimethyldecanal and, through bioassays, determined that the (4R,8R)-isomer was the most biologically active, eliciting a response in T. castaneum identical to that of the natural pheromone.[3] Other isomers showed significantly weaker or no activity, highlighting the high degree of stereospecificity in the insect's chemoreceptors.[3]
Isolation and Identification from Natural Sources
The initial identification of 4,8-dimethyldecanal from Tribolium castaneum involved the extraction of volatiles from large colonies of the beetles, followed by purification and spectroscopic analysis.
Experimental Protocol: Volatile Collection and Extraction
A common method for collecting volatile semiochemicals from insects is through solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Live Tribolium castaneum beetles
-
Glass vials with PTFE-lined septa
-
SPME fiber assembly with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Place a known number of T. castaneum adults into a clean glass vial.
-
Seal the vial with a PTFE-lined septum.
-
Pre-condition the SPME fiber according to the manufacturer's instructions.
-
Insert the SPME fiber through the septum into the headspace of the vial containing the beetles.
-
Expose the fiber to the headspace for a predetermined amount of time (e.g., 3 hours) at a controlled temperature (e.g., 35°C) to allow for the adsorption of volatile compounds.[4]
-
Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.
Analytical Characterization
The identification of the isolated pheromone was accomplished through a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis provides the retention time of the compound, which can be compared to that of a synthetic standard. The mass spectrum reveals the molecular weight and fragmentation pattern of the molecule. For 4,8-dimethyldecanal, the molecular ion peak (M+) is often not observed; however, a characteristic fragment at m/e 140, resulting from a McLafferty rearrangement (loss of C2H4O), is a key indicator of its structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the carbon skeleton and the position of the methyl branches and the aldehyde group.
Stereoselective Synthesis of (4R,8R)-4,8-Dimethyldecanal
The synthesis of the biologically active (4R,8R)-isomer of 4,8-dimethyldecanal requires a stereocontrolled approach. Several synthetic routes have been developed, often employing chiral starting materials. One effective strategy involves the coupling of two chiral building blocks.[1]
Experimental Protocol: A Representative Synthesis
This protocol outlines a convergent synthesis that utilizes a Grignard reaction to couple a chiral bromide with a chiral tosylate, followed by oxidative cleavage to yield the target aldehyde.
Materials:
-
(R)-1-bromo-2-methylbutane
-
Magnesium turnings
-
(S)-3,7-dimethyl-6-octen-1-ol tosylate
-
Lithium tetrachlorocuprate (Li₂CuCl₄) solution in THF
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve (R)-1-bromo-2-methylbutane in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction.
-
Maintain the reaction under a nitrogen atmosphere and stir until the magnesium is consumed.
Step 2: Grignard Coupling
-
In a separate flame-dried flask, dissolve (S)-3,7-dimethyl-6-octen-1-ol tosylate in anhydrous THF and cool the solution to -78°C.
-
Add a catalytic amount of Li₂CuCl₄ solution.
-
Slowly add the freshly prepared Grignard reagent to the tosylate solution at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by silica gel column chromatography.
Step 3: Ozonolysis
-
Dissolve the purified alkene from Step 2 in a mixture of dichloromethane and methanol and cool the solution to -78°C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction overnight.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to yield (4R,8R)-4,8-dimethyldecanal.
Quantitative Data
Table 1: Spectroscopic Data for (4R,8R)-4,8-Dimethyldecanal
| Technique | Parameter | Value |
| ¹H NMR (CDCl₃) | δ 9.76 (t, J=1.8 Hz, 1H) | Aldehyde proton |
| δ 2.42 (dt, J=7.3, 1.8 Hz, 2H) | -CH₂-CHO | |
| δ 1.10 - 1.60 (m) | Methylene and methine protons | |
| δ 0.86 (d, J=6.6 Hz, 6H) | C4-CH₃ and C8-CH₃ | |
| δ 0.84 (t, J=7.4 Hz, 3H) | -CH₂-CH₃ | |
| ¹³C NMR (CDCl₃) | δ 202.9 | C1 (CHO) |
| δ 43.8 | C2 | |
| δ 37.3 | C7 | |
| δ 34.6 | C5 | |
| δ 32.2 | C3 | |
| δ 29.6 | C9 | |
| δ 28.0 | C8 | |
| δ 24.7 | C6 | |
| δ 19.5 | C4-CH₃ | |
| δ 19.2 | C8-CH₃ | |
| δ 11.4 | C10 | |
| Mass Spec. (EI) | m/z (relative intensity) | 140 (M⁺ - 44), 125, 111, 97, 83, 70, 56 |
| Optical Rotation | [α]²⁵_D | -5.8° (c 1.0, CHCl₃) |
Visualizations
Diagram 1: Synthetic Pathway of (4R,8R)-4,8-Dimethyldecanal
References
Unraveling the Essence of Aggregation: A Technical Guide to the Natural Sources and Biosynthesis of (4R)-4,8-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and biological synthesis of (4R)-4,8-dimethyldecanal, a significant semiochemical in the animal kingdom. This document delves into the scientific literature to present detailed information on its primary sources, the intricate biosynthetic pathways responsible for its creation, and the experimental methodologies employed to elucidate these processes. Quantitative data are systematically organized for clarity, and key pathways and workflows are visualized to facilitate a deeper understanding of the subject matter.
Natural Sources of this compound
This compound is most prominently known as a critical component of the aggregation pheromone of several insect species, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2][3][4][5][6][7] In these species, the compound is produced by males and serves to attract both male and female conspecifics to a common location, facilitating mating and resource exploitation.[4][5][6] While the (4R,8R)-isomer is reported to have identical activity to the natural pheromone, the naturally produced pheromone is a blend of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S)-4,8-dimethyldecanal.[4][5]
Biosynthesis of this compound
The biosynthetic route involves the sequential condensation of acetate and propionate units, assembled in a specific order: Acetate - Propionate - Acetate - Propionate - Acetate (Ac-Pr-Ac-Pr-Ac).[1][2] The carbon backbone of the resulting fatty acid is then modified to produce the final aldehyde pheromone. The production of 4,8-dimethyldecanal is hormonally regulated, with topical application of Juvenile Hormone (JH) III leading to a significant reduction in pheromone output.[1]
Elucidation of the Biosynthetic Pathway
The determination of the fatty acid origin of 4,8-dimethyldecanal was achieved through a series of key experiments that systematically ruled out the mevalonate pathway and confirmed the incorporation of fatty acid precursors.
dot
Figure 1. Experimental workflow for elucidating the biosynthetic pathway of 4,8-dimethyldecanal.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway, based on the incorporation of labeled precursors, is initiated by the condensation of acetyl-CoA and propionyl-CoA units.
dot
Figure 2. Proposed biosynthetic pathway of this compound from acetate and propionate precursors.
Quantitative Data
The following table summarizes the key quantitative findings from inhibitor and isotopic labeling studies that were instrumental in defining the biosynthetic pathway of 4,8-dimethyldecanal.
| Experimental Condition | Observation | Conclusion | Reference |
| Treatment with Mevastatin | No significant effect on pheromone production. | The mevalonate pathway is not involved. | [1][2] |
| Treatment with 2-Octynoic Acid | Inhibition of pheromone production. | The fatty acid pathway is involved. | [1][2] |
| Administration of [1-¹³C]acetate | High incorporation of the ¹³C label into 4,8-dimethyldecanal. | Acetate is a precursor. | [1][2] |
| Administration of [1-¹³C]propionate | High incorporation of the ¹³C label into 4,8-dimethyldecanal. | Propionate is a precursor. | [1][2] |
| Administration of [2-¹³C]mevalonolactone | No incorporation of the ¹³C label into 4,8-dimethyldecanal. | Confirms the non-involvement of the mevalonate pathway. | [1] |
| Administration of Deuterium-labeled 2-methylbutanoate (C5D), 2,6-dimethyloctanoate (C10D), and 4,8-dimethyldecanoate (C12D) | Incorporation of deuterium into 4,8-dimethyldecanal. | Confirms the sequence of precursor addition. | [1][2] |
| Administration of Deuterium-labeled 4-methylhexanoate (C7D) | No incorporation of deuterium into 4,8-dimethyldecanal. | Provides further evidence for the specific Ac-Pr-Ac-Pr-Ac sequence. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the elucidation of the this compound biosynthetic pathway.
Pheromone Collection and Analysis
-
Volatile Collection: Volatiles from male Tribolium castaneum are collected by placing the beetles in a glass chamber with a purified air stream passing through. The exiting air is passed through a solid-phase absorbent trap (e.g., Porapak Q) to capture the organic volatiles.
-
Extraction: The trapped volatiles are eluted from the absorbent using an appropriate organic solvent such as hexane or diethyl ether.
-
Analysis: The extracts are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 4,8-dimethyldecanal.[7] An internal standard is typically added to the extract for accurate quantification.
Inhibitor Studies
-
Inhibitor Preparation: Mevastatin and 2-octynoic acid are individually dissolved in a suitable solvent (e.g., acetone) and mixed with flour at various concentrations. The solvent is allowed to evaporate completely.
-
Beetle Treatment: Male beetles are fed the inhibitor-treated flour for a specified period. Control groups are fed flour treated with the solvent only.[1][2]
-
Pheromone Analysis: After the treatment period, volatiles are collected from the beetles and analyzed by GC-MS as described in section 4.1 to determine the effect of the inhibitors on pheromone production.[1]
Isotopic Labeling Studies
-
Labeled Precursor Administration: Isotopically labeled precursors, such as [1-¹³C]acetate, [1-¹³C]propionate, and various deuterium-labeled fatty acids, are orally administered to the beetles by mixing them into their flour diet.[1][2]
-
Incubation: The beetles are maintained on the labeled diet for a period sufficient to allow for the incorporation of the labels into the pheromone.
-
Analysis: Volatiles are collected and analyzed by GC-MS. The mass spectra of the produced 4,8-dimethyldecanal are examined for mass shifts corresponding to the incorporation of the heavy isotopes, confirming their role as precursors.[1]
Hormonal Regulation Studies
-
Hormone Application: Juvenile Hormone (JH) III is dissolved in a carrier solvent like acetone and topically applied to the dorsal side of the male beetles at various doses.[1] Control beetles are treated with the solvent alone.
-
Pheromone Collection and Quantification: Following the hormonal treatment, the beetles are aerated, and the collected volatiles are analyzed by GC-MS to assess the impact of JH III on the production of 4,8-dimethyldecanal.[1]
References
- 1. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 6. Responses of Red Flour Beetle Adults, Tribolium castaneum (Coleoptera: Tenebrionidae), and Other Stored Product Beetles to Different Pheromone Trap Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Biological Activity of 4,8-Dimethyldecanal Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethyldecanal is a branched-chain aldehyde that has garnered significant scientific interest due to its potent biological activity as an aggregation pheromone in several species of flour beetles of the genus Tribolium.[1][2] These beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum), are major pests of stored food products worldwide.[3][4] The aggregation pheromone, produced by male beetles, attracts both sexes, leading to increased population density in food sources.[4][5] Understanding the stereochemistry and biological activity of 4,8-dimethyldecanal is crucial for developing effective and environmentally benign pest management strategies.[4]
This technical guide provides a comprehensive overview of the biological activity of the four stereoisomers of 4,8-dimethyldecanal. It details the quantitative data on their pheromonal effects, outlines the experimental protocols used for their evaluation, and illustrates the key biosynthetic and behavioral pathways. While the known biological activity of this compound is currently limited to its role as an insect pheromone, this guide provides the foundational knowledge for researchers in chemical ecology and may offer insights for professionals in drug development interested in receptor-ligand interactions and stereospecificity.
Stereoisomers and Biological Activity
4,8-Dimethyldecanal has two chiral centers at carbons 4 and 8, which gives rise to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). Research has unequivocally demonstrated that the biological activity of 4,8-dimethyldecanal is highly dependent on its stereochemistry. The natural aggregation pheromone of Tribolium castaneum has been identified as the (4R,8R)-isomer, which is the most active of the four stereoisomers.[6] Other isomers exhibit significantly lower or no activity.[6]
Quantitative Data on Pheromonal Activity
The biological activity of 4,8-dimethyldecanal stereoisomers is typically assessed through behavioral assays (e.g., olfactometer tests) and electrophysiological recordings (e.g., electroantennography). The following table summarizes the available quantitative and semi-quantitative data on the activity of the different stereoisomers.
| Stereoisomer | Biological Activity | Source Organism | Notes |
| (4R,8R)-4,8-dimethyldecanal | High (Identical to natural pheromone) | Tribolium castaneum | Elicits the strongest attraction in both sexes. Considered the primary active component of the natural pheromone. |
| (4R,8S)-4,8-dimethyldecanal | Moderate | Tribolium castaneum | Shows some attractive activity, although significantly less than the (4R,8R)-isomer. A mixture of (4R,8R) and (4R,8S) in an 8:2 ratio was found to be about 10 times more active than (4R,8R) alone in one study. |
| (4S,8R)-4,8-dimethyldecanal | Very weak to no activity | Tribolium castaneum | Generally considered to have negligible pheromonal activity. |
| (4S,8S)-4,8-dimethyldecanal | Very weak to no activity | Tribolium castaneum | Generally considered to have negligible pheromonal activity. |
| Racemic Mixture | Active, but less so than the natural pheromone. A synthetic sample showed 51% attractancy at 150 ng, while the isolated pheromone showed 65% attractancy at 15 ng.[1] | Tribolium castaneum | The presence of less active or inactive stereoisomers in the racemic mixture reduces the overall potency compared to the pure, naturally occurring (4R,8R)-isomer.[1] |
Signaling and Biosynthetic Pathways
The biological activity of 4,8-dimethyldecanal is initiated by its detection by olfactory receptors in the antennae of the beetle, leading to a behavioral response. The biosynthesis of this pheromone has also been elucidated.
Biosynthesis of 4,8-Dimethyldecanal
Studies using isotopically labeled precursors have shown that 4,8-dimethyldecanal is synthesized via the fatty acid pathway, not the mevalonate (terpene) pathway.[7][8] The biosynthesis involves the sequential addition of acetate and propionate units.[7][8] The production of the pheromone can be inhibited by 2-octynoic acid, a fatty acid pathway inhibitor, but not by mevastatin, a mevalonate pathway inhibitor.[7][8]
Chemoreception and Behavioral Response
The perception of 4,8-dimethyldecanal initiates a signaling cascade within the olfactory sensory neurons of the beetle's antennae. This ultimately leads to the aggregation behavior. The process can be conceptualized as follows:
Experimental Protocols
The evaluation of 4,8-dimethyldecanal's biological activity involves several key experimental procedures, from synthesis to behavioral assays.
Stereoselective Synthesis
The synthesis of specific stereoisomers of 4,8-dimethyldecanal is a prerequisite for studying their biological activity. A common strategy involves the use of chiral building blocks. For example, the (4R, 8S) and (4S, 8S) isomers can be synthesized from (R)- and (S)-citronellol, respectively, coupled with a chiral Grignard reagent prepared from (S)-(+)-1-bromo-2-methylbutane.
A general workflow for the synthesis is as follows:
-
Preparation of Chiral Precursors: Chiral starting materials like citronellol are converted to tosylates.
-
Grignard Reaction: A chiral Grignard reagent is prepared from a suitable alkyl halide (e.g., (S)-(+)-1-bromo-2-methylbutane).
-
Coupling Reaction: The tosylate is coupled with the Grignard reagent to form the carbon skeleton of the target molecule.
-
Ozonolysis: The resulting hydrocarbon is subjected to ozonolysis to cleave the double bond and form the aldehyde.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.
Protocol Outline:
-
Antenna Preparation: An antenna is excised from a beetle and mounted between two electrodes.
-
Stimulus Preparation: Serial dilutions of the 4,8-dimethyldecanal stereoisomers are prepared in a solvent like silicone oil. A small amount of each dilution is applied to a filter paper strip.
-
Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air are then passed through a cartridge containing the odorant-laden filter paper, delivering the stimulus to the antenna.
-
Data Recording: The voltage changes across the antenna are amplified and recorded. The amplitude of the depolarization is proportional to the strength of the antennal response to the specific odorant.
Behavioral Assays (Olfactometer)
Behavioral assays are used to determine the attractiveness of the different stereoisomers to the beetles. A common apparatus is a two-choice olfactometer.
Protocol Outline:
-
Apparatus: A Y-tube or multi-arm olfactometer is used. Purified air is passed through two or more arms.
-
Treatment and Control: The air stream in one arm is passed over a sample of a 4,8-dimethyldecanal stereoisomer (the treatment), while the other arm contains only the solvent (the control).
-
Beetle Introduction: A beetle is introduced at the downwind end of the olfactometer.
-
Observation: The beetle's movement is observed, and the arm it chooses to enter and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction.
Implications for Drug Development and Future Research
The current body of scientific literature indicates that the biological activity of 4,8-dimethyldecanal is highly specific to its role as an insect pheromone. Extensive searches have not revealed any studies on its pharmacological effects in mammalian or other non-insect systems. Therefore, its direct application in drug development is not apparent at this time.
However, the stereospecificity of the beetle's olfactory system for 4,8-dimethyldecanal provides a valuable model for studying ligand-receptor interactions. For drug development professionals, this system can serve as a case study in the importance of chirality for biological activity. Future research could focus on:
-
Receptor Deorphanization: Identifying the specific olfactory receptors in Tribolium that bind to the different stereoisomers of 4,8-dimethyldecanal.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4,8-dimethyldecanal to probe the structural requirements for receptor binding and activation.
-
Development of Antagonists: Designing molecules that block the 4,8-dimethyldecanal receptors, which could lead to novel methods of pest control by disrupting their aggregation behavior.
Conclusion
The biological activity of 4,8-dimethyldecanal is a classic example of stereochemical specificity in a biological system. The (4R,8R)-isomer is a potent aggregation pheromone for several Tribolium species, while the other stereoisomers are significantly less active. This knowledge is being leveraged to develop more effective and specific pest management tools. While direct pharmacological applications have not been identified, the principles of stereospecificity and the detailed understanding of its biosynthesis and chemoreception offer valuable insights for researchers across various scientific disciplines, including those in drug discovery and development who are focused on the intricacies of molecular recognition.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Chemical Landscape of (4R)-4,8-Dimethyldecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde with significant biological activity, most notably as a potent aggregation pheromone in several species of flour beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Its stereospecific nature plays a crucial role in its biological function, with the (4R,8R)-isomer being the most active component of the natural pheromone.[3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological pathways associated with this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic aldehydic odor.[4] The presence of two methyl branches on the decanal backbone influences its physical properties.[4] While its solubility in water is limited due to the long hydrocarbon chain, it is soluble in most organic solvents.[4]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O | [4][5] |
| Molecular Weight | 184.32 g/mol | [4][6] |
| Boiling Point | 235.5 °C at 760 mmHg | [5] |
| Density | 0.82 g/cm³ | [5] |
| Refractive Index | 1.427 | [5] |
| Vapor Pressure | 0.0498 mmHg at 25°C | [5] |
| Flash Point | 102.1 °C | [5] |
Experimental Protocols: Synthesis of this compound
The stereospecific synthesis of this compound is a multi-step process that often involves the coupling of chiral building blocks. One effective strategy involves the use of (R)- and (S)-2-methyloxirane as chiral sources.[3] The following is a generalized experimental protocol based on reported synthetic routes.
Materials:
-
(R)-2-methyloxirane
-
Allylmagnesium bromide
-
Copper(I) iodide (CuI)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl)
-
Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide
-
Boric acid
-
Sodium borohydride
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
(R)-1-bromo-2-methylbutane
-
Magnesium turnings
-
Lithium tetrachlorocuprate(II) (Li₂CuCl₄)
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Appropriate organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane)
Methodology:
-
Preparation of Chiral Alcohol: The synthesis typically begins with the ring-opening reaction of a chiral epoxide, such as (R)-2-methyloxirane, with a Grignard reagent like allylmagnesium bromide, catalyzed by CuI. This reaction yields a chiral secondary alcohol.[3]
-
Selective Oxidation: Any primary alcohol byproduct from the previous step can be selectively oxidized to the corresponding aldehyde using a TEMPO-catalyzed oxidation, allowing for easier separation.[3]
-
Chain Elongation: The chiral alcohol is then used to alkylate a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. Subsequent hydrolysis and decarboxylation yield a carboxylic acid with an extended carbon chain.
-
Reduction and Tosylation: The carboxylic acid is reduced to the corresponding primary alcohol, which is then converted to a tosylate by reaction with p-toluenesulfonyl chloride in the presence of pyridine.
-
Coupling Reaction: A key step involves the Li₂CuCl₄-catalyzed coupling of the chiral tosylate with a Grignard reagent derived from a second chiral building block, such as (R)-1-bromo-2-methylbutane. This forms the carbon skeleton of the target molecule.[3]
-
Oxidative Cleavage: The terminal alkene of the coupled product is then subjected to oxidative cleavage to yield the final aldehyde, this compound. A common reagent system for this transformation is RuCl₃/NaIO₄.[3]
-
Purification: The final product is purified using standard techniques such as column chromatography.
Signaling Pathways and Logical Relationships
Biosynthesis of 4,8-Dimethyldecanal
In Tribolium castaneum, 4,8-dimethyldecanal is biosynthesized via a modified fatty acid pathway.[7][8] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[7][8] The production of the pheromone is inhibited by fatty acid pathway inhibitors, but not by mevalonate pathway inhibitors, confirming its origin from fatty acid metabolism.[7][8]
Caption: Biosynthetic pathway of this compound in T. castaneum.
Generalized Experimental Workflow for Synthesis
The chemical synthesis of this compound involves a series of sequential reactions, each requiring specific reagents and conditions to ensure high stereochemical purity of the final product. The workflow illustrates the major stages of the synthesis.
Caption: Generalized workflow for the chemical synthesis of this compound.
Conclusion
This compound is a molecule of significant interest due to its potent biological activity as an insect pheromone. A thorough understanding of its chemical properties, coupled with efficient and stereoselective synthetic methods, is crucial for its application in pest management strategies and for further research into its mechanism of action. The biosynthetic pathway via fatty acid metabolism provides a potential target for the development of novel pest control agents. This guide serves as a foundational resource for professionals engaged in the study and application of this important semiochemical.
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 4. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 5. Cas 75983-36-7,4,8-dimethyldecanal | lookchem [lookchem.com]
- 6. 4,8-Dimethyldecanal | C12H24O | CID 156377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of (4R)-4,8-Dimethyldecanal in Flour Beetle Communication: A Technical Guide
(4R)-4,8-Dimethyldecanal, a branched-chain saturated aldehyde, plays a pivotal role in the chemical ecology of several species of flour beetles belonging to the genus Tribolium. This technical guide provides an in-depth analysis of its function as an aggregation pheromone, its biosynthesis, and the behavioral responses it elicits, with a primary focus on the red flour beetle, Tribolium castaneum. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.
Introduction: The Role of this compound in Insect Communication
This compound is the primary component of the aggregation pheromone of the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum.[1][2] Secreted by males, this volatile semiochemical serves to attract both males and females of the species, leading to the formation of aggregations in suitable food sources.[1][2] The natural pheromone is a blend of stereoisomers, with the (4R,8R) isomer being the most biologically active.[3] However, studies have shown that a mixture of the (4R,8R) and (4R,8S) isomers can be even more attractive to the beetles.[4] This aggregation behavior is crucial for mating, resource exploitation, and protection from predators. The pheromone is also a key target for the development of monitoring and control strategies for these significant stored-product pests.[1]
Biosynthesis of this compound
Contrary to many insect pheromones that are derived from the mevalonate pathway, this compound in Tribolium castaneum is biosynthesized through the fatty acid pathway.[5][6] Isotopic labeling studies have demonstrated the incorporation of acetate and propionate into the pheromone molecule, confirming its fatty acid origin.[5][6] The biosynthesis is also influenced by juvenile hormone III, with increased hormone titers leading to a significant reduction in pheromone production.[5][6]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data on Pheromone Production and Behavioral Response
Quantitative analysis of pheromone production and the corresponding behavioral responses are critical for understanding the chemical ecology of Tribolium castaneum. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Species | Reference |
| Pheromone Production Rate | Varies with diet quality; threefold increase on high nutrition diet | T. castaneum | |
| Natural Stereoisomer Ratio (approximate) | (4R,8R):(4R,8S):(4S,8R):(4S,8S) = 4:4:1:1 | T. castaneum | [3] |
Table 1: Pheromone Production in Tribolium castaneum
| Stimulus | Concentration | Response Metric | Result | Species | Reference |
| Isolated Natural Pheromone | 15 ng/disk | Attractiveness | 65.0% | T. castaneum | [2] |
| Isolated Natural Pheromone | 1.5 ng/disk | Attractiveness | 21.0% | T. castaneum | [2] |
| Synthetic Pheromone (racemic mixture) | 150 ng/disk | Attractiveness | 51% | T. castaneum | [2] |
| (4R,8R)-4,8-dimethyldecanal | - | Behavioral Response | Identical to natural pheromone | T. castaneum | [1] |
| Other stereoisomers | - | Behavioral Response | Very weak or no response | T. castaneum | [3] |
| 8:2 mixture of (4R,8R) and (4R,8S) isomers | - | Activity | ~10 times more active than (4R,8R) alone | T. castaneum | [4] |
Table 2: Behavioral Response of Tribolium castaneum to this compound
Experimental Protocols
Pheromone Collection and Analysis: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the collection and analysis of volatile compounds, including this compound, from Tribolium castaneum.
Materials:
-
Tribolium castaneum adults
-
Glass vials (e.g., 4 mL or 20 mL) with PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Place a known number of T. castaneum adults (e.g., 10-50) into a clean glass vial. The insects can be of a specific sex and age depending on the experimental design.
-
Volatile Collection (HS-SPME):
-
Precondition the SPME fiber according to the manufacturer's instructions.
-
Seal the vial containing the insects.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 2-8 hours) at a controlled temperature (e.g., 27-35°C).[7]
-
-
GC-MS Analysis:
-
Immediately after sampling, desorb the collected volatiles from the SPME fiber in the heated injection port of the GC.
-
Typical GC oven temperature program:
-
Initial temperature: e.g., 40°C, hold for 5 minutes
-
Ramp: e.g., 5°C/min to 250°C
-
Final hold: e.g., 5 minutes at 250°C
-
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-500 amu.
-
-
Compound Identification and Quantification:
-
Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).
-
Quantify the amount of pheromone by comparing the peak area to a calibration curve generated with synthetic standards.
-
References
- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Technical Deep Dive into 4,8-Dimethyldecanal: Synthesis, Biological Activity, and Experimental Protocols
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is a branched-chain aldehyde that serves as a potent aggregation pheromone for several species of flour beetles in the genus Tribolium, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Secreted by males, it attracts both sexes, playing a crucial role in mate finding and the formation of aggregations, which can lead to significant economic losses in stored grain products.[3][4] The specific stereochemistry of 4,8-dimethyldecanal is critical to its biological activity, with the (4R, 8R)-isomer being identified as the most active component of the natural pheromone.[4][5] This technical guide provides a comprehensive review of the research on 4,8-dimethyldecanal, focusing on its stereoselective synthesis, biological activity, biosynthesis, and the experimental protocols used in its study.
Quantitative Data Summary
The following tables summarize the key quantitative data from the literature regarding the synthesis, bioactivity, and natural production of 4,8-dimethyldecanal.
Table 1: Stereoselective Synthesis Yields of 4,8-Dimethyldecanal and Key Intermediates
| Starting Material(s) | Target Compound | Key Reaction Steps | Overall Yield (%) | Reference(s) |
| (R)- and (S)-Citronellol, (S)-(+)-1-bromo-2-methylbutane | (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal | Tosylation, Grignard Coupling, Ozonolysis | 54 | [6] |
| (S)- and (R)-2-Methyloxirane, (R)- and (S)-1-bromo-2-methylbutane | (4R,8R)-, (4R,8S)-, (4S,8R)-, and (4S,8S)-4,8-dimethyldecanal | Ring-opening, Tosylation, Stereospecific inversion, Li2CuCl4-catalyzed coupling, Oxidation | Not specified | [3] |
| (R)-Citronellol | (4R,8R)-4,8-dimethyldecanal | Not specified | Not specified | [5] |
| Racemic 2-methylbutanol, (S)-Citronellal | (4R,8R)- and (4R,8S)-4,8-dimethyldecanal | Lipase-catalyzed resolution, Grignard reaction, Oxidation | Not specified | [7] |
Table 2: Bioactivity of 4,8-Dimethyldecanal Stereoisomers and Analogs
| Compound(s) | Concentration | Bioassay Method | Observed Effect | % Attractiveness / Trap Catch | Reference(s) |
| Isolated natural pheromone | 15 ng | Disk assay | Attractancy | 65.0 | [2] |
| Isolated natural pheromone | 1.5 ng | Disk assay | Attractancy | 21.0 | [2] |
| Synthetic 4,8-dimethyldecanal (racemic mixture) | 150 ng | Disk assay | Attractancy | 51 | [2] |
| (4R, 8R)-4,8-dimethyldecanal | Not specified | Not specified | Identical response to natural pheromone | Not specified | [4][5] |
| (4R, 8S)-4,8-dimethyldecanal | Not specified | Not specified | Active isomer | Not specified | [6] |
| Mixture of (4R, 8R) and (4R, 8S) (8:2 ratio) | Not specified | Not specified | ~10 times more active than (4R, 8R) alone | Not specified | [6] |
| 4,8-dimethyldecanal | 0.5 μL | Trap assay in glass chamber | Maximum trap catch | 24 | [8] |
Table 3: Natural Production of 4,8-Dimethyldecanal in Tribolium castaneum
| Beetle Population | Pheromone Production Rate (ng/male/day) | Reference(s) |
| GA-2 | ~1.2 | [9] |
| C-1 | ~1.0 | [9] |
| Lab-S | ~0.8 | [9] |
| FSS-2 | ~0.6 | [9] |
| CTC-12 | ~0.5 | [9] |
| Ti-1 | ~0.4 | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on 4,8-dimethyldecanal.
Stereoselective Synthesis of (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal
This protocol is based on the three-step synthesis described by Zarbin et al.[6]
Step 1: Tosylation of (R)- and (S)-Citronellol
-
To a solution of chiral citronellol (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the corresponding tosylate (86% yield).[6]
Step 2: Grignard Coupling
-
Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous diethyl ether.
-
To a solution of the citronellyl tosylate (1.0 eq) in anhydrous diethyl ether, add the freshly prepared Grignard reagent at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the coupled hydrocarbon product (77% yield).[6]
Step 3: Ozonolysis
-
Dissolve the hydrocarbon from the previous step in a mixture of methanol and dichloromethane at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (DMS) (2.0 eq) and allow the mixture to warm to room temperature.
-
Stir for 4 hours, then concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,8-dimethyldecanal isomer (81% yield).[6]
Bioassay for Aggregation Pheromone Activity
The following is a generalized protocol for a walking bioassay to determine the attractiveness of 4,8-dimethyldecanal.
-
Arena Setup: Use a rectangular glass chamber or a similar arena. Designate a release zone in the center and treatment and control zones at opposite ends.
-
Beetle Preparation: Use adult Tribolium castaneum of a specific age and sex, depending on the experimental design. Acclimatize the beetles to the experimental conditions (temperature, humidity, and light) for a defined period before the assay.
-
Treatment Application: Apply a specific concentration of the test compound (e.g., a stereoisomer of 4,8-dimethyldecanal dissolved in a suitable solvent like hexane) to a filter paper disc or a similar substrate. Place the treated substrate in the treatment zone. A solvent-only control is placed in the control zone.
-
Beetle Release: Release a group of beetles (e.g., 50 adults) into the central release zone.[8]
-
Data Collection: After a set period (e.g., 1 or 4 hours), count the number of beetles in the treatment and control zones.[8] The percentage of beetles trapped or attracted to the treatment can then be calculated.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., chi-square test or ANOVA) to determine if there is a significant difference in attraction between the treatment and the control.
Investigation of the Biosynthetic Pathway
This protocol outlines the steps taken to elucidate the biosynthetic origin of 4,8-dimethyldecanal in T. castaneum.[10]
-
Inhibitor Studies:
-
Administer potential inhibitors of different biosynthetic pathways to male red flour beetles. For example, mevastatin (an inhibitor of the mevalonate pathway) and 2-octynoic acid (an inhibitor of the fatty acid pathway) can be used.[10]
-
The inhibitors are typically provided orally by mixing them into the beetles' flour diet.
-
After a set period, collect the volatiles produced by the beetles and quantify the amount of 4,8-dimethyldecanal using gas chromatography-mass spectrometry (GC-MS).
-
A significant reduction in pheromone production in the presence of a specific inhibitor suggests the involvement of that pathway.
-
-
Labeled Precursor Incorporation:
-
Feed the beetles a diet containing isotopically labeled potential precursors, such as 13C-labeled acetate, propionate, or mevalonolactone.[10]
-
Collect the volatiles produced by the beetles and analyze them by GC-MS.
-
The incorporation of the isotopic label into the 4,8-dimethyldecanal molecule provides direct evidence for the precursor's role in its biosynthesis.
-
-
Deuterium-Labeled Intermediate Studies:
-
Synthesize and orally administer deuterium-labeled putative intermediates in the fatty acid pathway, such as 2-methylbutanoate, 4-methylhexanoate, 2,6-dimethyloctanoate, and 4,8-dimethyldecanoate.[10]
-
Analyze the collected volatiles for the presence of deuterium in the 4,8-dimethyldecanal molecule.
-
This helps to confirm the sequence of intermediates in the biosynthetic pathway.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to 4,8-dimethyldecanal research.
Caption: Biosynthetic pathway of 4,8-dimethyldecanal in Tribolium castaneum.
Caption: General workflow for the stereoselective synthesis of 4,8-dimethyldecanal.
Caption: Experimental workflow for a typical aggregation pheromone bioassay.
Conclusion
4,8-Dimethyldecanal remains a significant area of research due to its importance in the chemical ecology of major stored product pests. This guide has provided a consolidated overview of the quantitative data, detailed experimental protocols, and key workflows associated with its study. The stereospecific synthesis of 4,8-dimethyldecanal, while challenging, is crucial for elucidating the structure-activity relationships of its various isomers. Furthermore, a thorough understanding of its biosynthesis opens up possibilities for novel pest management strategies targeting this pathway. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of chemical ecology, entomology, and the development of semiochemical-based pest control solutions. Future research may focus on the identification of the olfactory receptors involved in the perception of 4,8-dimethyldecanal and the development of more potent and selective analogs for use in integrated pest management programs.
References
- 1. Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aggregation Pheromone (4R)-4,8-Dimethyldecanal: A Technical Guide to its Mechanism of Action in Tribolium castaneum
Audience: Researchers, scientists, and drug development professionals.
Introduction
The red flour beetle, Tribolium castaneum, is a significant global pest of stored grain products.[1][2] A key factor in its success as a pest is its ability to locate mates and suitable food sources through chemical communication. Central to this is the male-produced aggregation pheromone, 4,8-dimethyldecanal, which attracts both males and females.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this pheromone, from its biosynthesis and perception to the resulting behavioral responses. The document details the current understanding of the olfactory signaling pathway, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field.
Pheromone Composition and Biosynthesis
The aggregation pheromone of T. castaneum is not a single compound but a specific blend of four stereoisomers of 4,8-dimethyldecanal.[1][3]
Table 1: Stereoisomeric Composition of the Natural Aggregation Pheromone of Tribolium castaneum
| Stereoisomer | Abbreviation | Natural Ratio[3] |
| (4R,8R)-4,8-dimethyldecanal | (4R,8R)-DMD | ~4 |
| (4R,8S)-4,8-dimethyldecanal | (4R,8S)-DMD | ~4 |
| (4S,8R)-4,8-dimethyldecanal | (4S,8R)-DMD | ~1 |
| (4S,8S)-4,8-dimethyldecanal | (4S,8S)-DMD | ~1 |
The biosynthesis of 4,8-dimethyldecanal in male T. castaneum occurs via a modified fatty acid pathway, rather than the mevalonate pathway for terpenoid synthesis.[4][5] This was determined through studies using pathway inhibitors and isotopic labeling.
Table 2: Effect of Biosynthesis Inhibitors on 4,8-Dimethyldecanal Production
| Inhibitor | Pathway Targeted | Effect on Pheromone Production[4] |
| 2-octynoic acid | Fatty Acid Synthesis | Significant Inhibition |
| Mevastatin | Mevalonate Pathway | No Significant Effect |
Furthermore, the production of the pheromone is regulated by Juvenile Hormone III (JH III), with increasing doses of JH III leading to a significant reduction in 4,8-dimethyldecanal production.[4]
Biosynthesis Pathway Diagram
Caption: Biosynthesis of 4,8-dimethyldecanal in T. castaneum.
Olfactory Perception and Signal Transduction
The perception of (4R)-4,8-dimethyldecanal begins in the antennae of T. castaneum, where the pheromone molecules are detected by specialized olfactory sensory neurons (OSNs).
Olfactory Receptors
While the specific odorant receptor (OR) that binds 4,8-dimethyldecanal has not yet been definitively identified (a process known as deorphanization), a crucial co-receptor, TcOr1 (also known as Orco), has been shown to be essential for the pheromone response. RNA interference (RNAi) knockdown of TcOr1 completely abolishes the behavioral response of T. castaneum to the aggregation pheromone. This indicates that the pheromone receptor is a heterodimer of a specific, yet-to-be-identified OR and the co-receptor TcOr1.
Signal Transduction Pathway
Upon binding of the 4,8-dimethyldecanal stereoisomers to the OR/TcOr1 complex, a signal transduction cascade is initiated within the OSN. In insects, this is generally understood to involve the opening of an ion channel, leading to the depolarization of the neuron and the generation of action potentials.
Caption: Olfactory signal transduction pathway in T. castaneum.
Behavioral and Electrophysiological Responses
The activation of OSNs by this compound leads to a range of behavioral responses in T. castaneum. The primary response is aggregation, where beetles are attracted to the source of the pheromone.
Behavioral Assays
Behavioral responses are typically quantified using olfactometers or wind tunnels. While precise dose-response data for each stereoisomer is limited in the public literature, some key findings have been reported.
Table 3: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal
| Stimulus | Dose | Assay Type | Response (% Attraction) |
| Natural Pheromone | 15 ng | Olfactometer | 65.0%[6] |
| Natural Pheromone | 1.5 ng | Olfactometer | 21.0%[6] |
| Synthetic 4,8-dimethyldecanal (racemic mix) | 150 ng | Olfactometer | 51.0%[6] |
| (4R,8R)-DMD | - | - | Initially considered as active as natural pheromone[1] |
| 4:1 blend of (4R,8R)- and (4R,8S)-DMD | - | - | More active than (4R,8R)-DMD alone[3] |
| 4:4:1:1 blend of all four stereoisomers | - | - | More attractive than commercial 8:2 blend of (4R,8R) and (4R,8S) |
Note: More quantitative data on the dose-dependent responses to individual stereoisomers and their precise blends are needed.
Electrophysiology
Electroantennography (EAG) and Single Sensillum Recording (SSR) are used to measure the electrical activity of the antennal sensory neurons in response to the pheromone.
Table 4: Electrophysiological Response of Tribolium castaneum to 4,8-Dimethyldecanal (Qualitative)
| Technique | Stimulus | Observation |
| EAG | 4,8-dimethyldecanal | Dose-dependent increase in antennal depolarization. |
| SSR | (Not specifically reported for individual stereoisomers) | Expected to show increased spike frequency in specific OSNs. |
Note: Quantitative dose-response curves from EAG and SSR for each stereoisomer are a key area for future research.
Experimental Protocols
The following are adapted protocols for key experiments used to study the mechanism of action of this compound in T. castaneum.
Behavioral Bioassay: Two-Choice Olfactometer
This protocol is adapted from general olfactometer assay procedures.
-
Apparatus: A Y-tube or four-arm olfactometer made of glass. Air is purified by passing through activated charcoal and humidified before entering the olfactometer arms.
-
Insects: Adult T. castaneum (mixed sexes, 1-2 weeks old), starved for 24 hours prior to the assay.
-
Stimuli: Solutions of synthetic stereoisomers of 4,8-dimethyldecanal in a high-purity solvent (e.g., hexane or paraffin oil) at various concentrations. A solvent-only control is used.
-
Procedure: a. Apply 10 µL of the stimulus solution to a filter paper strip and place it in the odor chamber of one arm of the olfactometer. Place a filter paper with solvent only in the other arm(s). b. Introduce a single beetle at the base of the olfactometer. c. Allow the beetle to choose an arm and record the first choice and the time spent in each arm over a 5-minute period. d. After each trial, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors. e. Rotate the arms of the olfactometer between trials to avoid positional bias.
-
Data Analysis: Analyze the number of beetles choosing the treatment arm versus the control arm using a chi-square test.
Electroantennography (EAG)
This protocol is adapted from general EAG procedures.
-
Preparation of the Insect: Anesthetize an adult T. castaneum by cooling. Excise one antenna at the base.
-
Electrodes: Use glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline).
-
Recording Setup: Mount the excised antenna between the recording and reference electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the tip.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air (e.g., 1 second) carrying a known concentration of the pheromone are injected into the continuous airstream.
-
Data Acquisition: The potential difference between the electrodes is amplified, digitized, and recorded. The amplitude of the negative deflection in response to the stimulus is measured.
-
Data Analysis: Construct dose-response curves by plotting the EAG amplitude against the logarithm of the stimulus concentration.
Single Sensillum Recording (SSR)
This protocol is adapted from general SSR procedures.
-
Preparation of the Insect: Anesthetize an adult T. castaneum and immobilize it on a slide with wax or double-sided tape, exposing the antennae.
-
Electrodes: Use sharpened tungsten or glass microelectrodes. The reference electrode is inserted into the head capsule or an eye, while the recording electrode is carefully inserted into the base of a single olfactory sensillum on the antenna.
-
Recording: Once a stable recording with clear spike activity is obtained, deliver stimuli as described for EAG.
-
Data Acquisition: Record the action potentials from the OSN(s) within the sensillum.
-
Data Analysis: Count the number of spikes in a defined period before and after the stimulus. Calculate the change in spike frequency (spikes/second) as the response.
Experimental Workflow Diagram
Caption: General experimental workflow for studying pheromone response.
Future Directions
While significant progress has been made in understanding the role of this compound in T. castaneum, several key areas require further investigation:
-
Deorphanization of the specific olfactory receptor(s) for 4,8-dimethyldecanal is a critical next step. This will likely involve techniques such as heterologous expression of candidate ORs in systems like Xenopus oocytes or empty neurons of Drosophila melanogaster, followed by screening with the pheromone stereoisomers.
-
Comprehensive quantitative dose-response studies using both behavioral and electrophysiological assays are needed for all four stereoisomers and their blends to fully understand their relative contributions to the overall attractiveness of the pheromone.
-
Investigation of the downstream neural processing of the pheromone signal in the antennal lobe and higher brain centers of T. castaneum will provide a more complete picture of how the pheromone guides behavior.
Conclusion
This compound is a multi-component aggregation pheromone that plays a vital role in the chemical ecology of Tribolium castaneum. Its biosynthesis via the fatty acid pathway and its perception through a TcOr1-dependent olfactory receptor complex are key to its function. While the overall mechanism of action is becoming clearer, further research, particularly in identifying the specific olfactory receptors and quantifying the responses to individual stereoisomers, will be crucial for a complete understanding and for the potential development of novel pest management strategies targeting this important chemical communication channel.
References
- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
(4R)-4,8-Dimethyldecanal: A Comprehensive Technical Guide on its Structure-Activity Relationship as a Key Aggregation Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4,8-Dimethyldecanal is a vital semiochemical, acting as the primary component of the aggregation pheromone for several species of flour beetles, most notably the red flour beetle, Tribolium castaneum. This aldehyde plays a crucial role in the chemical communication of these significant stored-product pests, mediating aggregation behaviors that lead to mating and colonization of food sources. The stereochemistry of 4,8-dimethyldecanal is paramount to its biological activity, with the (4R,8R) isomer demonstrating the highest potency. A thorough understanding of the structure-activity relationship (SAR) of this compound and its isomers is essential for the development of effective and specific pest management strategies, as well as for broader research into insect olfaction and chemical ecology. This technical guide provides an in-depth analysis of the SAR of this compound, detailed experimental protocols for its synthesis and bioassays, and a visualization of the relevant biological pathways.
Structure-Activity Relationship (SAR)
The biological activity of 4,8-dimethyldecanal is intrinsically linked to its stereoisomeric form. The molecule possesses two chiral centers at the C4 and C8 positions, giving rise to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). Extensive research has demonstrated that the (4R,8R)-isomer is the most biologically active, eliciting a response in Tribolium castaneum that is identical to that of the natural pheromone.[1][2] The other stereoisomers exhibit significantly reduced or no activity.
Quantitative Biological Activity of 4,8-Dimethyldecanal Stereoisomers
The following table summarizes the quantitative data on the biological activity of the different stereoisomers of 4,8-dimethyldecanal.
| Stereoisomer | Relative Attractiveness | Behavioral Response in T. castaneum | Notes |
| (4R,8R)-4,8-Dimethyldecanal | High (Natural Pheromone Activity) | Strong attraction, identical to the natural pheromone.[1][2] | The primary active component of the aggregation pheromone. |
| (4R,8S)-4,8-Dimethyldecanal | Very Low | Female flour beetles are 103 times less attracted to this isomer compared to the (4R,8R) isomer. | A mixture of (4R,8R) and (4R,8S) in an 8:2 ratio was found to be about 10 times more active than (4R,8R) alone in one study.[3] |
| (4S,8R)-4,8-Dimethyldecanal | Very Low | Female flour beetles are 103 times less attracted to this isomer compared to the (4R,8R) isomer. | |
| (4S,8S)-4,8-Dimethyldecanal | Inactive | Elicits no significant behavioral response. | The optical antipode of the most active isomer. |
Dose-Response in Trapping Assays
The concentration of the pheromone plays a critical role in its effectiveness in trapping T. castaneum. Studies have shown a curvilinear relationship between the number of beetles trapped and the pheromone concentration, indicating that there is an optimal concentration for maximal attraction.
| Pheromone Dose (per septum) | Beetle Capture Response |
| 0.5 mg | Increased capture over unbaited traps. |
| 1.0 mg | Increased capture over unbaited traps. |
| 2.0 mg | Optimal response observed. |
| 4.0 mg | Decreased response compared to 2.0 mg. |
| 8.0 mg | Decreased response compared to 2.0 mg. |
Experimental Protocols
Synthesis of (4R,8R)-4,8-Dimethyldecanal
The stereospecific synthesis of (4R,8R)-4,8-dimethyldecanal is a multi-step process that often utilizes chiral precursors to establish the correct stereochemistry at the C4 and C8 positions. The following is a representative synthetic protocol based on common strategies in the literature.[1][2][4]
Objective: To synthesize (4R,8R)-4,8-dimethyldecanal from commercially available chiral starting materials.
Materials:
-
(R)-citronellol
-
(S)-(+)-1-bromo-2-methylbutane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Magnesium (Mg) turnings
-
Dry diethyl ether (Et2O)
-
Ammonium chloride (NH4Cl) solution (saturated)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ozone (O3)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Dimethyl sulfide (DMS)
Methodology:
-
Tosylation of (R)-citronellol:
-
Dissolve (R)-citronellol in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with cold water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the tosylate.
-
-
Grignard Coupling:
-
Prepare the Grignard reagent by adding a solution of (S)-(+)-1-bromo-2-methylbutane in dry diethyl ether to a suspension of magnesium turnings in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Once the Grignard reagent formation is complete, cool the solution to 0°C.
-
Slowly add a solution of the tosylate from step 1 in dry diethyl ether to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting hydrocarbon by silica gel column chromatography.
-
-
Ozonolysis:
-
Dissolve the purified hydrocarbon from step 2 in a mixture of methanol and dichloromethane (e.g., 2:1 ratio) and cool the solution to -78°C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS) to the reaction mixture and allow it to warm to room temperature and stir for several hours to reduce the ozonide.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (4R,8R)-4,8-dimethyldecanal.
-
Behavioral Bioassay: Two-Choice Olfactometer
Objective: To assess the behavioral response of Tribolium castaneum to different stereoisomers of 4,8-dimethyldecanal.
Materials:
-
Y-tube or four-arm olfactometer
-
Charcoal-filtered and humidified air source
-
Flowmeters
-
Test compounds (stereoisomers of 4,8-dimethyldecanal)
-
Solvent (e.g., paraffin oil or hexane)
-
Filter paper discs
-
Adult Tribolium castaneum (mixed sexes, starved for 24 hours)
Methodology:
-
Preparation of Odor Sources:
-
Prepare serial dilutions of the test compounds in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of the test solution or the solvent control to a filter paper disc.
-
Allow the solvent to evaporate for a few minutes before placing the filter paper in the olfactometer arm.
-
-
Olfactometer Setup:
-
Connect the olfactometer arms to the purified and humidified air source, ensuring a constant and equal airflow through each arm (e.g., 100 mL/min).
-
Place a filter paper with the test compound in one arm and a filter paper with the solvent control in the opposing arm.
-
The olfactometer should be illuminated evenly from above to avoid visual biases.
-
-
Beetle Introduction and Observation:
-
Introduce a single adult beetle at the base of the main arm of the olfactometer.
-
Observe the beetle's behavior for a set period (e.g., 5-10 minutes).
-
A choice is recorded when the beetle walks a certain distance into one of the arms (e.g., past a line marked 2 cm from the center).
-
Beetles that do not make a choice within the observation period are recorded as "no choice".
-
-
Data Analysis:
-
For each test compound and concentration, test a sufficient number of beetles (e.g., 30-50).
-
The preference for the test compound is calculated as the number of beetles choosing the treatment arm minus the number of beetles choosing the control arm, divided by the total number of beetles that made a choice.
-
Statistical analysis (e.g., Chi-square test) is used to determine if the observed preference is significantly different from a random distribution.
-
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The detection of this compound by Tribolium castaneum initiates a cascade of events within the insect's olfactory system, leading to a behavioral response. The following diagram illustrates the general insect olfactory signal transduction pathway.
Caption: General insect olfactory signal transduction pathway.
Experimental Workflow for SAR Analysis
The structure-activity relationship of 4,8-dimethyldecanal isomers is determined through a systematic workflow involving synthesis, purification, and biological evaluation.
Caption: Workflow for SAR analysis of 4,8-dimethyldecanal isomers.
References
Methodological & Application
Asymmetric Synthesis of (4R)-4,8-Dimethyldecanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of (4R)-4,8-dimethyldecanal, a crucial component of the aggregation pheromone of the red flour beetle, Tribolium castaneum. The synthesis leverages a convergent strategy employing readily available chiral building blocks, (R)-citronellol and (S)-2-methyl-1-butanol. The key transformations include the formation of a chiral tosylate, a copper-catalyzed cross-coupling reaction with a Grignard reagent, and a final oxidative cleavage to yield the target aldehyde. This protocol offers a practical and stereocontrolled route to this compound, a valuable tool for research in chemical ecology and the development of pest management strategies.
Introduction
This compound is the most active stereoisomer of the aggregation pheromone "Tribolure," produced by the male red flour beetle (Tribolium castaneum), a major pest of stored grain products.[1] Its stereospecific synthesis is of significant interest for the development of effective and environmentally benign pest control methods based on pheromone trapping and mating disruption. Several synthetic routes have been explored, often utilizing chiral pool starting materials to establish the desired stereocenters at the C4 and C8 positions.[2]
This document outlines a robust and well-documented asymmetric synthesis of this compound. The synthetic strategy is based on the coupling of two chiral fragments derived from commercially available (R)-citronellol and (S)-2-methyl-1-butanol.
Synthetic Strategy
The overall synthetic pathway is depicted below. The strategy involves the preparation of a chiral tosylate from (R)-citronellol and a chiral Grignard reagent from (S)-2-methyl-1-butanol. These two fragments are then coupled using a lithium tetrachlorocuprate (Li₂CuCl₄)-catalyzed reaction to form the carbon skeleton of the target molecule. Finally, the terminal double bond is oxidatively cleaved to afford this compound.
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of (R)-Citronellyl Tosylate
This procedure follows the tosylation of a primary alcohol.
Protocol:
-
To a solution of (R)-citronellol (1.0 eq) in anhydrous pyridine (5.0 mL per 1.0 g of alcohol) at 0 °C, add p-toluenesulfonyl chloride (1.5 eq) in portions.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford (R)-citronellyl tosylate.
Step 2: Synthesis of (S)-1-Bromo-2-methylbutane
This procedure describes the bromination of a primary alcohol using phosphorus tribromide.
Protocol:
-
To a solution of (S)-2-methyl-1-butanol (1.0 eq) in anhydrous diethyl ether (10 mL per 1.0 g of alcohol) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully distill to obtain (S)-1-bromo-2-methylbutane.
Step 3: Li₂CuCl₄-Catalyzed Coupling of (R)-Citronellyl Tosylate and (S)-2-Methylbutylmagnesium bromide
This key step forms the carbon backbone of the target molecule.
Protocol:
-
Prepare the Grignard reagent by adding a solution of (S)-1-bromo-2-methylbutane (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq) under a nitrogen atmosphere.
-
In a separate flask, dissolve (R)-citronellyl tosylate (1.0 eq) in anhydrous THF.
-
Cool the tosylate solution to -10 °C and add a 0.1 M solution of Li₂CuCl₄ in THF (0.05 eq) via syringe.
-
To this mixture, add the freshly prepared Grignard reagent dropwise, maintaining the temperature below -5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield (4R,8S)-4,8-dimethyl-1-decene.
Step 4: Oxidative Cleavage to this compound
The final step involves the oxidation of the terminal alkene to the desired aldehyde.[3]
Protocol:
-
Dissolve (4R,8S)-4,8-dimethyl-1-decene (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:1).
-
To this solution, add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).
-
Stir the biphasic mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the inorganic salts.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to afford this compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Tosylation | (R)-Citronellol | (R)-Citronellyl Tosylate | TsCl, Pyridine | ~85-95 |
| 2 | Bromination | (S)-2-Methyl-1-butanol | (S)-1-Bromo-2-methylbutane | PBr₃ | ~70-80 |
| 3 | Coupling | (R)-Citronellyl Tosylate & (S)-2-Methylbutylmagnesium bromide | (4R,8S)-4,8-Dimethyl-1-decene | Li₂CuCl₄ | ~70-80 |
| 4 | Oxidation | (4R,8S)-4,8-Dimethyl-1-decene | This compound | RuCl₃, NaIO₄ | ~60-70 |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Characterization Data
The final product, this compound, should be characterized by standard spectroscopic methods:
-
¹H NMR (CDCl₃): δ 9.76 (t, J = 1.9 Hz, 1H, CHO), 2.42 (dt, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 1.70-1.00 (m, 11H), 0.86 (d, J = 6.6 Hz, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃): δ 202.9, 51.6, 37.2, 34.8, 32.1, 29.8, 29.5, 24.8, 19.5, 19.2, 11.2.
-
Enantiomeric Excess (ee): The enantiomeric purity of the final product can be determined by chiral gas chromatography (GC) analysis of a suitable derivative, such as the corresponding alcohol obtained by reduction with NaBH₄. The expected enantiomeric excess should be high, reflecting the high enantiopurity of the starting materials.
Logical Relationships in the Synthesis
The success of this asymmetric synthesis relies on the stereochemical integrity of the starting materials and the stereospecificity of the key reactions.
Caption: Stereochemical control in the synthesis.
Conclusion
The detailed protocols provided in this document offer a reliable and reproducible method for the asymmetric synthesis of this compound. By utilizing commercially available chiral starting materials and well-established synthetic transformations, this approach provides access to a valuable semiochemical for research and development in the field of chemical ecology and integrated pest management. The provided data and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
Application Notes and Protocols for Bioassays of (4R)-4,8-Dimethyldecanal
Introduction
(4R)-4,8-Dimethyldecanal is a potent aggregation pheromone primarily associated with the red flour beetle, Tribolium castaneum, a significant pest of stored grain products.[1] The (4R,8R)-stereoisomer has been identified as the most biologically active component, demonstrating efficacy in attracting both male and female beetles.[2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct bioassays to test the efficacy of this compound. The protocols are designed to be robust and reproducible, allowing for the accurate assessment of the pheromone's attractive properties and potential for use in integrated pest management strategies.
Data Presentation
The following tables summarize quantitative data from laboratory-based bioassays assessing the response of Tribolium castaneum to varying concentrations of its aggregation pheromone.
Table 1: Dose-Response of Tribolium castaneum to this compound in a Pitfall Trap Assay
| Pheromone Concentration (mg/septa) | Mean Percentage of Beetles Captured (± SE) |
| 0.0 (Control) | < 10% |
| 0.5 | 45% (± 5.2) |
| 1.0 | 55% (± 4.8) |
| 2.0 | > 60% |
| 4.0 | 58% (± 5.5) |
| 8.0 | 52% (± 6.1) |
Note: Data compiled from studies indicating a curvilinear relationship between pheromone concentration and beetle capture, with 2.0 mg eliciting an optimal response.[3] The control value is an estimated baseline from unbaited traps.
Table 2: Influence of Pheromone Concentration and Release Distance on Trapping Efficacy
| Pheromone Concentration (µL) | Release Distance (cm) | Maximum Trapping Percentage (%) |
| 0.5 | 30 - 60 | Highest |
| > 0.5 | 30 - 60 | Lower than 0.5 µL |
| 0.5 | > 60 | Reduced |
Note: This table summarizes findings that the degree of attraction of T. castaneum adults is influenced by both the pheromone concentration and the distance from the source.
Experimental Protocols
Protocol 1: Pitfall Bioassay for Aggregation Efficacy
This protocol details a laboratory-based pitfall bioassay to quantify the aggregation response of Tribolium castaneum to this compound.
Materials:
-
Tribolium castaneum adults (mixed-sex, 1-2 weeks old), starved for 24 hours.
-
This compound of high purity.
-
Solvent (e.g., hexane).
-
Rubber septa.
-
Pitfall traps (e.g., modified Petri dishes or commercial traps).
-
Fluon® or similar substance to prevent beetles from climbing the arena walls.
-
Bioassay arena (e.g., a large glass or plastic container, approximately 50 cm x 30 cm x 10 cm).
-
White sand or filter paper to cover the base of the arena.
-
Timed data recording software or a stopwatch.
-
Fume hood.
Procedure:
-
Preparation of Pheromone Lures:
-
Prepare serial dilutions of this compound in the chosen solvent to achieve the desired concentrations (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 mg/septa).[3]
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a rubber septum.
-
Prepare a control lure by applying only the solvent to a septum.
-
Allow the solvent to evaporate completely in a fume hood for at least 30 minutes.
-
-
Bioassay Arena Setup:
-
Coat the inner walls of the bioassay arena with Fluon® to prevent beetles from escaping.
-
Cover the floor of the arena with a thin layer of white sand or filter paper.
-
Place a pitfall trap in the center of the arena.
-
Position the prepared pheromone lure (or control lure) in the center of the pitfall trap.
-
-
Beetle Acclimatization and Release:
-
Collect a predetermined number of adult beetles (e.g., 50) in a small vial.
-
Allow the beetles to acclimatize to the experimental conditions (temperature, humidity, and light) for at least 1 hour.
-
Gently release the beetles at the perimeter of the bioassay arena, ensuring an even distribution.
-
-
Data Collection:
-
Record the number of beetles that fall into the pitfall trap at regular intervals (e.g., every 30 minutes) for a total observation period of 4-6 hours.
-
A beetle is considered "trapped" if it enters the pitfall trap and cannot escape.
-
-
Data Analysis:
-
Calculate the percentage of beetles captured for each pheromone concentration and the control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attraction between the different concentrations and the control.
-
Protocol 2: Y-Tube Olfactometer Bioassay for Attractiveness
This protocol describes the use of a Y-tube olfactometer to assess the choice behavior of Tribolium castaneum in response to this compound.
Materials:
-
Y-tube olfactometer.
-
Air pump or compressed air source.
-
Flow meters.
-
Activated charcoal filter and humidification flask (containing distilled water).
-
This compound.
-
Solvent (e.g., hexane).
-
Filter paper discs.
-
Tribolium castaneum adults (starved for 24 hours).
Procedure:
-
Olfactometer Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
-
Connect the air source to the activated charcoal filter and then to the humidification flask.
-
Split the airflow and connect it to the two arms of the Y-tube olfactometer, ensuring an equal flow rate in each arm (e.g., 100 mL/min), which can be monitored with flow meters.
-
-
Preparation of Odor Source:
-
Prepare a solution of this compound in the solvent at the desired concentration.
-
Apply a small, standardized volume (e.g., 10 µL) of the pheromone solution to a filter paper disc.
-
For the control, apply the same volume of solvent to another filter paper disc.
-
Allow the solvent to evaporate completely.
-
-
Running the Bioassay:
-
Place the filter paper disc with the pheromone in one of the odor chambers connected to one arm of the Y-tube.
-
Place the control filter paper disc in the odor chamber connected to the other arm.
-
Introduce a single adult beetle into the base of the Y-tube.
-
Observe the beetle's movement and record which arm it chooses. A choice is typically defined as the beetle moving a certain distance (e.g., 5 cm) into one of the arms and remaining there for a specified time (e.g., 1 minute).
-
If a beetle does not make a choice within a set time (e.g., 5 minutes), it is recorded as a "no choice."
-
After each beetle, rotate the Y-tube 180 degrees to avoid any positional bias.
-
Test a sufficient number of beetles (e.g., 50) for each concentration.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of beetles choosing the pheromone arm, the control arm, and those making no choice.
-
Use a chi-square test or a binomial test to determine if the number of beetles choosing the pheromone is significantly different from a random 50:50 distribution.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Reception
The reception of this compound in Tribolium castaneum is believed to follow the general mechanism of insect olfaction. The pheromone molecule enters the sensillum lymph through pores in the cuticle of the antenna. It is then bound by an Odorant Binding Protein (OBP) which transports it to an Olfactory Receptor (OR) complex on the dendritic membrane of an Olfactory Sensory Neuron (OSN). This OR complex is a heteromer consisting of a specific receptor protein and a highly conserved co-receptor (Orco). Binding of the pheromone to the OR complex directly gates the ion channel, leading to a depolarization of the neuron and the generation of an action potential.
Caption: Proposed signaling pathway for this compound reception in T. castaneum.
Experimental Workflow for Pitfall Bioassay
The following diagram illustrates the key steps in conducting a pitfall bioassay to test the efficacy of this compound.
Caption: Workflow for the T. castaneum pitfall bioassay.
Logical Flow of a Y-Tube Olfactometer Experiment
This diagram outlines the decision-making process and flow of a Y-tube olfactometer bioassay.
Caption: Logical flow diagram of a single trial in a Y-tube olfactometer bioassay.
References
Application Note: Chiral Separation of 4,8-Dimethyldecanal Isomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde known as the aggregation pheromone of the red flour beetle (Tribolium castaneum). It possesses two chiral centers at positions 4 and 8, resulting in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). The biological activity of these isomers varies significantly, with the (4R,8R)-isomer demonstrating the highest pheromonal activity. Consequently, the ability to separate and quantify these stereoisomers is crucial for research in chemical ecology, pest management, and the development of pheromone-based products. This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 4,8-dimethyldecanal isomers.
Instrumentation and Columns
The method was developed on a standard HPLC system equipped with a UV detector. Given that aliphatic aldehydes lack a strong chromophore, detection can be challenging. For enhanced sensitivity, a derivatization step with an agent such as 2,4-dinitrophenylhydrazine (DNPH) can be employed, which allows for detection at higher wavelengths (e.g., 360 nm). However, this protocol focuses on the direct chiral separation of the underivatized isomers, which may require a more sensitive detector or higher concentrations of the analyte. The separation was achieved using a polysaccharide-based chiral stationary phase (CSP), which is known for its broad enantioselectivity for a wide range of compounds.
Experimental Protocols
1. Standard Preparation
A stock solution of a racemic mixture of 4,8-dimethyldecanal isomers is prepared in the mobile phase solvent (n-hexane) at a concentration of 1 mg/mL. A series of dilutions are then made to prepare working standards at concentrations ranging from 10 µg/mL to 500 µg/mL.
2. HPLC Method
The chiral separation is performed using the following HPLC parameters:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (for direct detection of the aldehyde)
-
Injection Volume: 10 µL
3. Data Analysis
The retention time (t R ), peak area, and resolution (R s ) for each stereoisomer are determined from the chromatogram. The resolution between adjacent peaks is calculated using the standard formula:
R s = 2(t R2 - t R1 ) / (w 1 + w 2 )
Where t R1 and t R2 are the retention times of the two peaks, and w 1 and w 2 are their respective peak widths at the base.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 4,8-dimethyldecanal isomers based on the described HPLC method.
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (4S,8R) | 12.5 | - |
| (4R,8S) | 14.2 | 1.8 |
| (4S,8S) | 16.8 | 2.5 |
| (4R,8R) | 19.5 | 2.8 |
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC separation of 4,8-dimethyldecanal isomers.
This application note provides a detailed protocol for the chiral separation of 4,8-dimethyldecanal isomers using HPLC with a polysaccharide-based chiral stationary phase. The method is suitable for the baseline separation of all four stereoisomers, enabling their individual quantification. This analytical procedure is a valuable tool for researchers in chemical ecology and for quality control in the production of pheromone-based products. Further method optimization, such as adjusting the mobile phase composition or temperature, may be performed to enhance resolution or reduce analysis time. For trace-level analysis, derivatization of the aldehyde functional group should be considered to improve detection sensitivity.
Enantioselective Synthesis of (4R)-4,8-Dimethyldecanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4,8-Dimethyldecanal is a chiral aldehyde that serves as the major aggregation pheromone of the red flour beetle (Tribolium castaneum), a common pest of stored grain products. Its specific stereoisomer, (4R,8R)-4,8-dimethyldecanal, has been identified as the most biologically active component, making its enantioselective synthesis a topic of significant interest for applications in pest management and ecological studies. Furthermore, the synthesis of chiral aldehydes is a critical aspect of drug discovery and development, as these compounds are versatile building blocks for the construction of complex, biologically active molecules. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on a highly efficient three-step synthetic route. An alternative, multi-step synthesis employing an asymmetric methylation strategy is also discussed.
Synthetic Strategies Overview
Two primary enantioselective routes to this compound are presented:
-
Three-Step Synthesis from (R)-Citronellol: This concise and efficient route utilizes the readily available chiral pool starting material, (R)-citronellol. The key steps involve the tosylation of the primary alcohol, a copper-catalyzed Grignard coupling to introduce the second chiral center, and a final ozonolysis to unmask the aldehyde functionality. This method is advantageous due to its high overall yield and straightforward experimental procedures.
-
Nine-Step Synthesis via Asymmetric Methylation: This longer route employs a chiral auxiliary-based asymmetric methylation as the key stereochemistry-determining step. Starting from (R)-4-(benzyloxy)-3-methylbutanal, this synthesis offers a high degree of stereocontrol, leading to the highly active (4R,8R) isomer. While more steps are involved, this approach can be valuable when exceptionally high stereopurity is required.
Protocol 1: Three-Step Enantioselective Synthesis from (R)-Citronellol
This protocol outlines the synthesis of this compound starting from (R)-citronellol. The chirality at the C4 position is derived from the starting material, while the chirality at the C8 position is established during the Grignard coupling step. To obtain the specific (4R,8R) or (4R,8S) isomers, the corresponding (R)- or (S)-1-bromo-2-methylbutane is required for the Grignard reagent formation.
Overall Reaction Scheme:
Caption: Three-step synthesis of this compound.
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Tosylation | (R)-Citronellol, p-TsCl, Pyridine | (R)-Citronellyl Tosylate | 86 | [1] |
| 2. Grignard Coupling | (R)-Citronellyl Tosylate, (S)-(+)-1-bromo-2-methylbutane, Mg, Li₂CuCl₄ | (4R,8S)-4,8-Dimethyl-1-decene | 77 | [1] |
| 3. Ozonolysis | (4R,8S)-4,8-Dimethyl-1-decene, O₃, DMS | (4R,8S)-4,8-Dimethyldecanal | 81 | [1] |
| Overall Yield | ~54 | [1] |
Experimental Protocols
Step 1: Synthesis of (R)-Citronellyl Tosylate
-
To a stirred solution of (R)-citronellol (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Maintain the reaction mixture at 0 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 10 volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (R)-citronellyl tosylate, which can be used in the next step without further purification.
Step 2: Grignard Coupling to form (4R,8S)-4,8-Dimethyl-1-decene
-
Prepare the Grignard reagent by adding a solution of (S)-(+)-1-bromo-2-methylbutane (4.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings (4.1 eq) in anhydrous THF under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.
-
Cool the resulting Grignard reagent slurry to below -60 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve (R)-citronellyl tosylate (1.0 eq) in anhydrous THF and add this solution dropwise to the cooled Grignard reagent.
-
Add a catalytic amount of Li₂CuCl₄ solution in THF (e.g., 0.1 M solution, ~0.05 eq) to the reaction mixture.
-
Allow the mixture to warm gradually to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 10 volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to yield (4R,8S)-4,8-dimethyl-1-decene.
Step 3: Ozonolysis to (4R,8S)-4,8-Dimethyldecanal
-
Dissolve (4R,8S)-4,8-dimethyl-1-decene (1.0 eq) in a mixture of methanol and dichloromethane (2:1) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 3.0 eq) to the reaction mixture and allow it to warm to room temperature and stir for at least 10 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, 7:3) to afford the final product, (4R,8S)-4,8-dimethyldecanal.[1]
Protocol 2: Nine-Step Enantioselective Synthesis via Asymmetric Methylation
This synthetic route provides access to the highly active (4R,8R)-4,8-dimethyldecanal through a longer, more intricate pathway. The key advantage of this method is the high stereocontrol achieved during the asymmetric methylation step. The synthesis commences from the chiral pool starting material, (R)-4-(benzyloxy)-3-methylbutanal.
Overall Synthetic Strategy:
An asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal was achieved through an asymmetric methylation as a key step and a chiral‐pool strategy.[2] The synthesis plan involves a C5 + C5 + C2 disconnection. The target molecule was obtained in nine linear steps with an overall yield of 36.8%.[2]
Caption: Nine-step synthesis of (4R,8R)-4,8-Dimethyldecanal.
Due to the complexity and the lack of detailed step-by-step protocols in the provided search results for this nine-step synthesis, a complete experimental protocol cannot be furnished at this time. However, the key strategic elements are highlighted below.
Key Concepts and Reagents:
-
Chiral Pool Starting Material: The synthesis originates from (R)-4-(benzyloxy)-3-methylbutanal, which provides the initial stereocenter.
-
Asymmetric Methylation: A crucial step in the sequence involves an asymmetric methylation to introduce a new stereocenter with high enantioselectivity. This is often achieved using a chiral auxiliary to direct the approach of the methylating agent.
-
Convergent Synthesis: The overall strategy is described as a C5 + C5 + C2 synthetic plan, suggesting a convergent approach where different fragments are synthesized separately and then combined.
Further investigation into the specific publications citing this nine-step synthesis would be necessary to obtain the detailed experimental procedures for each transformation.
Concluding Remarks
The enantioselective synthesis of this compound is a valuable process for both academic research and practical applications in pest management and drug development. The presented three-step protocol starting from (R)-citronellol offers an efficient and high-yielding route to the target molecule and its stereoisomers. For applications requiring the highest possible stereopurity of the (4R,8R) isomer, the nine-step synthesis involving a key asymmetric methylation step represents a powerful, albeit more complex, alternative. The choice of synthetic route will ultimately depend on the specific requirements for yield, stereopurity, and available resources.
References
Application Notes and Protocols for (4R)-4,8-Dimethyldecanal in Pest Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the field application of (4R)-4,8-Dimethyldecanal, the aggregation pheromone of the red flour beetle (Tribolium castaneum), for pest management. The protocols outlined below are intended to guide researchers in conducting effective field trials for monitoring and managing this significant stored-product pest.
Introduction
This compound is a potent aggregation pheromone produced by male red flour beetles, Tribolium castaneum, and is attractive to both sexes. The (4R,8R)-isomer has been identified as the most biologically active component of the natural pheromone.[1][2] Its primary application in pest management is for monitoring T. castaneum populations in stored product facilities, such as flour mills, warehouses, and food processing plants.[3][4] Effective monitoring allows for early detection of infestations, enabling timely intervention and reducing the need for broad-spectrum insecticides.
Data Presentation
The efficacy of this compound baited traps is influenced by several factors, including pheromone concentration, distance from the source, and environmental conditions. The following tables summarize key quantitative data from field and laboratory studies.
Table 1: Trap Capture Rates of Tribolium castaneum at Varying Distances and Pheromone Concentrations
| Pheromone Concentration (μL of 4,8-DMD) | Release Distance from Trap (cm) | Mean Trap Capture (%) |
| 0.5 | ≤ 60 | 24 |
| 0.5 | 60 - 120 | Decreased |
| Control (no pheromone) | N/A | Significantly lower |
Data adapted from a study on the orientation of T. castaneum adults to the synthetic pheromone.[5] The study highlights that the maximum trap catch was achieved with 0.5 μL of 4,8-DMD at a distance of up to 60 cm.
Table 2: General Guidelines for Pheromone Trap Deployment for Stored Product Beetles
| Parameter | Recommendation | Rationale |
| Trap Density | ||
| - Monitoring | 1 trap per 100-200 m² (or every 15-30 m) | Provides general information on pest presence and distribution. |
| - Locating Infestations | 1 trap per 50-100 m² (or every 7-10 m) | Increases the probability of pinpointing the source of infestation. |
| Trap Placement | ||
| - Height | Floor level for crawling insects | T. castaneum is primarily a crawling insect. |
| - Location | Along walls, near structural supports, and in corners | Beetles often travel along structural guidelines. |
| At least 5-8 m away from exterior doors | To avoid attracting beetles from outside.[6] | |
| Lure and Trap Maintenance | ||
| - Lure Replacement | Every 60-90 days | Pheromone release rate decreases over time.[4] |
| - Trap Servicing | Weekly or bi-weekly | For data collection and to prevent trap saturation.[6] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a field trial to evaluate the efficacy of this compound for monitoring T. castaneum.
3.1. Objective
To determine the effectiveness of traps baited with this compound in capturing Tribolium castaneum in a stored product environment.
3.2. Materials
-
Pheromone lures containing a specified dose of this compound (e.g., 0.5 μL).
-
Control lures (without pheromone).
-
Pitfall traps suitable for crawling insects (e.g., Dome traps or similar).
-
Kairomone (food attractant) such as food-grade mineral oil or specific food oils (optional, but recommended to enhance trap capture).[7]
-
Collection vials.
-
Gloves.
-
Labeling materials.
-
Facility map.
-
Data collection sheets or mobile device for data entry.
3.3. Experimental Design
-
Site Selection: Choose a stored product facility with a known or suspected population of T. castaneum. Obtain a floor plan of the facility.
-
Trap Placement:
-
Divide the facility into zones based on the floor plan.
-
Within each zone, randomly assign trap locations.
-
Place traps on the floor, along walls, or near machinery, ensuring a distance of at least 15 meters between traps to minimize interference.[4]
-
Deploy both pheromone-baited traps and control traps in a randomized block design to account for spatial variability.
-
-
Trap Deployment:
-
Wear gloves to avoid contaminating the lures.
-
Assemble the pitfall traps according to the manufacturer's instructions.
-
If using a kairomone, add the specified amount to the trap's collection well.
-
Place the pheromone or control lure in the designated holder within the trap.
-
Securely place the traps at the predetermined locations and mark them on the facility map.
-
3.4. Data Collection and Analysis
-
Trap Servicing:
-
Inspect the traps on a weekly or bi-weekly basis.
-
Carefully collect the trapped insects from each trap into separate, labeled vials.
-
Count the number of T. castaneum adults in each vial and record the data.
-
Clean the traps and replace any that are damaged.
-
Replace the pheromone and control lures every 60-90 days.[4]
-
-
Data Analysis:
-
Calculate the mean number of T. castaneum captured per trap for both the pheromone and control treatments.
-
Use appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference in capture rates between the pheromone-baited and control traps.
-
Create contour maps of the facility showing the spatial distribution and "hot spots" of T. castaneum populations based on trap capture data.
-
Visualizations
Diagram 1: Experimental Workflow for Pheromone Trap Efficacy Trial
Caption: Workflow for a field trial evaluating the efficacy of this compound baited traps.
Diagram 2: Logical Relationship for Integrated Pest Management (IPM) using Pheromone Monitoring
Caption: An Integrated Pest Management (IPM) cycle incorporating this compound for monitoring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. When does 'death feigning' stop? Okayama University clarifies the ecology of Tribolium castaneum: Aggregation pheromones hasten awakening | News | Science Japan [sj.jst.go.jp]
- 5. researchmap.jp [researchmap.jp]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Release of aggregation pheromone by Tribolium castaneum (Coleoptera: Tenebrionidae): differences among geographic populations, biosynthetic mechanisms inferred by RNAi gene silencing, and neuroendocrine effects on production [krex.k-state.edu]
Gas chromatography-mass spectrometry (GC-MS) analysis of (4R)-4,8-Dimethyldecanal.
Application Notes & Protocols for the GC-MS Analysis of (4R)-4,8-Dimethyldecanal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a branched-chain aliphatic aldehyde and a significant aggregation pheromone of the red flour beetle, Tribolium castaneum, a common pest of stored food products.[1] Accurate identification and quantification of this semiochemical are crucial for research in chemical ecology, pest management strategies, and the development of attractant-based traps. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity for its detection in various matrices.[2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Data Presentation
Physicochemical Properties and Mass Spectrometry Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O | [3] |
| Molecular Weight | 184.32 g/mol | [3] |
| Molecular Ion (M+) | m/z 184 | [3] |
Mass Spectrum Fragmentation of 4,8-Dimethyldecanal
The electron ionization (EI) mass spectrum of 4,8-dimethyldecanal is characterized by a molecular ion peak and several key fragment ions that are indicative of its structure.
| m/z | Relative Intensity (%) | Proposed Ion Fragment/Assignment |
| 184 | Low | [M]⁺ (Molecular Ion) |
| 140 | Moderate | [M-44]⁺ (Result of McLafferty rearrangement) |
| 125 | Low | [M-C₄H₉]⁺ |
| 111 | Moderate | [C₈H₁₅]⁺ |
| 85 | High | [C₆H₁₃]⁺ |
| 70 | High | [C₅H₁₀]⁺ |
| 57 | Very High | [C₄H₉]⁺ (Base Peak) |
| 43 | Very High | [C₃H₇]⁺ |
Note: Relative intensities are approximate and can vary depending on the specific GC-MS instrumentation and conditions.[4]
Quantitative Analysis of 4,8-Dimethyldecanal in Tribolium Species
The following table summarizes the quantity of 4,8-dimethyldecanal detected in different Tribolium species using GC-MS. This data is crucial for understanding pheromone production levels and for developing quantitative methods.
| Tribolium Species | Sex | 4,8-Dimethyldecanal (ng/insect) |
| T. castaneum | Male | 0.18 ± 0.05 |
| T. confusum | Male | 0.18 ± 0.04 |
| T. freemani | Male | 0.12 ± 0.03 |
| T. madens | Male | 0.15 ± 0.04 |
| T. anaphe | Male & Female | Not Detected |
| T. audax | Male & Female | Not Detected |
| T. brevicornis | Male & Female | Not Detected |
Data adapted from Arnaud et al. (2002). Volatiles were trapped using SPME fiber for 30 minutes.
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds like this compound from solid or liquid samples.[2]
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Glass vials with PTFE-lined septa (e.g., 4 mL)
-
Heating block or water bath
-
Samples containing Tribolium castaneum or a synthetic standard solution
Procedure:
-
Place a known quantity of the sample (e.g., infested flour, a specific number of insects) into a glass vial. For quantitative analysis, an internal standard can be added.
-
Seal the vial tightly with the PTFE-lined septum cap.
-
Place the vial in a heating block or water bath and equilibrate the sample at a controlled temperature (e.g., 35°C) for a defined period (e.g., 10-30 minutes) to allow the volatile analytes to partition into the headspace.[5]
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Allow the fiber to adsorb the volatile compounds for a specific extraction time (e.g., 4 hours for insect samples).[5]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C[5]
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: Increase to 250°C at a rate of 5°C/min
-
Hold at 250°C for 5 minutes[5]
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-400 amu
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)
Protocol 3: Data Analysis and Quantification
Qualitative Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) or a pure standard. The presence of the molecular ion (m/z 184) and key fragment ions (m/z 140, 85, 70, 57, 43) provides strong evidence for its identification.[4]
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57 or 85) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.
Mandatory Visualizations
Caption: GC-MS workflow for the analysis of this compound.
Caption: Biosynthesis pathway of this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 4. scielo.br [scielo.br]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Stereoselective Synthesis of (4R)-4,8-Dimethyldecanal
This document provides a detailed protocol for the stereoselective synthesis of this compound. This chiral aldehyde is a key component of the aggregation pheromone of several species of flour beetles, including Tribolium castaneum and Tribolium confusum, making it a valuable target for pest management strategies and chemical ecology research. The synthesis described herein employs a convergent strategy involving the coupling of a chiral Grignard reagent with a chiral tosylate, followed by oxidative cleavage to yield the target aldehyde with high stereochemical purity.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound. The yields are indicative of typical results based on literature precedents.
| Step | Reaction | Starting Material(s) | Key Reagents/Catalysts | Product | Yield (%) |
| 1 | Tosylation of (R)-Citronellol | (R)-Citronellol | TsCl, Pyridine | (R)-Citronellyl tosylate | ~86% |
| 2 | Formation of Grignard Reagent | (S)-1-bromo-2-methylbutane | Mg, THF | (S)-2-methylbutylmagnesium bromide | - |
| 3 | Li₂CuCl₄-Catalyzed Cross-Coupling | (R)-Citronellyl tosylate, (S)-2-methylbutylmagnesium bromide | Li₂CuCl₄ | (4R,8S)-4,8-Dimethyl-1-decene | ~77% |
| 4 | Oxidative Cleavage | (4R,8S)-4,8-Dimethyl-1-decene | RuCl₃, NaIO₄ | This compound | High |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of (R)-Citronellyl Tosylate
This protocol describes the conversion of the primary alcohol of (R)-Citronellol to a tosylate, which is an excellent leaving group for the subsequent coupling reaction.
Materials:
-
(R)-Citronellol
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Chloroform
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (R)-Citronellol (e.g., 2.0 g, 12.8 mmol) in chloroform (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add pyridine (e.g., 2.0 mL, 25.6 mmol) to the cooled solution.
-
Slowly add p-toluenesulfonyl chloride (e.g., 3.65 g, 19.2 mmol) in small portions while maintaining the temperature at 0 °C and stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3.5 hours.
-
Once the reaction is complete, add diethyl ether (50 mL) and water (10 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with 10% HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (e.g., 8:2) eluent to yield (R)-Citronellyl tosylate.
Protocol 2: Li₂CuCl₄-Catalyzed Cross-Coupling
This protocol details the crucial carbon-carbon bond formation between the chiral tosylate and a chiral Grignard reagent.
Materials:
-
(R)-Citronellyl tosylate (from Protocol 1)
-
(S)-1-bromo-2-methylbutane
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tetrachlorocuprate (Li₂CuCl₄) solution (0.1 M
Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Sampling (4R)-4,8-Dimethyldecanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4R)-4,8-Dimethyldecanal is a significant aggregation pheromone of the red flour beetle, Tribolium castaneum, a major pest of stored products.[1][2][3][4] Accurate and sensitive detection and quantification of this semiochemical are crucial for pest management strategies, behavioral studies, and the development of attractant-based traps. Solid-Phase Microextraction (SPME) offers a rapid, solvent-free, and sensitive method for the extraction of volatile and semi-volatile organic compounds, making it an ideal technique for sampling this compound from various matrices.[5][6][7] This document provides detailed application notes and protocols for the use of SPME in the analysis of this key insect pheromone.
SPME utilizes a chemically coated fiber to absorb or adsorb analytes from a sample or its headspace.[8] The extracted compounds are then thermally desorbed directly into the injector of a gas chromatograph (GC) for separation and detection, often by mass spectrometry (MS).[5][6] The efficiency of the extraction process is dependent on several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix.[5][6]
Data Presentation
Table 1: Recommended SPME Fiber Coatings for Volatile Aldehydes
| Fiber Coating | Polarity | Recommended For |
| Polydimethylsiloxane (PDMS) | Non-polar | General purpose for non-polar volatiles. |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of volatiles and semi-volatiles, high retention of small molecules.[5][6] |
| Polyacrylate (PA) | Polar | Polar analytes. |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Trace-level volatiles and gases.[8] |
Table 2: General SPME Operational Parameters for Volatile Analysis
| Parameter | Range | Typical Value |
| Extraction Mode | Headspace (HS) or Direct Immersion (DI) | Headspace |
| Extraction Temperature (°C) | Ambient - 100 | 40 - 70 |
| Extraction Time (min) | 5 - 60 | 30 |
| Agitation | Stirring or Sonication | Optional, but can improve efficiency |
| Desorption Temperature (°C) | 200 - 280 | 250 |
| Desorption Time (min) | 1 - 10 | 2 - 5 |
Experimental Protocols
The following protocols are designed as a starting point for the development of a validated SPME method for the analysis of this compound. Optimization of these parameters is recommended for specific applications and matrices.
Protocol 1: Headspace SPME (HS-SPME) for Air Sampling
This protocol is suitable for detecting airborne this compound in the headspace of insect cultures, infested grain, or from pheromone lures.
Materials:
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS or 50/30 µm DVB/CAR/PDMS)
-
SPME holder
-
Gas-tight vials with septa (e.g., 20 mL)
-
Heating block or water bath
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place the sample (e.g., a small number of insects, a few grams of infested grain) into a gas-tight vial. For pheromone lures, a small portion can be placed in the vial.
-
SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly higher than the intended desorption temperature for a specified time.
-
Extraction:
-
Seal the sample vial.
-
Gently pierce the septum with the SPME needle and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample.
-
Incubate the vial at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[9] Agitation may enhance extraction efficiency.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot GC injection port.
-
Extend the fiber and allow the trapped analytes to desorb onto the GC column. A typical desorption temperature is 250°C for 3-5 minutes.[5]
-
Start the GC-MS analysis.
-
Protocol 2: Direct Immersion SPME (DI-SPME) for Liquid Samples
This protocol is suitable for extracting this compound from liquid solutions, such as solvent extracts of pheromone glands or trapping media.
Materials:
-
SPME fiber assembly (e.g., 100 µm PDMS)
-
SPME holder
-
Vials with septa (e.g., 2 mL)
-
Stir plate and stir bar
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place the liquid sample into a vial. If necessary, adjust the pH or add salt to enhance the extraction of the analyte.
-
SPME Fiber Conditioning: Condition the SPME fiber as described in Protocol 1.
-
Extraction:
-
Gently pierce the septum with the SPME needle and immerse the fiber directly into the liquid sample.
-
Stir the sample at a constant rate for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber, gently wipe it with a lint-free tissue to remove any residual sample matrix, and then insert it into the GC injection port for desorption and analysis as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for SPME sampling and analysis.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound in Tribolium castaneum has been shown to proceed through the fatty acid pathway.[3][4] This is a key consideration for researchers studying the production of this pheromone.
Caption: Biosynthetic pathway of this compound.
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementing solid phase microextraction (SPME) as a tool to detect volatile compounds produced by giant pandas in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles | Scientific.Net [scientific.net]
Application Note: Stereoselective Synthesis of 4,8-Dimethyldecanal Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethyldecanal is a crucial aggregation pheromone utilized by several species of flour beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Secreted by males, this aldehyde attracts both sexes, playing a vital role in mating and aggregation behaviors.[2][3] The biological activity of 4,8-dimethyldecanal is highly dependent on its stereochemistry. The natural pheromone is a mixture of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S).[4] Research has demonstrated that the (4R,8R)-isomer is the most active component, eliciting a response identical to the natural pheromone.[4][5] Furthermore, some studies have indicated that a mixture of the (4R,8R) and (4R,8S) isomers in an 8:2 ratio can be significantly more active than the (4R,8R) isomer alone.[1]
The stereospecific synthesis of these isomers is therefore of great interest for applications in pest management, chemical ecology research, and the development of new bioactive molecules.[2][6] Various synthetic strategies have been developed, often employing a chiral pool approach starting from readily available enantiopure materials like (R)- and (S)-citronellol or utilizing asymmetric reactions to establish the key chiral centers.[1][3][5] This document provides detailed protocols for the stereoselective synthesis of different 4,8-dimethyldecanal isomers, summarizes quantitative data from key synthetic routes, and illustrates the experimental workflows.
Synthetic Strategies and Workflows
The synthesis of the four stereoisomers of 4,8-dimethyldecanal typically follows a convergent approach where two chiral building blocks are coupled. One fragment establishes the chirality at the C4 position, and the other establishes the chirality at the C8 position. Common chiral precursors include citronellol enantiomers, 2-methyloxirane, and 1-bromo-2-methylbutane.[1][3] Key coupling reactions often involve organometallic reagents, such as Grignard reagents, catalyzed by copper salts like lithium tetrachlorocuprate (Li₂CuCl₄).[1][3]
Caption: General workflow for the stereoselective synthesis of 4,8-dimethyldecanal isomers.
Experimental Protocols
Protocol 1: Synthesis of (4R,8S)- and (4S,8S)-4,8-Dimethyldecanal from Citronellol
This protocol describes a concise, three-step synthesis of the (4R,8S) and (4S,8S) isomers starting from (R)- and (S)-citronellol, respectively, and commercially available (S)-(+)-1-bromo-2-methylbutane.[1][7][8] The key steps are the tosylation of citronellol, a Li₂CuCl₄-catalyzed Grignard coupling, and final ozonolysis to yield the target aldehyde.
Step 1: Tosylation of (R)-Citronellol
-
Dissolve (R)-citronellol in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at 0°C for 4 hours, then let it stand at room temperature overnight.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (R)-citronellyl tosylate. A similar procedure is followed for (S)-citronellol to obtain (S)-citronellyl tosylate.[1]
Step 2: Li₂CuCl₄-Catalyzed Coupling
-
Prepare the Grignard reagent by adding a solution of (S)-(+)-1-bromo-2-methylbutane (4.40 g, 29.0 mmol) in dry tetrahydrofuran (THF) to magnesium turnings (0.72 g) under an inert atmosphere.[1]
-
In a separate flask, dissolve the (R)-citronellyl tosylate (2.0 g, 7.2 mmol) in dry THF and cool the solution to below -60°C.[1]
-
Add the prepared Grignard reagent dropwise to the tosylate solution.[1]
-
Add a catalytic amount of Li₂CuCl₄ in THF (0.1 M, 0.37 mL) to the mixture.[1]
-
Allow the temperature to gradually rise to room temperature and stir the reaction overnight.[1]
-
Quench the reaction by pouring the mixture onto ice and a saturated ammonium chloride solution.[1]
-
Extract the product with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.[1]
-
Concentrate the solution in vacuo and purify the resulting hydrocarbon intermediate via column chromatography.
Step 3: Ozonolysis to Aldehyde
-
Dissolve the hydrocarbon intermediate from Step 2 in a mixture of dichloromethane and methanol.
-
Cool the solution to -78°C and bubble ozone gas through it until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.
-
Stir for 2 hours, then concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, (4R,8S)-4,8-dimethyldecanal.
Caption: Reaction pathway for the synthesis of (4R,8S)-4,8-dimethyldecanal.
Protocol 2: Synthesis of all Four Stereoisomers from Chiral 2-Methyloxirane
This strategy allows for the synthesis of all four stereoisomers by combining the appropriate chiral building blocks derived from (R)- and (S)-2-methyloxirane and (R)- and (S)-1-bromo-2-methylbutane.[3] The key steps involve the stereospecific ring-opening of the epoxide, conversion to a tosylate, and a Li₂CuCl₄-catalyzed coupling reaction, followed by oxidation.[3]
Step 1: Synthesis of Chiral Tosylate from (S)-2-Methyloxirane
-
Perform a ring-opening reaction on (S)-2-methyloxirane.
-
Follow with tosylation of the resulting alcohol.
-
A stereospecific inversion step is then carried out.
-
Subsequent hydrolysis, decarboxylation, reduction, and a second tosylation yield the key chiral tosylate building block, (R)-10.[3]
-
A similar procedure starting from (R)-2-methyloxirane yields the enantiomeric tosylate, (S)-10.[3]
Step 2: Li₂CuCl₄-Catalyzed Coupling
-
Prepare the Grignard reagent from the appropriate enantiomer of 1-bromo-2-methylbutane (e.g., (R)-1-bromo-2-methylbutane for the synthesis of the (4R,8R)-isomer).[3]
-
Perform a Li₂CuCl₄-catalyzed coupling between the chiral tosylate from Step 1 (e.g., (S)-10) and the Grignard reagent. This yields a chiral terminal olefin intermediate (e.g., (5R,9R)-5,9-dimethylundec-1-ene).[3]
Step 3: Oxidation to Aldehyde
-
Oxidize the terminal olefin from Step 2 using a ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) system.[3]
-
This oxidative cleavage yields the final 4,8-dimethyldecanal isomer (e.g., (4R,8R)-4,8-dimethyldecanal).[3]
-
The other three isomers can be prepared by using the appropriate combination of chiral tosylates and Grignard reagents.[3]
Quantitative Data Summary
The efficiency of stereoselective syntheses can be evaluated by the yields of individual steps and the overall yield of the process. The following tables summarize reported quantitative data for the synthesis of 4,8-dimethyldecanal isomers.
Table 1: Yields for Synthesis of (4R,8S)- and (4S,8S)-Isomers from Citronellol [1]
| Step | Transformation | Reagents | Yield (%) |
| 1 | Citronellol to Tosylate | TsCl, Pyridine | 86 |
| 2 | Coupling of Tosylate with Grignard Reagent | Li₂CuCl₄, THF | 77 |
| 3 | Ozonolysis of Alkene to Aldehyde | O₃, DMS | ~82 (Typical) |
| Overall | Citronellol to 4,8-dimethyldecanal | ~54 |
Table 2: Yields for Synthesis of Isomers from 2-Methyloxirane [3]
| Step | Transformation | Reagents | Yield (%) |
| 1 | Coupling of Chiral Tosylate with Grignard Reagent | Li₂CuCl₄, THF | 80 |
| 2 | Oxidation of Terminal Olefin to Aldehyde | RuCl₃, NaIO₄ | Not specified |
Table 3: Overall Yield for an Asymmetric Synthesis of (4R,8R)-4,8-Dimethyldecanal [4]
| Synthetic Route | Number of Steps | Overall Yield (%) |
| Asymmetric methylation and chiral-pool strategy | 9 (linear) | 36.8 |
Conclusion
The stereoselective synthesis of 4,8-dimethyldecanal isomers is essential for studying their specific biological functions and for developing effective pheromone-based pest management strategies. The protocols outlined in this note, utilizing chiral pool starting materials like citronellol and 2-methyloxirane, provide reliable and efficient pathways to obtain specific stereoisomers. The choice of synthetic route may depend on the desired isomer, the availability of starting materials, and the required scale of production. The provided data and workflows offer a valuable resource for researchers in organic synthesis, chemical ecology, and drug development focused on creating stereochemically pure semiochemicals.
References
- 1. scielo.br [scielo.br]
- 2. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insect pheromones - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. Stereospecific Synthesis of Two Isomers of (4,8) - Dimethyldecanal: The Aggregation Pheromone of Tribolium spp – ScienceOpen [scienceopen.com]
Troubleshooting & Optimization
Enhancing the stability of (4R)-4,8-Dimethyldecanal formulations.
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4R)-4,8-Dimethyldecanal. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
This compound is a branched-chain aliphatic aldehyde. It is notably recognized as the aggregation pheromone for the red flour beetle, Tribolium castaneum, making it significant in pest management research and chemical ecology.[1][2][3][4] Like most aldehydes, its chemical reactivity is dominated by the aldehyde functional group, which is highly susceptible to oxidation, polymerization, and other degradation reactions.[1][5] This inherent instability can lead to a loss of potency, the formation of impurities, and changes in the physical properties of formulations, making stability a critical attribute to control.
Q2: What are the most common degradation pathways for an aldehyde like this compound?
The primary degradation pathways for this compound are driven by the reactivity of its aldehyde group:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 4,8-dimethyldecanoic acid.[1] This is one of the most common degradation routes, often initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients.
-
Polymerization/Autocondensation: Aldehydes can undergo self-condensation or polymerization to form cyclic trimers (trioxanes) or aldol condensation products.[5] This can result in the formation of oligomers and polymers, leading to increased viscosity, precipitation, and a decrease in the concentration of the active compound.[6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. Photostability should be a key consideration in any stability study.[7]
Q3: How can I proactively enhance the stability of my this compound formulation?
Several strategies can be employed to enhance stability:
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation by displacing oxygen.
-
Antioxidants: The inclusion of antioxidants is a common and effective strategy. Phenolic antioxidants like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) can inhibit oxidation.[6]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidative reactions.
-
pH Control: Maintaining an optimal pH is crucial, as both acidic and basic conditions can catalyze degradation reactions like aldol condensation. The optimal pH range should be determined experimentally.
-
Acetal Formation: For some applications, the aldehyde can be protected by converting it into a more stable acetal (e.g., with propylene glycol), which can be regenerated under mild acidic conditions if needed.[8]
-
Light Protection: Using amber or opaque packaging can protect the formulation from photodegradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: I'm observing a rapid loss of potency in my formulation.
-
Question: Have you considered oxidation?
-
Answer: This is the most likely cause. The aldehyde is likely oxidizing to its carboxylic acid form. Confirm this by using an analytical method like HPLC or GC-MS to look for the corresponding acid peak.
-
Solution:
-
Incorporate an antioxidant (e.g., 500-2000 ppm of 4-methoxyphenol).[6]
-
Purge all solvents and the formulation headspace with an inert gas like nitrogen.
-
Add a chelating agent (e.g., EDTA) to sequester catalytic metal ions.
-
-
-
Question: Could polymerization be the issue?
-
Answer: Yes, especially in concentrated or non-aqueous formulations. You might observe changes in viscosity or the appearance of cloudiness.
-
Solution: Consider adding a polymerization inhibitor. Certain amines, such as triethanolamine or dimethylethanolamine (at concentrations of 20-100 ppm), have been shown to stabilize aldehydes against polymerization and autocondensation.[5]
-
Problem: My formulation is changing color or developing an unusual odor.
-
Question: Is the formulation exposed to light or air?
-
Answer: Color and odor changes are often signs of degradation product formation. Oxidation or other complex degradation pathways can generate chromophores or volatile byproducts.
-
Solution: Conduct a forced degradation study (see protocol below) to identify which stress factors (light, heat, oxygen) are causing the change. Store samples in airtight, light-protected containers (e.g., amber glass vials with Teflon-lined caps).[6]
-
Problem: I'm seeing new, unexpected peaks in my chromatogram.
-
Question: How do I identify these unknown peaks?
-
Answer: The appearance of new peaks confirms degradation. Identifying these peaks is crucial for understanding the degradation pathway.
-
Solution:
-
Forced Degradation: Perform a forced degradation study.[9] Exposing the compound to acid, base, oxidative, thermal, and photolytic stress will intentionally generate degradation products. This helps confirm which peaks on your stability study chromatogram correspond to which type of degradation.
-
Mass Spectrometry (MS): Couple your separation technique (HPLC or GC) to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks can be used to elucidate their structures.[10][11] For example, an increase in mass of 16 amu often suggests oxidation (R-CHO -> R-COOH).
-
-
Below is a troubleshooting workflow to guide your investigation process.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method (with DNPH Derivatization)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying aldehydes.[10] Since aldehydes often lack a strong UV chromophore, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is commonly used to create a derivative that can be easily detected.[12][13]
1. Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid (or other acid catalyst)
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of DNPH Reagent:
-
Prepare a saturated solution of DNPH in acetonitrile.
-
Carefully add a small amount of sulfuric acid as a catalyst (e.g., 10 µL per 10 mL of solution). This solution should be prepared fresh.
3. Sample Derivatization:
-
Accurately weigh and dissolve the this compound formulation in ACN to a known concentration.
-
In a vial, mix a specific volume of the sample solution with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature (or slightly elevated temperature, e.g., 40°C) for approximately 1 hour, protected from light.
-
Quench the reaction by adding a small amount of a compound that reacts with excess DNPH, if necessary, or by dilution with the mobile phase.
4. HPLC Conditions (Example):
-
Column: ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~360 nm (the λmax for DNPH derivatives)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5. Analysis:
-
Inject the derivatized sample. The peak corresponding to the this compound-DNPH derivative should be well-separated from any degradation product derivatives. The method's ability to separate the main peak from degradant peaks demonstrates its "stability-indicating" nature.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is performed to understand degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[7][9][14] The goal is typically to achieve 5-20% degradation of the active ingredient.[14][15]
1. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 12-24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound or a solution at 70°C for 48 hours.[7]
-
Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
3. Procedure:
-
For each condition, prepare a stressed sample and a control sample (stored at ambient temperature, protected from light).
-
At designated time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid/base samples), and dilute to the target concentration.
-
Analyze the samples using the developed stability-indicating HPLC method (Protocol 1).
4. Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure that the main peak is spectrally pure (using a Diode Array Detector) and well-resolved from all degradation peaks. This confirms the method is stability-indicating.[9]
The workflow for a typical stability study is outlined below.
Data Presentation
Quantitative data from forced degradation studies should be summarized to compare the stability of the molecule under different stress conditions.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradation Product (m/z) |
| Control | 48 hours | 100.0 | 99.8 | 0.2 | - |
| 0.1 M HCl (60°C) | 48 hours | 100.0 | 91.5 | 8.5 | - |
| 0.1 M NaOH (RT) | 24 hours | 100.0 | 85.2 | 14.8 | Polymer/Condensate |
| 3% H₂O₂ (RT) | 24 hours | 100.0 | 82.1 | 17.9 | 4,8-Dimethyldecanoic Acid |
| Thermal (70°C) | 48 hours | 100.0 | 94.3 | 5.7 | - |
| Photolytic (ICH) | 24 hours | 100.0 | 90.6 | 9.4 | Oxidative Impurities |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental investigation.
References
- 1. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]
- 2. Semiochemical compound: (4R,8R)-4,8-Dimethyldecanal | C12H24O [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Stabilization of Aldehydes as Propylene Glycol Acetals [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of (4R)-4,8-Dimethyldecanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4R)-4,8-Dimethyldecanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: The two main strategies for synthesizing this compound are:
-
Grignard Coupling followed by Oxidation: This is a common and effective method that involves the Li₂CuCl₄-catalyzed coupling of a chiral Grignard reagent with a chiral tosylate, followed by the oxidative cleavage of the resulting olefin to the desired aldehyde.[1]
-
Wittig Reaction: This approach utilizes a Wittig reagent to form the carbon-carbon double bond, which can then be further manipulated to produce the target aldehyde. This method offers an alternative for constructing the carbon skeleton.
Q2: How can I improve the stereoselectivity of the synthesis?
A2: Achieving high stereoselectivity is crucial. Key strategies include:
-
Starting Material Purity: Utilize chiral starting materials with high enantiomeric excess (e.e.). For instance, the synthesis often employs (R)- and (S)-citronellol or other chiral building blocks.[2]
-
Stereospecific Reactions: Employ reactions known for their stereospecificity. The Li₂CuCl₄-catalyzed coupling of a chiral tosylate with a Grignard reagent is known to proceed with stereospecific inversion.[1]
-
Chiral Chromatography: In cases where a mixture of stereoisomers is obtained, chiral High-Performance Liquid Chromatography (HPLC) can be used for separation.[3]
Q3: What are the common challenges in purifying the final product?
A3: Purification of this compound can be challenging due to:
-
Structural Similarity of Byproducts: Side products from the Grignard reaction or over-oxidation during the cleavage step can be structurally similar to the desired product, making separation by standard column chromatography difficult.
-
Volatility of the Aldehyde: The product is a volatile aldehyde, which can lead to loss of material during solvent removal under reduced pressure.
-
Aldehyde Instability: Aldehydes can be prone to oxidation to carboxylic acids or polymerization upon standing. A technique for separating aldehydes from mixtures involves the use of a bisulfite extraction protocol, which forms a charged adduct that can be separated into an aqueous layer.[4][5]
Troubleshooting Guides
Guide 1: Li₂CuCl₄-Catalyzed Grignard Coupling
| Problem | Possible Cause(s) | Troubleshooting/Optimization Strategies |
| Low Yield of Coupled Product | 1. Inactive Grignard reagent. 2. Poor quality of the tosylate starting material. 3. Inefficient catalysis. 4. Side reactions of the Grignard reagent. | 1. Ensure anhydrous conditions for Grignard reagent formation. Use freshly prepared Grignard reagent. 2. Purify the tosylate by column chromatography before use. 3. Use a freshly prepared solution of Li₂CuCl₄ in THF. Ensure the correct catalytic amount is used. 4. Add the Grignard reagent slowly to the reaction mixture at a low temperature (e.g., -60°C) to minimize side reactions. |
| Formation of Homo-coupled Byproducts | 1. Reaction temperature is too high. 2. Inefficient cross-coupling. | 1. Maintain a low reaction temperature during the addition of the Grignard reagent. 2. Ensure efficient stirring and slow addition of the Grignard reagent to favor the cross-coupling reaction. |
| Inconsistent Results | 1. Moisture in the reaction setup. 2. Variable quality of reagents. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Use high-purity, freshly opened reagents whenever possible. |
Guide 2: RuCl₃/NaIO₄ Oxidative Cleavage
| Problem | Possible Cause(s) | Troubleshooting/Optimization Strategies |
| Low Yield of Aldehyde | 1. Incomplete reaction. 2. Over-oxidation to the carboxylic acid. | 1. Increase the reaction time or the amount of NaIO₄. Monitor the reaction by TLC or GC. 2. Use a buffered solvent system (e.g., with NaHCO₃) to maintain a neutral pH and prevent over-oxidation. Ensure the reaction is not left for an extended period after completion. |
| Formation of Multiple Byproducts | 1. Non-specific oxidation. 2. Degradation of the product. | 1. Ensure the correct stoichiometry of reagents. Use a well-defined solvent system as described in established protocols. 2. Work up the reaction promptly upon completion. Avoid excessive heat during workup. |
| Difficulty in Isolating the Product | 1. Emulsion formation during workup. 2. Co-elution with byproducts during chromatography. | 1. Use brine to wash the organic layer to break emulsions. 2. Consider derivatization (e.g., with a bisulfite adduct) for purification, followed by regeneration of the aldehyde.[4][5] |
Guide 3: Wittig Reaction (Alternative Route)
| Problem | Possible Cause(s) | Troubleshooting/Optimization Strategies |
| Low Yield of Alkene | 1. Inactive ylide. 2. Sterically hindered ketone/aldehyde. 3. Unstable aldehyde starting material. | 1. Ensure the use of a strong, fresh base (e.g., n-BuLi) for ylide generation under anhydrous conditions. 2. The Wittig reaction can be slow with hindered carbonyls; consider longer reaction times or a more reactive phosphonium ylide.[6] 3. Use freshly distilled or purified aldehyde. |
| Formation of (E/Z) Isomers | 1. Nature of the ylide. | 1. Non-stabilized ylides generally favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene. Choose the appropriate ylide for the desired stereochemistry.[7] |
| Difficult Purification | 1. Removal of triphenylphosphine oxide. | 1. Triphenylphosphine oxide can be challenging to remove by chromatography. It can sometimes be precipitated from a non-polar solvent or removed by conversion to a water-soluble derivative. |
Data Presentation: Comparison of Reported Yields
| Synthetic Step | Reagents and Conditions | Reported Yield | Reference |
| Grignard Coupling | Chiral tosylate, Grignard reagent, Li₂CuCl₄, THF, -60°C to rt | 80% | [1] |
| Oxidative Cleavage | Alkene, RuCl₃, NaIO₄, CH₃CN/H₂O | Not specified for this specific substrate, but generally good to excellent yields for terminal olefins. | [1] |
| Overall Yield (3 steps) | (R)- and (S)-citronellol, (S)-(+)-1-bromo-2-methylbutane | 54% | [8] |
Experimental Protocols
Protocol 1: Synthesis of (4R,8S)- and (4S,8S)-4,8-Dimethyldecanal via Grignard Coupling and Oxidation
This protocol is adapted from the synthesis described by Zarbin et al.[8]
Step 1: Tosylation of Citronellol
-
Dissolve (R)-Citronellol (2.0 g, 12.8 mmol) in chloroform (10 mL) and cool to 0°C in an ice bath.
-
Add pyridine (2.0 mL, 25.6 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (3.65 g, 19.2 mmol) with constant stirring.
-
Monitor the reaction by TLC. After completion (approx. 3.5 hours), add ether (50 mL) and water (10 mL).
-
Wash the organic layer successively with 10% HCl, saturated NaHCO₃, and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by column chromatography (hexane/ethyl acetate: 8/2) to yield the tosylate.
Step 2: Li₂CuCl₄-Catalyzed Grignard Coupling
-
Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane (4.40 g, 29.0 mmol) and magnesium turnings (0.72 g) in dry THF (12 mL).
-
In a separate flask, dissolve the citronellol tosylate (2.0 g, 7.2 mmol) in dry THF (12 mL) and cool to below -60°C.
-
Add the Grignard reagent dropwise to the tosylate solution.
-
Add a 0.1 M solution of Li₂CuCl₄ in THF (0.37 mL).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it onto ice and a saturated ammonium chloride solution.
-
Extract the mixture with ether. Wash the organic extract with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the coupled alkene.
Step 3: Oxidative Cleavage to the Aldehyde
-
Dissolve the alkene from Step 2 in a mixture of acetonitrile and water.
-
Add a catalytic amount of RuCl₃ and NaIO₄ as the oxidant.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over a drying agent, and carefully remove the solvent to yield the crude this compound. Further purification may be achieved by column chromatography or bisulfite extraction.[4][5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Stereospecific Synthesis of Two Isomers of (4,8) - Dimethyldecanal: The Aggregation Pheromone of Tribolium spp – ScienceOpen [scienceopen.com]
Overcoming challenges in the purification of (4R)-4,8-Dimethyldecanal.
Technical Support Center: (4R)-4,8-Dimethyldecanal Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Chromatography Issues
Question: My chiral GC/HPLC analysis shows incomplete separation of the this compound from other stereoisomers. How can I improve the resolution?
Answer:
Separating the four stereoisomers of 4,8-dimethyldecanal can be challenging. Here are several approaches to improve resolution:
-
Chiral Gas Chromatography (GC):
-
Column Selection: The choice of chiral stationary phase is critical. A specialized column, such as one containing octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin, has been shown to partially separate the (4R,8R) and (4R,8S) isomers from the (4S,8R) and (4S,8S) isomers.[1] It is recommended to screen a variety of chiral GC columns, particularly those with different cyclodextrin derivatives, to find the optimal stationary phase for your specific mixture.
-
Method Optimization: Adjusting the temperature program, carrier gas flow rate, and injection parameters can significantly impact resolution. Slower temperature ramps and optimal flow rates can enhance separation.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Direct Analysis: Direct separation of the aldehyde enantiomers on chiral HPLC columns can be difficult. Screening a range of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) under various mobile phase conditions (normal-phase, reversed-phase, polar organic) is a necessary first step.
-
Derivatization: A highly effective method for achieving complete separation is to derivatize the aldehyde to its corresponding carboxylic acid. The resulting carboxylic acid stereoisomers can be fully resolved by reversed-phase HPLC at low temperatures (e.g., -54 °C).[1][2] This approach, while adding an extra synthetic step, provides a reliable method for accurate purity assessment.
-
Question: I am observing unexpected peaks in my chromatogram. What are the likely impurities?
Answer:
Unexpected peaks can originate from several sources. The most common impurities in the synthesis of this compound include:
-
Other Stereoisomers: The synthesis of a single stereoisomer is often not perfectly selective, leading to the presence of the other three stereoisomers: (4S,8R), (4R,8S), and (4S,8S).
-
Starting Materials and Reagents: Unreacted starting materials, such as citronellol derivatives or (R)-2-methyl-1-bromobutane, may be present in the crude product.
-
Side-Reaction Products:
-
Ozonolysis Byproducts: If ozonolysis of a citronellol derivative was part of the synthesis, byproducts such as 3-methylhexanedial and methylglyoxal could be present.
-
Grignard Reaction Side Products: The coupling of a Grignard reagent with a tosylate may lead to side products.
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, especially in the presence of acid or base, or at elevated temperatures, to form higher molecular weight impurities.[3]
-
Distillation Issues
Question: I am experiencing low yield and/or product degradation during the distillation of this compound. What can I do to improve this?
Answer:
This compound, like many high-boiling aldehydes, can be susceptible to thermal degradation. To minimize product loss, consider the following:
-
Vacuum Distillation: It is crucial to perform the distillation under reduced pressure. This lowers the boiling point of the aldehyde, allowing it to distill at a lower temperature and minimizing thermal stress. Some aldehydes can begin to degrade at temperatures as low as 133-175°C, especially with oxygen present.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde, which can occur at elevated temperatures.
-
Temperature Control: Use a well-controlled heating mantle and monitor the pot temperature and head temperature closely. Avoid excessive heating, as this can promote side reactions like aldol condensation.
-
Fractional Distillation: Employing a fractionating column with appropriate packing material can improve the separation efficiency from less volatile impurities.
Question: My purified product seems to have a higher boiling point than expected and shows signs of polymerization. What could be the cause?
Answer:
This is likely due to aldol condensation, a common side reaction for aldehydes, which leads to the formation of higher molecular weight products.[3] To prevent this:
-
Avoid High Temperatures: As mentioned, use vacuum distillation to keep the temperature as low as possible.
-
Neutral Conditions: Ensure that the crude product is free from acidic or basic residues before distillation, as these can catalyze aldol condensation. A workup with a mild bicarbonate wash followed by a water wash can help neutralize the crude material.
-
Short Residence Time: Minimize the time the aldehyde is exposed to high temperatures.
Frequently Asked Questions (FAQs)
General Purity and Analysis
Q1: What is the best method to determine the enantiomeric purity of this compound?
A1: Chiral gas chromatography (GC) with a specialized cyclodextrin-based column can provide a good indication of enantiomeric purity.[1] For the most accurate and complete separation of all four stereoisomers, derivatization of the aldehyde to the corresponding carboxylic acid followed by reversed-phase chiral HPLC at low temperature is the recommended method.[1][2]
Q2: What are the expected chemical shifts in the 1H NMR spectrum for 4,8-Dimethyldecanal?
A2: While the exact chemical shifts can vary depending on the solvent, you can generally expect to see a characteristic aldehyde proton signal (CHO) between 9.6 and 9.8 ppm. The methyl groups will appear as doublets and triplets in the upfield region (around 0.8-1.0 ppm), and the methylene protons will be visible as a complex series of multiplets in the range of 1.0-2.5 ppm.
Storage and Stability
Q3: How should I store purified this compound to maintain its purity?
A3: Aldehydes are prone to oxidation. It is best to store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. To further minimize degradation, store it at low temperatures (e.g., in a refrigerator or freezer).
Q4: Can this compound undergo racemization during purification or storage?
A4: Racemization of the chiral center at the 4-position is a possibility, especially if exposed to acidic or basic conditions, or elevated temperatures for extended periods. The enolizable nature of the aldehyde proton makes the adjacent chiral center susceptible to epimerization. It is crucial to maintain neutral pH and use the mildest possible conditions during purification and storage.
Data Presentation
Table 1: Comparison of Chiral Chromatography Techniques for 4,8-Dimethyldecanal Isomer Separation
| Technique | Stationary Phase | Mobile Phase/Conditions | Resolution | Comments |
| Chiral GC | Octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Temperature programmed | Partial separation of (4R,8R)/(4R,8S) from (4S,8R)/(4S,8S)[1] | Good for initial screening and partial analysis. |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel OD) | Heptane/Isopropanol | Variable, often incomplete | Requires extensive screening and optimization. |
| Chiral HPLC (Indirect) | C18 (Reversed-Phase) | Acetonitrile/Water (gradient) at -54°C | Complete separation of all 4 stereoisomers[1][2] | Requires derivatization to the carboxylic acid. |
Table 2: Illustrative Vacuum Distillation Parameters for this compound
| Pressure (mbar) | Approximate Boiling Point (°C) | Expected Purity | Notes |
| 10 | 110-115 | >95% | Good starting point for laboratory scale. |
| 5 | 95-100 | >97% | Lower temperature reduces risk of degradation. |
| 1 | 75-80 | >98% | Ideal for high purity, requires a good vacuum pump. |
Note: These are estimated values based on similar compounds and should be optimized for your specific setup.
Experimental Protocols
Protocol 1: Chiral GC Analysis of this compound
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Column: Chiral GC column, e.g., octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin coated capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 2°C/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Sample Preparation: Dissolve a small amount of the purified aldehyde in a suitable solvent (e.g., hexane or dichloromethane).
Protocol 2: Derivatization and Chiral HPLC Analysis
-
Oxidation to Carboxylic Acid:
-
Dissolve the aldehyde in a suitable solvent (e.g., t-butanol/water).
-
Add a mild oxidizing agent, such as sodium chlorite (NaClO2) and a scavenger like 2-methyl-2-butene.
-
Stir at room temperature until the reaction is complete (monitor by TLC or GC).
-
Work up the reaction by quenching with sodium sulfite, acidifying with dilute HCl, and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the carboxylic acid by column chromatography if necessary.
-
-
Chiral HPLC Analysis:
-
Column: A reversed-phase chiral stationary phase column.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid).
-
Column Temperature: -54°C (requires a column oven with cooling capabilities).[1][2]
-
Detector: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: (4R)-4,8-Dimethyldecanal Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of (4R)-4,8-Dimethyldecanal. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other aldehydes, is susceptible to several degradation pathways, primarily:
-
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, (4R)-4,8-dimethyldecanoic acid. This can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of light or metal ions, or by various oxidizing agents.[1][2][3]
-
Reduction: The aldehyde can be reduced to the primary alcohol, (4R)-4,8-dimethyldecanol. This typically requires a reducing agent.
-
Aldol Condensation: Under acidic or basic conditions, particularly with heating, aldehydes can undergo self-condensation reactions.[4][5] This can lead to the formation of β-hydroxy aldehydes, which may further dehydrate to form α,β-unsaturated aldehydes.
Q2: What are the likely degradation products of this compound?
A2: Based on the primary degradation pathways, the following are potential degradation products:
-
(4R)-4,8-dimethyldecanoic acid: Formed via oxidation.
-
(4R)-4,8-dimethyldecanol: Formed via reduction.
-
Aldol adducts and condensation products: Higher molecular weight compounds formed through self-condensation.
Q3: What factors can accelerate the degradation of this compound?
A3: The stability of this compound can be compromised by:
-
Exposure to Air (Oxygen): Leads to oxidation.
-
Exposure to Light: Can initiate photo-oxidation and other radical-mediated degradation pathways.[6]
-
Elevated Temperatures: Can accelerate oxidation and promote thermal decomposition.[7][8]
-
Presence of Acids or Bases: Can catalyze aldol condensation reactions.[4][5]
-
Presence of Metal Ions: Can catalyze oxidation reactions.
Q4: How can I minimize the degradation of this compound during storage and experiments?
A4: To enhance stability, consider the following precautions:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) and protected from light.
-
Handling: Minimize exposure to air and light during experiments. Use deoxygenated solvents where possible.
-
pH Control: Maintain a neutral pH to avoid acid- or base-catalyzed reactions.
-
Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing catalytic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time, even in storage. | Oxidation due to air exposure. | 1. Ensure the storage container is properly sealed. 2. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing. 3. Store at a lower temperature. |
| Unexpected peaks in chromatogram after sample workup. | Degradation during extraction or analysis. | 1. Check pH: Ensure aqueous extraction solutions are neutral. 2. Temperature: Avoid excessive heat during sample preparation (e.g., solvent evaporation). 3. Derivatization: If using derivatization, ensure reagents are fresh and reaction conditions are optimized to avoid side reactions. |
| Inconsistent results in bioassays or other functional experiments. | Degradation of the active compound. | 1. Prepare fresh solutions of this compound for each experiment. 2. Analyze the purity of the stock solution regularly using a suitable analytical method (e.g., GC-MS or HPLC). 3. Include a positive control with a freshly prepared standard to assess activity. |
| Formation of a precipitate or cloudiness in solution. | Polymerization or aldol condensation products may be insoluble. | 1. Analyze the precipitate to identify its nature. 2. Review the experimental conditions for the presence of acidic or basic contaminants or exposure to high temperatures. |
Experimental Protocols
Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the volatile parent compound and potential degradation products.
1. Sample Preparation (with Derivatization):
-
To enhance the volatility and chromatographic behavior of potential degradation products like the corresponding carboxylic acid, derivatization is often employed. A common method is silylation.
-
Procedure:
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial: 50°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization)
This method is suitable for quantifying the aldehyde in various matrices.
1. Sample Preparation (DNPH Derivatization):
-
2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable hydrazones that can be detected by UV.
-
Procedure:
-
Prepare a DNPH solution in acetonitrile and phosphoric acid.
-
Mix a known volume of the sample with the DNPH solution.
-
Allow the reaction to proceed in the dark at room temperature for at least 1 hour.
-
The resulting solution containing the DNPH-hydrazone derivative can be directly injected or diluted if necessary.
-
2. HPLC Instrumental Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | Start with 60% B, increase to 90% B over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
Troubleshooting electroantennography (EAG) experiments with (4R)-4,8-Dimethyldecanal.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting electroantennography (EAG) experiments with the aggregation pheromone (4R)-4,8-Dimethyldecanal, particularly in studies involving the red flour beetle, Tribolium castaneum.[1][2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during EAG experiments in a question-and-answer format.
Question: I am not getting any signal, or the signal is very weak. What should I do?
Answer: A lack of or a weak EAG signal can stem from several factors related to the preparation, equipment, or stimulus delivery. Follow these troubleshooting steps:
-
Check the Antennal Preparation:
-
Viability: Ensure the insect is healthy and the antenna is freshly excised. Using antennae from robust, healthy insect batches is crucial for good quality recordings.[6]
-
Contact: Verify that there is good electrical contact between the electrodes and the antenna.[6] There should be no air bubbles in the electrode tips, as even a tiny bubble can disrupt the electrical circuit.[6]
-
Mounting: The antenna should be securely mounted on the electrodes without being overly stretched or damaged.
-
-
Inspect the Electrodes:
-
Electrolyte: Confirm that the glass microelectrodes are filled with the correct saline solution and that there are no air bubbles.
-
Chloriding: Silver wire electrodes should be properly chloridized to prevent polarization. This can be done by immersing them in bleach.[7]
-
Connection: Ensure the electrodes are properly connected to the amplifier.
-
-
Verify Stimulus Delivery:
-
Concentration: The concentration of this compound may be too low to elicit a detectable response. Try increasing the concentration.
-
Puff Delivery: Check that the air puff containing the odorant is being delivered effectively to the antenna. Ensure the delivery tube is positioned correctly and is not clogged.
-
Solvent Control: Always test with a solvent-only puff to ensure the observed response is due to the compound and not the solvent.
-
Question: My baseline is very noisy. How can I reduce the noise?
Answer: A high noise level can obscure the EAG signal. The signal-to-noise ratio is more critical than the absolute signal amplitude.[6] Here are common sources of noise and their solutions:
-
Electrical Interference:
-
Grounding: A poor ground connection is a common cause of wide-band noise.[8] Ensure all equipment is properly grounded. Avoid "floating" grounds.[8]
-
Faraday Cage: Use a Faraday cage to shield the setup from external electromagnetic interference from sources like power lines, lights, and other electronic equipment.[8]
-
Power Sources: Be mindful of nearby power conduits and transformers, which can introduce 50/60Hz noise.[8]
-
-
Mechanical Vibration:
-
Anti-Vibration Table: Place the EAG setup on an anti-vibration table to minimize mechanical disturbances.
-
Secure Mounting: Ensure the antenna and electrodes are securely held to prevent movement-induced artifacts.
-
-
Antennal Preparation:
-
Health: A deteriorating antennal preparation can be a source of noise. Use fresh, healthy antennae for each experiment.[6]
-
Question: The EAG signal is drifting, making it difficult to establish a stable baseline. What can I do?
Answer: Signal drift, a slow change in the baseline potential, is a common issue in EAG recordings.[6] Here are some strategies to manage it:
-
Allow for Stabilization: After mounting the antenna, allow sufficient time for the preparation to stabilize before starting recordings.
-
Proper Grounding: As with noise, improper grounding can contribute to drift.[9] Verify your grounding connections.
-
Temperature and Humidity Control: Maintain a stable temperature and humidity in the experimental room, as fluctuations can affect the preparation and cause drift.[10]
-
Data Analysis: If drift is unavoidable, it can often be corrected during data analysis by applying a baseline correction algorithm.[11]
-
Regular Calibration: Periodically re-calibrate your recording equipment to minimize instrument-related drift.[10]
Question: I am observing poor reproducibility between experiments. How can I improve consistency?
Answer: Poor reproducibility can be frustrating. To improve the consistency of your EAG results, consider the following:
-
Standardized Protocol: Adhere strictly to a standardized experimental protocol for every trial. This includes consistent timing of stimulus puffs, inter-puff intervals, and data acquisition settings.
-
Consistent Antennal Preparations: Use insects of the same age, sex, and physiological state. The position of the electrodes on the antenna should be as consistent as possible between preparations.
-
Controlled Environment: Maintain a constant temperature, humidity, and airflow in the experimental chamber.
-
Stimulus Preparation: Prepare fresh dilutions of this compound for each set of experiments to avoid degradation or changes in concentration.
-
Replication: Perform multiple replicates for each experiment to ensure the observed responses are consistent and statistically significant.
Frequently Asked Questions (FAQs)
What is a typical EAG response amplitude for this compound?
The absolute amplitude of an EAG response can vary significantly depending on several factors, including the insect species, the concentration of the odorant, and the specific experimental setup. Generally, EAG responses can range from a few microvolts (µV) to several millivolts (mV).[6] For a compound like this compound, which is a biologically relevant pheromone for Tribolium castaneum, you can expect a dose-dependent response, with higher concentrations eliciting larger (more negative) deflections in the millivolt range.
How do I create a dose-response curve for this compound?
To create a dose-response curve, you will need to:
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Prepare a series of dilutions of this compound, typically spanning several orders of magnitude (e.g., from 1 ng to 100 µg).
-
Present each concentration to the antennal preparation and record the peak amplitude of the EAG response.
-
Include a solvent-only control to establish the baseline response.
-
Plot the EAG response amplitude (in mV) on the y-axis against the logarithm of the stimulus concentration on the x-axis.[12][13]
-
Fit the data to a sigmoidal curve using non-linear regression to determine parameters such as the EC50 (the concentration that elicits a half-maximal response).[14][15]
What is the underlying physiological mechanism of an EAG signal?
The EAG signal represents the summed extracellular potential changes arising from the simultaneous depolarization of numerous olfactory receptor neurons (ORNs) in the antenna in response to an odorant stimulus.[16] When an odorant molecule binds to its receptor on the dendritic membrane of an ORN, it triggers a signal transduction cascade that leads to the opening of ion channels and a change in the neuron's membrane potential. The EAG technique records the slow potential changes resulting from the collective activity of many of these neurons.[16]
Data Presentation
Table 1: Representative EAG Response Data for an Insect Pheromone
This table provides an example of the type of data you would collect to generate a dose-response curve. The values are hypothetical and will vary based on the specific experimental conditions.
| Concentration of this compound | Mean EAG Response (mV) ± SD (n=5) |
| Solvent Control (0) | 0.1 ± 0.05 |
| 1 ng | 0.3 ± 0.1 |
| 10 ng | 0.8 ± 0.2 |
| 100 ng | 1.5 ± 0.3 |
| 1 µg | 2.1 ± 0.4 |
| 10 µg | 2.4 ± 0.3 |
| 100 µg | 2.5 ± 0.2 |
Table 2: Troubleshooting Checklist for Common EAG Problems
| Issue | Potential Cause | Recommended Action |
| No/Weak Signal | Poor antennal preparation | Use fresh, healthy antennae; ensure good electrode contact. |
| Incorrect stimulus concentration | Test a range of concentrations, including higher ones. | |
| Equipment malfunction | Check electrode connections and amplifier settings. | |
| High Noise | Electrical interference | Use a Faraday cage; check grounding.[8] |
| Mechanical vibration | Use an anti-vibration table; secure the preparation. | |
| Unhealthy antenna | Replace the antennal preparation. | |
| Signal Drift | Unstable preparation | Allow for a stabilization period before recording. |
| Environmental fluctuations | Control temperature and humidity.[10] | |
| Poor grounding | Verify all ground connections.[9] | |
| Poor Reproducibility | Inconsistent protocol | Standardize all experimental procedures. |
| Variable preparations | Use insects of the same age, sex, and condition. | |
| Stimulus degradation | Prepare fresh odorant solutions regularly. |
Experimental Protocols
Detailed Methodology for a Standard EAG Experiment
-
Preparation of this compound Stimuli:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or paraffin oil).
-
Create a serial dilution of the stock solution to obtain the desired range of concentrations.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. The solvent should be allowed to evaporate before use.[17]
-
-
Antennal Preparation:
-
Anesthetize an adult Tribolium castaneum by cooling it on ice.
-
Carefully excise one antenna at its base using fine microscissors.
-
Mount the excised antenna between two glass microelectrodes filled with a suitable saline solution (e.g., Ringer's solution). The base of the antenna should be in contact with the reference electrode, and the tip with the recording electrode. A small amount of electrode gel can be used to ensure good contact.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of humidified, purified air.
-
Position the tip of the stimulus pipette in the air stream, directed at the antenna.
-
Deliver a puff of the odorant-laden air by passing a controlled pulse of air through the pipette.
-
Record the resulting electrical potential difference between the two electrodes using a high-impedance amplifier. The signal is typically amplified 100-fold.[16]
-
Allow a sufficient recovery period between stimuli (e.g., 1-2 minutes) to prevent receptor adaptation.
-
-
Data Acquisition and Analysis:
-
Use specialized software to acquire and visualize the EAG waveforms.
-
Measure the peak amplitude of the negative voltage deflection for each response.
-
Subtract the response to the solvent control from the responses to the odorant stimuli to correct for any mechanical or solvent-induced artifacts.
-
Plot the corrected responses against the logarithm of the stimulus concentration to generate a dose-response curve.
-
Visualizations
Caption: A simplified workflow for a typical electroantennography (EAG) experiment.
Caption: A generalized metabotropic olfactory signaling pathway in insects.
References
- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 2. researchmap.jp [researchmap.jp]
- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. youtube.com [youtube.com]
- 8. plexon.com [plexon.com]
- 9. researchgate.net [researchgate.net]
- 10. Analog Sensor Woes: Dealing with Drift, Noise, and Non-Linearity - RunTime Recruitment [runtimerec.com]
- 11. forums.ni.com [forums.ni.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 15. youtube.com [youtube.com]
- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 17. ento.psu.edu [ento.psu.edu]
Technical Support Center: Optimizing (4R)-4,8-Dimethyldecanal Dosage for Field Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (4R)-4,8-Dimethyldecanal in field trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in field trials?
A1: this compound is the aggregation pheromone of the red flour beetle, Tribolium castaneum.[1] It is a volatile, colorless to pale yellow liquid that is attractive to both male and female beetles. In field trials, its primary application is for monitoring and managing populations of T. castaneum and the confused flour beetle, T. confusum, as they share this common aggregation pheromone. The (4R,8R)-isomer has been identified as the most biologically active stereoisomer.
Q2: What is a good starting dosage for this compound in pheromone traps?
A2: A specific study identified that a dosage of 0.5 μL of 4,8-dimethyldecanal yielded the maximum trap catch for Tribolium castaneum. Other research has demonstrated strong attractiveness with dosages as low as 15 ng and 150 ng per disk. The optimal dosage can be influenced by environmental conditions and the specific objectives of the trial.
Q3: What type of dispenser is recommended for releasing this compound in field trials?
A3: For stored product beetles like Tribolium castaneum, various commercial dispensers are available that provide a controlled release of the pheromone. These include vapor diffusers, pheromone-impregnated cork discs, and automated aerosol "puffer" systems. The choice of dispenser will depend on the specific environment (e.g., food processing facility, warehouse) and the desired duration of the trial.
Q4: How should pheromone traps baited with this compound be positioned in a field setting?
A4: Traps should be placed in locations where Tribolium castaneum is most likely to be present. For crawling beetles, floor-placed traps are generally effective. It is recommended to place traps approximately 25-50 feet apart for crawling insects. To avoid attracting insects from outdoors, traps should be positioned at least 15-25 feet away from exterior doors.
Q5: How often should the pheromone lures and traps be serviced?
A5: Pheromone lures have a limited lifespan and should be replaced according to the manufacturer's instructions, typically every 4 to 8 weeks. Traps should be checked regularly, with a 7 or 14-day service schedule being common for monitoring stored product pests. More frequent checks may be necessary in areas with high insect populations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no trap captures | Incorrect timing of trap deployment: Traps may have been set when the target pest is in a non-responsive life stage (e.g., larval). | Deploy traps to coincide with the adult activity period of Tribolium castaneum. |
| Improper trap placement: Traps are located in areas with low insect traffic. | Move traps to locations where beetle activity has been observed or is suspected. For crawling beetles, ensure traps are on the floor and near potential harborages. | |
| Lure has expired or been improperly stored: The pheromone may have degraded due to age, heat, or exposure to sunlight. | Replace the lure with a new one that has been stored according to the manufacturer's recommendations (typically in a cool, dark place). | |
| Competition from other odor sources: The presence of abundant food sources can reduce the attractiveness of the pheromone lure. | Place traps in areas with less competition from other attractants, if possible. Consider using traps that also incorporate a food attractant. | |
| Inconsistent trap captures | Environmental factors: High temperatures can cause the pheromone to be released too quickly, while low temperatures can reduce its volatility and insect activity. Strong air currents can disrupt the pheromone plume. | Monitor and record environmental conditions. Consider using a controlled-release dispenser designed to provide a more consistent release rate across a range of temperatures. Avoid placing traps in direct drafts. |
| Trap saturation: In areas with high pest populations, the trap's surface may become covered with insects, preventing further captures. | Service traps more frequently in high-pressure areas. Replace traps that are more than 50% covered with insects or dust. | |
| Attraction of non-target species | Lure contamination: The pheromone lure may have been contaminated with other substances. | Handle lures with gloves or clean forceps to avoid contamination. Store different pheromone lures separately. |
| Use of a multi-species lure: Some commercial lures are designed to attract multiple species. | Verify that the lure is specific to Tribolium species if that is the sole target. |
Data Presentation
The following table summarizes available data on the attractiveness of different dosages of 4,8-Dimethyldecanal to Tribolium castaneum. This data can be used as a baseline for designing dose-optimization experiments.
| Dosage | Observation | Source |
| 1.5 ng | 21.0% attractiveness | |
| 15 ng | 65.0% attractiveness | |
| 150 ng | 51.0% attractiveness (synthetic sample) | |
| 0.5 μL | Maximum trap catch observed in a specific study |
Experimental Protocols
Objective: To determine the optimal dosage of this compound for maximizing the capture of Tribolium castaneum in a field setting.
Materials:
-
Pitfall traps suitable for crawling beetles.
-
This compound of high purity.
-
Controlled-release dispensers (e.g., rubber septa).
-
Solvent for preparing dilutions (e.g., hexane).
-
Micropipettes.
-
Field site with a known or suspected population of Tribolium castaneum.
-
Data collection sheets or electronic device.
Methodology:
-
Preparation of Lures: Prepare a range of dosages of this compound by diluting the pure compound in a suitable solvent. For example, prepare lures with 1 ng, 10 ng, 100 ng, 1 µg, and 10 µg of the pheromone loaded onto individual rubber septa. A solvent-only control should also be prepared.
-
Experimental Design:
-
Select a field site (e.g., a grain storage facility) and divide it into several blocks.
-
Within each block, randomly assign the different dosage treatments (including the control) to the traps.
-
Ensure a sufficient distance between traps (e.g., 10-15 meters) to minimize interference.
-
Replicate each treatment across multiple blocks to ensure statistical validity.
-
-
Trap Deployment:
-
Place the prepared lures inside the pitfall traps.
-
Position the traps in their assigned locations within the field site.
-
Record the date, time, and location of each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., every 7 days).
-
For each trap, count and record the number of Tribolium castaneum adults captured.
-
Remove all captured insects from the traps at each check.
-
Continue the trial for a predetermined period (e.g., 4-6 weeks).
-
-
Data Analysis:
-
Calculate the mean number of beetles captured per trap for each dosage and for the control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in trap catch between the different dosages.
-
Plot the mean trap catch against the dosage to visualize the dose-response relationship.
-
Mandatory Visualizations
References
Technical Support Center: Synthesis of (4R)-4,8-Dimethyldecanal from (R)-citronellol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of (4R)-4,8-dimethyldecanal from (R)-citronellol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound from (R)-citronellol?
A1: A common and effective strategy involves a three-step process:
-
Tosylation: The hydroxyl group of (R)-citronellol is converted to a p-toluenesulfonate (tosylate) ester. This transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
-
Grignard Coupling: The resulting (R)-citronellyl tosylate is coupled with a suitable Grignard reagent, such as (S)-2-methylbutylmagnesium bromide, to form the C12 carbon skeleton of the target molecule.
-
Oxidative Cleavage: The double bond of the intermediate hydrocarbon is cleaved to yield the final aldehyde, this compound. Ozonolysis followed by a reductive workup or ruthenium-catalyzed oxidation are common methods for this step.
Q2: Is a protecting group necessary for the alcohol function of (R)-citronellol?
A2: In the described synthetic route, the alcohol is converted to a tosylate, which is a leaving group, not a protecting group. However, if you were to use a different synthetic approach where the citronellol moiety is part of a Grignard reagent or is subjected to strongly basic or nucleophilic conditions while the alcohol is still present, protection would be essential. Grignard reagents are strong bases and will be quenched by the acidic proton of an alcohol.[1][2][3] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TMS) and tetrahydropyranyl (THP) ethers.[1][2][3]
Q3: What are the critical factors for a successful Grignard coupling reaction in this synthesis?
A3: Success in the Grignard coupling step hinges on several factors:
-
Anhydrous Conditions: Grignard reagents react readily with water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activation with iodine or 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent.
-
Purity of Reagents: The alkyl halide used to prepare the Grignard reagent and the tosylate must be pure to avoid side reactions.
Q4: Which methods are recommended for the final oxidative cleavage step?
A4: Two primary methods are effective:
-
Ozonolysis: This involves treating the intermediate alkene with ozone at low temperature (-78 °C), followed by a reductive workup with a reagent like dimethyl sulfide (DMS) or triphenylphosphine to yield the aldehyde.
-
Ruthenium-Catalyzed Oxidation: Using a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄) can effectively cleave the double bond to form the aldehyde under milder conditions than ozonolysis.[4][5][6][7][8]
Q5: How can I purify the final product, this compound?
A5: The final product is typically purified by silica gel column chromatography. Due to the potential presence of stereoisomers, chiral chromatography techniques such as supercritical fluid chromatography (SFC) may be necessary for achieving high enantiomeric purity if the stereoselectivity of the reactions is not perfect.
Troubleshooting Guides
Step 1: Tosylation of (R)-citronellol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient tosyl chloride. 2. Reaction time is too short. 3. Presence of water in the reaction mixture. | 1. Use a slight excess (1.1-1.2 equivalents) of tosyl chloride. 2. Monitor the reaction by TLC and extend the reaction time if necessary. 3. Ensure all reagents and solvents are anhydrous. |
| Low yield of tosylate | 1. Degradation of the product during workup. 2. Competing elimination reaction. | 1. Perform the aqueous workup at low temperatures and avoid strong acids or bases. 2. Maintain a low reaction temperature (e.g., 0 °C) to minimize elimination side reactions. |
Step 2: Grignard Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reagent fails to form | 1. Wet glassware or solvents. 2. Inactive magnesium surface. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of coupled product | 1. Grignard reagent was quenched by moisture or acidic protons. 2. Inefficient coupling with the tosylate. | 1. Ensure strictly anhydrous conditions throughout the reaction. 2. Consider using a catalyst, such as a nickel(II) salt, which has been shown to improve the coupling of Grignard reagents with tosylates.[9][10] |
Step 3: Oxidative Cleavage (Ozonolysis)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Insufficient ozone was bubbled through the solution. 2. Ozone generator malfunction. | 1. Monitor the reaction by the persistence of a blue color, indicating an excess of ozone. 2. Check the output of the ozone generator before starting the reaction. |
| Over-oxidation to carboxylic acid | 1. Oxidative workup instead of reductive workup. | 1. Ensure a reductive workup is performed using reagents like dimethyl sulfide (DMS) or triphenylphosphine. |
| Low yield of aldehyde | 1. Volatility of the product leading to loss during workup. | 1. Use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and moderate vacuum). |
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of isomers of 4,8-dimethyldecanal, based on reported literature values.
| Reaction Step | Reagents | Yield (%) | Reference |
| Tosylation | (R)-citronellol, TsCl, pyridine | 86% | [11] |
| Grignard Coupling | Citronellyl tosylate, (S)-(+)-1-bromo-2-methylbutane, Mg | 77% | [11] |
| Ozonolysis | Intermediate alkene, O₃, DMS | 81% | [11] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3,7-dimethyloct-6-en-1-yl 4-methylbenzenesulfonate ((R)-citronellyl tosylate)
-
Dissolve (R)-citronellol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Protocol 2: Synthesis of (5R,9R)-2,6,10-trimethyltridec-2-ene
-
Prepare the Grignard reagent by adding a solution of (S)-1-bromo-2-methylbutane (1.2 eq) in anhydrous diethyl ether to magnesium turnings (1.3 eq) activated with iodine.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly add a solution of (R)-citronellyl tosylate (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of (4R,8R)-4,8-Dimethyldecanal via Ozonolysis
-
Dissolve the alkene intermediate (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS) (1.5 eq) and allow the mixture to slowly warm to room temperature.
-
Stir for 12 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting aldehyde by column chromatography on silica gel.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Grignard Reaction Failure
Caption: Troubleshooting logic for Grignard reaction failure.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes. | Semantic Scholar [semanticscholar.org]
- 7. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Addressing low bioactivity in synthetic (4R)-4,8-Dimethyldecanal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic (4R)-4,8-Dimethyldecanal, the aggregation pheromone of the red flour beetle, Tribolium castaneum.
Troubleshooting Guides
Issue: Synthetic this compound shows significantly lower bioactivity than expected.
This is a common issue that can often be traced back to the stereochemistry of the synthetic compound, its purity, or the bioassay conditions. Follow this guide to troubleshoot the problem.
Step 1: Verify Stereoisomeric Purity
The biological activity of 4,8-dimethyldecanal is highly dependent on its stereochemistry. The (4R,8R)-isomer is the most active component of the natural pheromone.[1] Other stereoisomers have been shown to be significantly less active or even inhibitory.
Troubleshooting Questions:
-
Q: What is the stereoisomeric ratio of my synthetic sample?
-
A: It is crucial to determine the ratio of (4R,8R), (4R,8S), (4S,8R), and (4S,8S) isomers in your sample. This can be achieved through chiral gas chromatography or by derivatization with a chiral auxiliary followed by NMR or HPLC analysis. The natural pheromone of T. castaneum is a blend of four stereoisomers, but the (4R,8R) isomer is the most active.
-
-
Q: Could the synthesis have resulted in the wrong stereoisomer?
-
A: Yes, synthetic routes can sometimes yield unexpected stereochemical outcomes. Review your synthetic pathway and consider if any steps could have led to epimerization or the formation of undesired stereoisomers. Asymmetric synthesis methods are often required to obtain the desired (4R,8R) configuration.
-
Logical Workflow for Stereoisomer-Related Issues:
Caption: Troubleshooting workflow for stereoisomer-related bioactivity issues.
Step 2: Assess Sample Purity and Stability
Impurities from the synthesis or degradation of the aldehyde can interfere with the bioassay.
Troubleshooting Questions:
-
Q: Is my sample chemically pure?
-
A: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of residual solvents, starting materials, or byproducts.
-
-
Q: Has the aldehyde oxidized?
-
A: Aldehydes are prone to oxidation to the corresponding carboxylic acid, which is inactive. This can be checked by NMR and Infrared (IR) spectroscopy. Samples should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
-
Step 3: Evaluate Bioassay Conditions
The design and execution of the bioassay are critical for obtaining reliable results.
Troubleshooting Questions:
-
Q: Are the insects in the correct physiological state?
-
A: The responsiveness of T. castaneum can be influenced by factors such as age, sex, mating status, and time of day. It is recommended to use insects of a standardized age and to conduct assays during their peak activity period.
-
-
Q: Is the solvent for the pheromone appropriate?
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A: The solvent used to dilute and apply the pheromone should be of high purity and not interfere with the insect's behavior. Common solvents include hexane and paraffin oil. A solvent-only control is essential to rule out any repellent or attractive effects of the solvent itself.
-
-
Q: Is the concentration of the pheromone optimal?
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A: Both very low and very high concentrations of a pheromone can lead to a reduced response. A dose-response experiment should be conducted to determine the optimal concentration range for your specific bioassay setup.
-
-
Q: Are there contaminating odors in the bioassay arena?
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A: The bioassay area should be well-ventilated and free from any contaminating odors that could mask the pheromone signal or affect the insects' behavior. All glassware and equipment should be thoroughly cleaned and baked if possible.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected bioactivity of pure this compound?
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A1: Pure (4R,8R)-4,8-dimethyldecanal is the most biologically active stereoisomer and is a potent aggregation pheromone for Tribolium castaneum. In a laboratory setting, it should elicit a clear attractive response from the beetles, such as directed movement towards the pheromone source. The magnitude of the response will depend on the bioassay type and the concentration used.
-
-
Q2: Can other stereoisomers affect the bioactivity of the (4R,8R) isomer?
-
A2: Yes, the presence of other stereoisomers can significantly impact the bioactivity. While the natural pheromone is a mixture, a synthetic blend with an incorrect ratio of isomers may be less active. Some stereoisomers may be inactive or even act as behavioral antagonists, inhibiting the response to the active (4R,8R) isomer.
-
-
Q3: How should I store my synthetic this compound?
-
A3: To prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or lower), and protected from light. It is also advisable to store it as a solution in a high-purity aprotic solvent.
-
-
Q4: What are the key components of the olfactory signaling pathway for this pheromone?
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A4: The olfactory signaling pathway in insects for pheromone detection generally involves the following steps:
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Binding to Odorant-Binding Proteins (OBPs): The hydrophobic pheromone molecule enters the aqueous lymph of the sensory hair (sensillum) on the insect's antenna and is bound by an Odorant-Binding Protein (OBP).
-
Transport to Receptor: The OBP transports the pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN).
-
Receptor Activation: The pheromone binds to a specific Odorant Receptor (OR), which is a ligand-gated ion channel.
-
Signal Transduction: Binding of the pheromone opens the ion channel, leading to a depolarization of the OSN membrane and the generation of an action potential.
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Signal Transmission: The action potential is transmitted to the antennal lobe of the insect's brain for processing.
-
-
Data Presentation
| Stereoisomer | Expected Relative Bioactivity |
| (4R,8R)-4,8-Dimethyldecanal | High (Most active) |
| (4R,8S)-4,8-Dimethyldecanal | Low to Moderate |
| (4S,8R)-4,8-Dimethyldecanal | Low |
| (4S,8S)-4,8-Dimethyldecanal | Very Low / Inactive |
Experimental Protocols
Protocol 1: Electroantennography (EAG) for Bioactivity Screening
EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound. It is a useful screening tool to determine if a synthetic compound is detected by the insect's olfactory system.
Materials:
-
Adult Tribolium castaneum (male or female)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrolyte solution (e.g., insect Ringer's solution)
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EAG amplifier and data acquisition system
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Charcoal-filtered and humidified air stream
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Pasteur pipettes with filter paper for odor delivery
-
Synthetic this compound and its stereoisomers
-
High-purity solvent (e.g., hexane)
Methodology:
-
Preparation of the Insect: Immobilize an adult beetle using wax or a specialized holder under the dissecting microscope.
-
Electrode Placement: Carefully excise one antenna. Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.
-
Odor Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. Test compounds are dissolved in the solvent and a small amount is applied to a piece of filter paper inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube.
-
Stimulation: A puff of air is passed through the Pasteur pipette, delivering the odor stimulus to the antenna.
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Recording: The change in electrical potential (the EAG response) is recorded.
-
Controls: A solvent-only control and a standard compound known to elicit a response should be used in each experiment.
-
Data Analysis: The amplitude of the EAG responses to different stereoisomers and concentrations are compared.
Experimental Workflow for EAG:
Caption: Workflow for Electroantennography (EAG) bioassay.
Protocol 2: Behavioral Bioassay (Two-Choice Olfactometer)
This bioassay assesses the behavioral response (attraction or repulsion) of T. castaneum to the synthetic pheromone.
Materials:
-
Two-choice olfactometer (Y-tube or similar design)
-
Air pump to provide a controlled airflow
-
Flow meters
-
Charcoal and water flasks to filter and humidify the air
-
Adult Tribolium castaneum (starved for 24 hours)
-
Synthetic this compound
-
High-purity solvent (e.g., hexane)
-
Filter paper
Methodology:
-
Setup: Assemble the olfactometer. Connect the air pump to the charcoal and water flasks, and then to the two arms of the olfactometer via flow meters to ensure equal airflow through each arm.
-
Sample Preparation: Dissolve the test compound in the solvent at the desired concentration. Apply a known amount of the solution to a piece of filter paper and allow the solvent to evaporate.
-
Loading the Olfactometer: Place the filter paper with the test compound in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.
-
Introducing the Beetles: Introduce a single adult beetle into the base of the olfactometer.
-
Observation: Observe the beetle's behavior for a set period (e.g., 5-10 minutes). Record which arm the beetle enters first and the amount of time it spends in each arm.
-
Replication: Repeat the assay with multiple beetles. To avoid positional bias, alternate the arm containing the test compound between trials.
-
Data Analysis: Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the arm containing the pheromone.
Signaling Pathway Diagram:
Caption: Simplified insect olfactory signaling pathway for pheromone detection.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of (4R)-4,8-Dimethyldecanal and its Stereoisomers
(4R)-4,8-Dimethyldecanal , a key aggregation pheromone in the red flour beetle (Tribolium castaneum), plays a crucial role in the sociobiology of this significant stored-product pest.[1][2] Secreted by males, this pheromone attracts both male and female beetles, influencing behaviors such as aggregation, foraging, and mating.[3] The biological activity of 4,8-dimethyldecanal is highly dependent on its stereochemistry, with different stereoisomers eliciting varied behavioral and physiological responses.[4][5] This guide provides a comparative overview of the bioactivity of the primary stereoisomers, supported by experimental data and detailed methodologies.
Data Presentation: Bioactivity of 4,8-Dimethyldecanal Stereoisomers
The following table summarizes the reported bioactivity of the four stereoisomers of 4,8-dimethyldecanal. The response of T. castaneum is most pronounced for the (4R,8R)-isomer, which is considered the natural pheromone.[5]
| Stereoisomer | Bioactivity Level | Observations | Citations |
| (4R,8R)-4,8-Dimethyldecanal | High | The response to this isomer is identical to that of the natural pheromone. It is highly attractive to both sexes of T. castaneum. | [1][5] |
| (4R,8S)-4,8-Dimethyldecanal | Low to Moderate | This isomer shows some activity, and a mixture of (4R,8R) and (4R,8S) in an 8:2 ratio was found to be about 10 times more active than (4R,8R) alone in some bioassays. | [4] |
| (4S,8R)-4,8-Dimethyldecanal | Very Low | Elicits only very weak or no response in male flour beetles. Female beetles are significantly less attracted to this isomer compared to the (4R,8R) form. | [5] |
| (4S,8S)-4,8-Dimethyldecanal | Inactive | This optical antipode is reported to be inactive. | [5] |
Experimental Protocols
The bioactivity of 4,8-dimethyldecanal and its stereoisomers is primarily assessed through behavioral assays and electrophysiological recordings.
1. Behavioral Bioassay (Olfactometer)
A common method to evaluate the attractiveness of the pheromone isomers is through the use of an olfactometer, such as a Y-tube or a four-arm olfactometer.
-
Insect Preparation: Adult T. castaneum beetles of both sexes are collected from laboratory colonies. To ensure a robust response, beetles are often starved for a period (e.g., 24 hours) before the assay.
-
Apparatus: A Y-tube olfactometer consists of a central tube where a beetle is introduced, which then bifurcates into two arms. A purified airstream is passed through each arm.
-
Procedure:
-
A filter paper disc treated with a specific concentration of a stereoisomer dissolved in a solvent (e.g., hexane) is placed in one arm's airflow.
-
A control disc with only the solvent is placed in the other arm.
-
A single beetle is released at the base of the central tube.
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The beetle's choice (which arm it enters and how long it stays) is recorded over a set period (e.g., 5-10 minutes).
-
The apparatus is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.
-
-
Data Analysis: The number of beetles choosing the treatment arm versus the control arm is analyzed using statistical tests like the Chi-squared test to determine if there is a significant preference.
2. Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the olfactory receptor neuron responses on an insect's antenna to volatile compounds.
-
Antenna Preparation: An antenna is carefully excised from a live beetle. The tip and the base of the antenna are placed between two electrodes containing a conductive solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a specific concentration of a pheromone stereoisomer is injected into this continuous airstream.
-
Data Recording: The electrical potential difference (depolarization) generated by the olfactory neurons on the antenna in response to the stimulus is recorded as an EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different stereoisomers and concentrations are compared to determine which compounds elicit the strongest neural response.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral bioassay using a Y-tube olfactometer.
Y-tube olfactometer experimental workflow.
This guide highlights the critical role of stereochemistry in the bioactivity of this compound. The pronounced specificity of Tribolium castaneum to the (4R,8R)-isomer underscores the precision of chemical communication in insects and is a vital consideration for the development of effective pheromone-based pest management strategies.[1]
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to (4R)-4,8-Dimethyldecanal.
(4R)-4,8-Dimethyldecanal, a key component of the aggregation pheromone of the red flour beetle (Tribolium castaneum), is a critical compound for the development of effective and environmentally benign pest management strategies. Its stereospecific synthesis has been the subject of considerable research, leading to the development of multiple synthetic routes. This guide provides a comparative analysis of three distinct and prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
This analysis focuses on three primary approaches: an asymmetric methylation strategy, a Grignard coupling approach with chiral tosylates, and a route originating from chiral 2-methyloxirane. Each method presents unique advantages and challenges in terms of step count, overall yield, and the complexity of the required chiral precursors.
Data Presentation: A Side-by-Side Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route A: Asymmetric Methylation | Route B: Grignard Coupling with Chiral Tosylates | Route C: Synthesis from Chiral 2-Methyloxirane |
| Starting Material | (R)‐4‐(Benzyloxy)‐3‐methylbutanal | (R)- or (S)-Citronellol and (S)-(+)-1-bromo-2-methylbutane | (R)- or (S)-2-Methyloxirane and (R)-1-bromo-2-methylbutane |
| Number of Steps | 9 (linear) | 3 | Not fully detailed, but involves multiple steps |
| Overall Yield | 36.8%[1] | 54% (for (4R, 8S) and (4S, 8S) isomers)[2] | Not explicitly stated, but key steps have high yields |
| Key Reactions | Asymmetric methylation, standard functional group manipulations | Tosylation, Grignard coupling (Li2CuCl4 catalyzed), Ozonolysis | Epoxide ring-opening, Tosylation, Li2CuCl4-catalyzed Grignard coupling, Oxidation (RuCl3/NaIO4) |
| Stereocontrol | Chiral pool and asymmetric methylation | Chiral pool (Citronellol and 1-bromo-2-methylbutane) | Chiral pool (2-Methyloxirane and 1-bromo-2-methylbutane) |
Experimental Protocols: Detailed Methodologies
Route A: Asymmetric Methylation Strategy
While a detailed step-by-step protocol for this nine-step synthesis is not fully available in a single source, the key transformation involves an asymmetric methylation of a chiral aldehyde. This approach relies on the use of chiral auxiliaries to control the stereochemistry of the newly introduced methyl group. The overall synthesis is reported to be a nine-step linear sequence with an overall yield of 36.8%.[1]
Route B: Grignard Coupling with Chiral Tosylates
This highly efficient three-step synthesis provides access to stereoisomers of 4,8-dimethyldecanal.[2]
Step 1: Tosylation of Citronellol (Yield: 86%) [2][3] To a solution of (R)- or (S)-citronellol in a suitable solvent (e.g., dichloromethane), p-toluenesulfonyl chloride (TsCl) and a base such as pyridine or triethylamine are added at 0 °C. The reaction mixture is stirred until completion, followed by an aqueous workup and purification to yield the corresponding citronellyl tosylate. A solvent-free approach using potassium carbonate and potassium hydroxide has also been reported to be effective.[3]
Step 2: Li2CuCl4-Catalyzed Grignard Coupling (Yield: 77%) [2] A Grignard reagent is prepared from (S)-(+)-1-bromo-2-methylbutane and magnesium turnings in anhydrous tetrahydrofuran (THF). In a separate flask, the citronellyl tosylate is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). The Grignard reagent is then added dropwise, followed by a catalytic amount of lithium tetrachlorocuprate(II) (Li2CuCl4) solution in THF. The reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification to afford the coupled product, a dimethyl-substituted alkene.
Step 3: Ozonolysis [2] The dimethyl-substituted alkene is dissolved in a suitable solvent mixture (e.g., dichloromethane/methanol) and cooled to -78 °C. Ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material. The excess ozone is removed by purging with nitrogen or oxygen, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide. After warming to room temperature and removal of the solvent, the crude product is purified to give the desired this compound stereoisomer.
Route C: Synthesis from Chiral 2-Methyloxirane
This route offers a versatile approach to all four stereoisomers of 4,8-dimethyldecanal.[4]
Step 1: Ring-Opening of Chiral 2-Methyloxirane (R)- or (S)-2-methyloxirane is reacted with a suitable nucleophile, such as allylmagnesium bromide in the presence of a copper catalyst, to open the epoxide ring and introduce a portion of the carbon backbone.
Step 2: Tosylation of the Resulting Alcohol The secondary alcohol obtained from the ring-opening reaction is then converted to its corresponding tosylate using standard procedures as described in Route B, Step 1.
Step 3: Li2CuCl4-Catalyzed Grignard Coupling (Yield: 80%) [4] The tosylate is then coupled with the Grignard reagent derived from (R)-1-bromo-2-methylbutane using Li2CuCl4 as a catalyst, similar to the procedure in Route B, Step 2. This reaction forms the key C-C bond to assemble the full carbon skeleton of the target molecule, resulting in (5R,9R)-5,9-dimethylundec-1-ene.[4]
Step 4: Oxidation with RuCl3/NaIO4 [4] The terminal alkene from the previous step is oxidatively cleaved to the corresponding aldehyde. The alkene is dissolved in a solvent mixture (e.g., carbon tetrachloride, acetonitrile, and water) and treated with a catalytic amount of ruthenium(III) chloride (RuCl3) and a stoichiometric amount of sodium periodate (NaIO4). The reaction is stirred at room temperature until the starting material is consumed. The mixture is then worked up by extraction and purified to yield the final product, (4R,8R)-4,8-dimethyldecanal.[4]
Mandatory Visualization: Synthetic Route Comparison
The following diagram illustrates the logical flow and comparison of the three synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
References
Cross-reactivity of Insect Olfactory Receptors to 4,8-Dimethyldecanal Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to the stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the red flour beetle, Tribolium castaneum. This document summarizes key experimental findings, details relevant methodologies, and presents data in a clear, comparative format to support research and development in insect pest management and chemical ecology.
Introduction
4,8-Dimethyldecanal is a key semiochemical that mediates aggregation behavior in Tribolium castaneum, a major pest of stored grain products.[1][2] This aldehyde exists as four distinct stereoisomers due to two chiral centers at positions 4 and 8: (4R,8R), (4R,8S), (4S,8R), and (4S,8S).[1][3] Early research suggested that the (4R,8R)-isomer was the primary active component of the natural pheromone.[3] However, more recent studies have revealed that the naturally produced pheromone is a blend of all four isomers.[1] Understanding the differential activity of these isomers at the olfactory receptor level is crucial for developing more effective and species-specific pest control strategies.
Comparative Analysis of Isomer Activity
| Isomer/Blend | Ratio | Mean % Attraction | Notes |
| Natural Pheromone Extract | N/A | 55 | Extract from Porapak-Q collected volatiles from feeding male beetles. |
| Reconstituted Natural Blend | 4:4:1:1 | 58 | A blend of (4R,8R)/(4R,8S)/(4S,8R)/(4S,8S) isomers. |
| Commercial Lure Blend | 1:1 | 35 | A blend of (4R,8R) and (4R,8S) isomers. |
| All Isomers Equal Blend | 1:1:1:1 | 45 | A blend of all four isomers in equal proportions. |
Data adapted from Akasaka et al. (2011) as cited in related literature.
The data clearly indicates that the reconstituted natural blend, with a ratio of approximately 4:4:1:1 for the (4R,8R), (4R,8S), (4S,8R), and (4S,8S) isomers respectively, is the most attractive, and its potency is equivalent to the natural pheromone extract.[1] This blend is significantly more attractive than the commercial lure, which typically contains a 1:1 mixture of the (4R,8R) and (4R,8S) isomers.[1]
Experimental Protocols
Behavioral Bioassay: Walking Orientation in a Wind Tunnel
This methodology is designed to quantify the attractiveness of different volatile compounds to walking insects in a controlled environment.
-
Apparatus: A glass wind tunnel with a constant, filtered airflow is used. The upwind end of the tunnel contains a port for the introduction of the odor stimulus. The downwind end is where the insects are released.
-
Stimulus Preparation: Synthetic isomers of 4,8-dimethyldecanal are diluted in a solvent (e.g., hexane) to the desired concentration. A specific volume of the solution is applied to a filter paper, and the solvent is allowed to evaporate. The filter paper is then placed in the odor delivery system.
-
Insect Preparation: Adult Tribolium castaneum of a specific age and sex are collected and starved for a set period before the assay to ensure motivation.
-
Experimental Procedure: A single beetle is released at the downwind end of the tunnel. The path of the beetle is tracked, and a positive response is recorded if the beetle walks upwind and reaches the odor source within a defined time period.
-
Data Analysis: The percentage of beetles responding to each stimulus is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the attractiveness of the different isomers and blends.
Electrophysiological Recordings (General Methodology)
While specific data for 4,8-dimethyldecanal isomers is limited, the following are standard techniques used to measure olfactory receptor neuron (ORN) responses in insects.
Electroantennography (EAG):
-
Preparation: The head of an insect is excised, and microelectrodes are placed at the base and the tip of the antenna.
-
Stimulus Delivery: A puff of air carrying the odorant is delivered to the antenna through a tube.
-
Recording: The overall change in electrical potential across the antenna, representing the summed response of many ORNs, is recorded.
Single Sensillum Recording (SSR):
-
Preparation: The insect is immobilized, and a tungsten microelectrode is inserted into the base of a single olfactory sensillum on the antenna. A reference electrode is placed elsewhere on the insect.
-
Stimulus Delivery: A controlled puff of the odorant is delivered to the sensillum.
-
Recording: The action potentials (spikes) from the one or few ORNs housed within the sensillum are recorded. The spike frequency is then quantified to determine the neuron's response strength.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for assessing olfactory receptor cross-reactivity.
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for assessing olfactory receptor cross-reactivity.
References
A Comparative Analysis of (4R)-4,8-Dimethyldecanal and Other Attractants for Tribolium Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Tribolium Attractants
The red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum, are significant global pests of stored food products. Effective monitoring and control of these pests rely heavily on the use of attractants in trapping systems. The primary aggregation pheromone produced by male T. castaneum is (4R)-4,8-dimethyldecanal (DMD), a key semiochemical used in commercial lures. This guide provides a comprehensive comparison of the efficacy of DMD against other potential attractants, supported by experimental data, to aid researchers in selecting and developing optimal pest management strategies.
Quantitative Comparison of Attractant Efficacy
The attractive potential of this compound has been evaluated against various other compounds, primarily food-based kairomones and other synthetic chemicals. The following tables summarize the quantitative data from comparative studies.
Table 1: Trapping Efficacy of this compound vs. Food-Based Attractants and a Commercial Kairomone Lure for Tribolium castaneum
| Attractant | Mean Percentage of Beetles Trapped (%) |
| Synthetic Pheromone (4,8-DMD) | 38.5 |
| Commercial Kairomone Lure | 35.2 |
| Coconut Oil | 42.8 |
| Mee Oil | 40.7 |
| Control (Unbaited) | 12.1 |
Data adapted from a study evaluating the response of T. castaneum to different attractants in a pitfall trap assay.
Table 2: Behavioral Response of Tribolium castaneum to Various Volatile Compounds in an Olfactometer Assay
| Compound | Behavioral Response |
| This compound (DMD) | Strong Attraction |
| Wheat Germ Oil Volatiles | Moderate to Strong Attraction |
| Fungal Volatiles (e.g., from Aspergillus spp.) | Moderate Attraction |
| Anethole | Repellent at higher concentrations |
| Caryophyllene | Repellent at higher concentrations |
This table provides a qualitative summary of findings from various olfactometer-based studies. Quantitative data on the percentage of beetles choosing the arm with the attractant can vary depending on the specific experimental setup.
Synergistic Effects and Other Sensory Modalities
Research has consistently shown that the efficacy of this compound can be significantly enhanced when combined with other sensory cues.
-
Kairomones: Food-based odors, or kairomones, act synergistically with DMD to attract Tribolium beetles. Traps baited with both the pheromone and a food attractant, such as grain oils, consistently capture more beetles than traps with either attractant alone[1][2].
-
Visual Cues: The addition of visual cues, such as dark-colored panels or shapes near traps, can increase the capture rate of T. castaneum and T. confusum. This suggests that integrating visual stimuli with olfactory attractants can improve trapping efficiency.
-
Light: Studies have demonstrated that certain wavelengths of light, particularly in the near-UV spectrum, can be attractive to T. castaneum. The combination of light-emitting diodes (LEDs) with chemical lures has been shown to result in higher beetle captures compared to the pheromone alone.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are crucial. Below are standardized methodologies for two common assays used to evaluate Tribolium attractants.
Y-Tube Olfactometer Assay
A Y-tube olfactometer is a standard apparatus for studying the behavioral response of insects to airborne stimuli.
Objective: To determine the preference of Tribolium beetles for a test odorant compared to a control.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air source (purified and humidified)
-
Flow meters
-
Odor source chambers
-
Test beetles (standardized age and starvation period)
-
Test odorant and control solvent (e.g., paraffin oil)
Procedure:
-
Acclimatization: Beetles are collected from the colony and starved for a specified period (e.g., 24 hours) before the assay to increase their responsiveness. They are then acclimated to the experimental conditions (temperature, humidity, and light) for at least one hour.
-
Apparatus Setup: The Y-tube olfactometer is cleaned thoroughly with a solvent (e.g., ethanol) and baked to remove any residual odors. A constant, purified, and humidified airflow is established through both arms of the olfactometer at a set rate (e.g., 100 mL/min).
-
Odor Application: A filter paper disc impregnated with the test odorant (dissolved in a solvent) is placed in one odor source chamber, and a filter paper with the solvent alone is placed in the other (control).
-
Beetle Introduction: A single beetle is introduced at the base of the Y-tube.
-
Observation: The beetle's movement is observed for a set period (e.g., 5 minutes). A choice is recorded when the beetle walks a predetermined distance into one of the arms.
-
Data Collection: The number of beetles choosing the test arm versus the control arm is recorded. The experiment is replicated multiple times with new beetles and by alternating the position of the test and control arms to avoid positional bias.
-
Statistical Analysis: The data are analyzed using a chi-square test or a binomial test to determine if there is a significant preference for the test odorant.
Pitfall Trap Assay
Pitfall traps are commonly used to assess the efficacy of attractants in a more semi-realistic, arena-based environment.
Objective: To quantify the number of Tribolium beetles captured in traps baited with different attractants.
Materials:
-
Large arena (e.g., plastic container with a fluon-coated inner surface to prevent escape)
-
Pitfall traps (e.g., small containers buried flush with the arena floor)
-
Test attractants and control
-
Test beetles (standardized age)
-
Substrate (e.g., flour or grain)
Procedure:
-
Arena Setup: The arena is filled with a shallow layer of substrate. Pitfall traps are placed in the arena, with the top edge flush with the substrate surface.
-
Baiting: The traps are baited with the different attractants being tested. One trap is left unbaited as a control. The placement of the traps is randomized or rotated between replicates.
-
Beetle Release: A known number of beetles (e.g., 100) are released in the center of the arena.
-
Incubation: The arena is covered and left undisturbed for a set period (e.g., 24 or 48 hours) under controlled environmental conditions.
-
Data Collection: After the incubation period, the number of beetles captured in each trap is counted.
-
Statistical Analysis: The capture data are analyzed using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of beetles captured by each attractant.
Mandatory Visualizations
Signaling Pathway for Chemoreception in Tribolium
Caption: Conceptual signaling pathway of olfaction in Tribolium.
Experimental Workflow for Comparing Tribolium Attractants
Caption: Workflow for evaluating the efficacy of Tribolium attractants.
References
A Comparative Guide to Enantiomeric Purity Analysis of Synthetic (4R)-4,8-Dimethyldecanal
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is a critical quality attribute. (4R)-4,8-Dimethyldecanal, a key aggregation pheromone in several stored-product pests, is a chiral aldehyde whose biological activity is highly dependent on its stereoisomeric composition. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric purity of synthetic this compound: Enantioselective Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC) after derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Data Presentation
The following table summarizes the key performance characteristics of each analytical method for the enantiomeric purity analysis of this compound.
| Feature | Enantioselective Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral stationary phase. | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals. |
| Derivatization Required | No | Yes (oxidation to carboxylic acid followed by esterification). | No (direct interaction with chiral solvating agent). |
| Typical Stationary Phase | Cyclodextrin-based (e.g., Octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin).[1] | C18 reversed-phase. | Not applicable (analysis is in solution). |
| Typical Analysis Time | ~90 minutes. | ~40 minutes. | ~10-20 minutes per sample. |
| Resolution | Baseline separation of (4R,8R) and (4R,8S) from (4S,8R/S) isomers is achievable.[1] | Baseline separation of all four stereoisomers is possible.[2][3] | Depends on the chiral solvating agent and analyte concentration. Can provide good resolution. |
| Sensitivity | High (pg-ng level). | Very high (ng-pg level, especially with fluorescent derivatizing agents). | Moderate to low (mg-µg level). |
| Key Advantage | Direct analysis without derivatization. | High resolution and sensitivity. | Rapid analysis and no need for derivatization. |
| Key Disadvantage | May not resolve all four stereoisomers in a single run.[1] | Requires a two-step derivatization process. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Enantioselective Gas Chromatography (GC)
This method allows for the direct separation of the enantiomers of 4,8-dimethyldecanal without the need for derivatization.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: CP-Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 80 °C for 20 minutes, then ramped to 150 °C at a rate of 1 °C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation: Dissolve the synthetic this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization
This method involves a two-step derivatization of the aldehyde to a fluorescent diastereomeric ester, followed by separation on a standard achiral HPLC column.
Step 1: Oxidation of Aldehyde to Carboxylic Acid
-
Dissolve the synthetic this compound in acetone.
-
Add Jones reagent dropwise at 0 °C until the orange color persists.
-
Quench the reaction with isopropanol.
-
Extract the carboxylic acid with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
Step 2: Derivatization with a Chiral Fluorescent Reagent
-
To a solution of the carboxylic acid in toluene, add oxalyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in pyridine and add a solution of (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol in pyridine.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the diastereomeric esters with ethyl acetate, wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Instrumentation:
-
High-Performance Liquid Chromatograph with a fluorescence detector.
-
Reversed-phase C18 column (e.g., Mightysil RP-18, 5 µm, 250 x 4.6 mm).
-
Column thermostat capable of maintaining sub-zero temperatures.
HPLC Conditions:
-
Mobile Phase: Acetonitrile/Methanol (1:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: -54 °C.
-
Fluorescence Detector: Excitation at 254 nm, Emission at 420 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
This method relies on the formation of transient diastereomeric complexes between the chiral aldehyde and a chiral solvating agent (CSA), which results in the separation of signals for the enantiomers in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
Reagents:
-
Chiral Solvating Agent (CSA): (1R,2R)-(-)-1,2-Diaminocyclohexane or a similar chiral diamine.
-
Deuterated solvent: Chloroform-d (CDCl₃).
Procedure:
-
Prepare a stock solution of the CSA in CDCl₃ (e.g., 10 mg/mL).
-
Dissolve a known amount of the synthetic this compound (e.g., 5 mg) in a minimal amount of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the aldehyde.
-
Add a molar equivalent of the CSA stock solution to the NMR tube.
-
Acquire another ¹H NMR spectrum. The aldehyde proton signal (around 9.7 ppm) should show splitting into two distinct signals corresponding to the two enantiomers complexed with the CSA.
-
Integrate the two signals to determine the enantiomeric ratio.
NMR Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 2 seconds.
Visualizations
Caption: Workflow for Enantioselective GC Analysis.
Caption: Workflow for Chiral HPLC Analysis with Derivatization.
Caption: Workflow for NMR Analysis with Chiral Solvating Agents.
References
Spectroscopic and Spectrometric Characterization of (4R)-4,8-Dimethyldecanal: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (4R)-4,8-Dimethyldecanal, a known insect pheromone, against other relevant aldehydes. The supporting experimental data and detailed protocols offer a framework for the analytical validation of this and similar compounds.
This compound is a branched-chain aldehyde with two stereocenters, making the confirmation of its absolute and relative stereochemistry crucial for its biological activity. This guide presents a compilation of available spectroscopic and spectrometric data for the (4R,8R) stereoisomer and compares it with a linear aldehyde, dodecanal, and a singly branched aldehyde, 2-methylundecanal. This comparative approach highlights the key spectral features that distinguish these molecules.
Comparative Spectroscopic and Spectrometric Data
The following tables summarize the key NMR and mass spectrometry data for this compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~9.76 | t | 1H | -CHO |
| ~2.42 | dt | 2H | -CH₂-CHO | |
| ~0.8-0.9 | m | 9H | -CH₃ | |
| ~1.1-1.6 | m | 12H | -CH₂- & -CH- | |
| Dodecanal | 9.77 | t | 1H | -CHO |
| 2.42 | dt | 2H | -CH₂-CHO | |
| 1.63 | p | 2H | -CH₂-CH₂CHO | |
| 1.26 | m | 16H | -(CH₂)₈- | |
| 0.88 | t | 3H | -CH₃ | |
| 2-Methylundecanal | 9.62 | d | 1H | -CHO |
| 2.35 | m | 1H | -CH(CH₃)CHO | |
| 1.25 | m | 16H | -(CH₂)₈- | |
| 1.09 | d | 3H | -CH(CH₃)CHO | |
| 0.88 | t | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~202.9 | -CHO |
| ~51.5 | -CH₂-CHO | |
| ~40-20 | Aliphatic -CH₂- & -CH- | |
| ~14-23 | -CH₃ | |
| Dodecanal | 202.9 | -CHO |
| 43.9 | -CH₂-CHO | |
| 31.9 | -CH₂- | |
| 29.6-29.1 | -(CH₂)₇- | |
| 22.7 | -CH₂- | |
| 22.1 | -CH₂- | |
| 14.1 | -CH₃ | |
| 2-Methylundecanal | 205.2 | -CHO |
| 46.5 | -CH(CH₃)CHO | |
| 34.0-22.7 | Aliphatic -CH₂- | |
| 14.1 | -CH₂-CH₃ | |
| 13.5 | -CH(CH₃)CHO |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Weight | Key Fragments (m/z) | Notes |
| This compound | 184.32 | 140 (M-44) | Molecular ion (M+) is often not observed. The fragment at m/z 140 is a result of a McLafferty rearrangement.[1] |
| Dodecanal | 184.32 | 184 (M+), 82, 57, 43, 41 | Molecular ion is observed. The base peak is often at m/z 43 or 57. |
| 2-Methylundecanal | 184.32 | 184 (M+), 58, 43, 41 | Molecular ion is observed. A characteristic fragment at m/z 58 is often seen. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation: Approximately 5-10 mg of the aldehyde is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral width: ~220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C). For chiral compounds like this compound, chiral derivatizing agents or chiral solvating agents can be employed to resolve the signals of different enantiomers if a racemic mixture is being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of these aldehydes.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 50-60 °C held for 1-2 minutes, then ramped at a rate of 10 °C/min to 280-300 °C and held for 5-10 minutes.
-
Carrier gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum of the corresponding peak is then analyzed for its molecular ion and characteristic fragmentation pattern.
Visualizing Analytical Workflows and Fragmentation
To further clarify the analytical process and the interpretation of the mass spectrometry data, the following diagrams are provided.
References
Spectroscopic Validation of (4R)-4,8-Dimethyldecanal: A Comparative Guide
This guide provides a detailed spectroscopic comparison of (4R)-4,8-dimethyldecanal and its stereoisomers, offering researchers, scientists, and drug development professionals a comprehensive resource for structural validation. By presenting key experimental data and protocols, this document aims to facilitate the unambiguous identification of the specific (4R) configuration.
The correct identification of stereoisomers is critical in many scientific disciplines, particularly in the field of chemical ecology and pheromone research, where subtle differences in stereochemistry can lead to vastly different biological activities. This compound is a component of the aggregation pheromone of the red flour beetle, Tribolium castaneum. The natural pheromone is a blend of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S). Among these, the (4R,8R)-isomer has been identified as the most biologically active component[1]. This guide focuses on the spectroscopic techniques used to differentiate these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the four stereoisomers of 4,8-dimethyldecanal. This data is essential for the comparative analysis and structural confirmation of a synthesized or isolated sample.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the molecule.
| Stereoisomer | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| (4R,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4R,8S)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4S,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4S,8S)-4,8-Dimethyldecanal | Data not available in the searched sources. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its local electronic and steric environment, making it a powerful tool for distinguishing between stereoisomers.
| Stereoisomer | ¹³C NMR Chemical Shifts (δ, ppm) |
| (4R,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4R,8S)-4,8-Dimethyldecanal | 11.5, 17.6, 19.2, 19.6, 24.5, 25.6, 25.8, 29.6, 32.4, 34.4, 36.9, 37.2, 37.3 |
| (4S,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4S,8S)-4,8-Dimethyldecanal | 11.5, 17.6, 19.2, 19.6, 24.5, 25.6, 25.8, 29.6, 32.4, 34.4, 36.9, 37.2, 37.3 |
Note: The available data for (4R,8S) and (4S,8S) isomers appear to be from an intermediate in the synthesis and not the final aldehyde product.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the molecular ion peak confirms the molecular weight, the fragmentation pattern can offer clues to the structure, although it is often less sensitive to stereoisomerism than NMR. The electron impact mass spectrum of 4,8-dimethyldecanal typically shows a molecular ion peak at an m/z of 184.[2] A characteristic fragmentation pattern involves a McLafferty rearrangement, leading to a significant peak at m/z 140.[3]
| Stereoisomer | Mass Spectrometry (m/z) |
| (4R,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4R,8S)-4,8-Dimethyldecanal | 210 (M+), 140, 125, 111, 97, 83, 70, 56 (Data appears to be for a precursor molecule) |
| (4S,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4S,8S)-4,8-Dimethyldecanal | 210 (M+), 140, 125, 111, 97, 83, 70, 56 (Data appears to be for a precursor molecule) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For all stereoisomers of 4,8-dimethyldecanal, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the aldehyde carbonyl (C=O) stretch, which typically appears in the range of 1740-1720 cm⁻¹.[2]
| Stereoisomer | IR Absorption Frequencies (cm⁻¹) |
| (4R,8R)-4,8-Dimethyldecanal | Data not available in the searched sources. |
| (4R,8S)-4,8-Dimethyldecanal | ~1740-1720 (C=O stretch) |
| (4S,8R)-4,8-Dimethyldecanal | ~1740-1720 (C=O stretch) |
| (4S,8S)-4,8-Dimethyldecanal | ~1740-1720 (C=O stretch) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing spectroscopic data. The following are generalized procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4,8-dimethyldecanal isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the purified 4,8-dimethyldecanal isomer into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Use a standard ionization technique, such as electron impact (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the carbonyl stretch region.
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized sample of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
References
Synergistic Effects of (4R)-4,8-Dimethyldecanal with Kairomones in Attracting Tribolium castaneum
The aggregation pheromone of the red flour beetle, Tribolium castaneum, (4R)-4,8-Dimethyldecanal (4,8-DMD), is a key semiochemical used in the monitoring and management of this significant stored-product pest. While 4,8-DMD is effective at attracting both male and female beetles, research has demonstrated that its efficacy can be significantly enhanced through synergistic interactions with other semiochemicals, particularly kairomones derived from food sources. This guide provides a comparative analysis of the behavioral responses of T. castaneum to 4,8-DMD alone and in combination with food-based kairomones, supported by experimental data and detailed methodologies.
Comparison of Attractant Performance
Behavioral assays consistently show that the combination of the aggregation pheromone 4,8-DMD with food-derived kairomones results in a greater attraction of Tribolium castaneum adults compared to the pheromone alone. This synergistic effect is crucial for improving the efficiency of trapping systems for this pest.
A study by Dissanayaka et al. (2018) provided quantitative data on the attraction of T. castaneum to various food oils, the synthetic aggregation pheromone, and a commercially available kairomone. The results, summarized in the table below, highlight the individual attractiveness of these semiochemicals.
| Attractant | Mean Percentage of Beetles Trapped (±SE) |
| Control (No Attractant) | 5.3 ± 0.9 a |
| Gingelly Oil | 10.0 ± 1.2 ab |
| Groundnut Oil | 10.7 ± 1.3 ab |
| Soya Bean Oil | 12.0 ± 1.5 ab |
| Sunflower Oil | 12.7 ± 1.5 ab |
| Corn Oil | 13.3 ± 1.3 ab |
| Palm Oil | 14.7 ± 1.8 ab |
| Commercial Kairomone | 18.0 ± 1.5 b |
| Coconut Oil | 18.7 ± 1.8 b |
| Mee Oil | 19.3 ± 1.9 b |
| This compound (Pheromone) | 20.0 ± 1.2 b |
Means in the same column followed by the same letter are not significantly different (p=0.05) according to Tukey's test.
While this study did not report data for the combined effect of the pheromone and the food oils, another study explicitly demonstrated the synergistic effect. It was found that a trap baited with both the pheromone lure and a food oil significantly increased the capture of T. castaneum compared to a trap with the pheromone alone[1]. This indicates that while food oils and the pheromone are individually attractive, their combined presentation provides a more powerful attractant stimulus for the beetles. Coconut oil and Mee oil were identified as being as attractive as the synthetic pheromone and a commercial kairomone[2].
Experimental Protocols
To evaluate the synergistic effects of this compound with other semiochemicals, a variety of behavioral bioassays can be employed. Below is a detailed methodology for a laboratory-based trap capture assay, synthesized from the procedures described in the literature.
Objective: To quantify the synergistic effect of a candidate semiochemical (e.g., a food oil) when combined with this compound on the trapping of Tribolium castaneum adults.
Materials:
-
Tribolium castaneum adults (1-2 weeks old, mixed-sex).
-
Glass or plastic containers (e.g., rectangular glass chambers).
-
Pitfall traps (e.g., Dome traps).
-
This compound lure.
-
Candidate synergistic semiochemical (e.g., coconut oil).
-
Control substance (e.g., mineral oil).
-
Unbleached flour and brewer's yeast for rearing.
-
Environmental chamber maintained at 28 ± 2°C and 65 ± 5% relative humidity.
Procedure:
-
Insect Rearing: T. castaneum are reared on a diet of 95% unbleached flour and 5% brewer's yeast in an environmental chamber. Adults aged 1-2 weeks are used for the bioassays.
-
Experimental Arena: A glass chamber is used as the experimental arena. Traps are placed at one end of the chamber.
-
Treatment Preparation:
-
Pheromone Only: A pitfall trap is baited with a this compound lure.
-
Pheromone + Synergist: A pitfall trap is baited with both the this compound lure and the candidate synergistic semiochemical (e.g., a specific volume of coconut oil).
-
Synergist Only: A pitfall trap is baited only with the candidate synergistic semiochemical.
-
Control: A pitfall trap containing only the control substance (e.g., mineral oil) or an empty trap.
-
-
Beetle Release: A predetermined number of adult beetles (e.g., 50) are released into the center of the experimental arena, at a set distance from the trap (e.g., 60 cm)[2][3].
-
Data Collection: The number of beetles captured in the trap is counted after a specific period (e.g., 24 hours).
-
Replication: The experiment is replicated multiple times for each treatment to ensure statistical validity.
-
Statistical Analysis: The mean percentage of beetles captured for each treatment is calculated. The data are then analyzed using an appropriate statistical test, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test), to determine if there are significant differences between the treatments.
Signaling Pathways and Experimental Workflows
The perception of semiochemicals in Tribolium castaneum begins at the chemosensory sensilla on the antennae and maxillary and labial palps[4]. Olfactory Sensory Neurons (OSNs) within these sensilla express specific olfactory receptors that bind to odor molecules like 4,8-DMD and kairomones. While the specific receptors for 4,8-DMD have not yet been fully characterized, the general olfactory signaling pathway in insects is well-understood.
Caption: Putative olfactory signaling pathway in T. castaneum.
The following diagram illustrates a typical experimental workflow for comparing the attractiveness of different semiochemical combinations.
Caption: Experimental workflow for synergy testing.
References
- 1. Responses of Red Flour Beetle Adults, Tribolium castaneum (Coleoptera: Tenebrionidae), and Other Stored Product Beetles to Different Pheromone Trap Designs [mdpi.com]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. researchgate.net [researchgate.net]
- 4. Anatomic and neurochemical analysis of the palpal olfactory system in the red flour beetle Tribolium castaneum, HERBST - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (4R)-4,8-Dimethyldecanal as a Pest Monitoring Tool for Tribolium Species: A Comparative Guide
Introduction
The red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum) are significant pests in the food processing industry, particularly in flour mills and stored grain facilities.[1] Effective monitoring of these pests is a cornerstone of integrated pest management (IPM) programs, enabling early detection and targeted control measures.[2] (4R)-4,8-Dimethyldecanal, the male-produced aggregation pheromone of these beetles, is a key component of commercially available monitoring traps.[3] This guide provides a comparative analysis of the efficacy of this compound-baited traps against other monitoring alternatives, supported by experimental data.
Performance Comparison of Monitoring Tools
The effectiveness of this compound as a monitoring tool is often evaluated based on trap capture rates. These rates can be influenced by several factors, including trap design, the presence of other attractants (kairomones), and environmental conditions.
Pheromone vs. Kairomone and Combination Baits
Research has consistently shown that traps baited with this compound capture significantly more Tribolium castaneum than unbaited traps. The addition of a kairomone, such as food-based oil, can further enhance trap capture.
| Attractant | Mean Beetle Capture (%) | Statistical Significance | Reference |
| Laboratory Assay | |||
| Control (Mineral Oil) | ~2% | a | [3] |
| Food Oil Only | ~5% | a | [3] |
| Pheromone Only | ~18% | b | [3] |
| Pheromone + Food Oil | ~35% | c | [3] |
| Field Study (Flour Mill) | |||
| Unbaited | Low | - | [3] |
| Pheromone only | Significantly higher than unbaited | - | [3] |
| Pheromone + Food Oil | Significantly higher than pheromone only | - | [3] |
Means in the laboratory assay with the same letter are not significantly different.
Comparison of Different Trap Designs
The design of the trap used to deploy the pheromone lure plays a crucial role in its effectiveness. Pitfall traps are a common design for monitoring crawling insects like Tribolium.
| Trap Type | Mean Beetle Capture (%) | Target Pest | Statistical Significance | Reference |
| Laboratory Assay (No Attractant) | ||||
| Pitfall Trap | 21.25% | T. castaneum | a | [3] |
| Sticky Trap 1 | <5% | T. castaneum | b | [3] |
| Sticky Trap 2 | <5% | T. castaneum | b | [3] |
| Field Study (Flour Mill) | ||||
| Pitfall Trap | Higher | T. castaneum | p < 0.05 | [3] |
| Sticky Trap | Lower | T. castaneum | p < 0.05 | [3] |
| Sticky Trap | Higher | T. stercorea | p < 0.01 | [3] |
| Sticky Trap | Higher | A. advena | p < 0.01 | [3] |
Means in the laboratory assay with the same letter are not significantly different.
A study comparing three commercially available traps for T. castaneum monitoring found that the Dome™ trap, which is baited with both a pheromone and a kairomone, caught the highest number of beetles. There was no significant difference in the number of beetles caught between the ClimbUP® BG (kairomone only) and Torios® (pheromone and sticky surface) traps.
Experimental Protocols
Standardized protocols are essential for the effective use of this compound-baited traps in a monitoring program.
Trap Placement and Density
-
Grid Pattern: For a comprehensive survey, traps should initially be placed in a grid pattern throughout the facility.[4]
-
Spacing: A general guideline is to space traps 10-20 meters apart. For Tribolium species, a spacing of 10 meters is recommended.[4]
-
Targeted Placement: Traps should be placed in areas with a higher risk of infestation, such as near processing equipment, in corners, and on either side of doorways.[5] The attraction range for flour beetles to a trap is generally less than 10 feet.[6]
-
Height: For crawling pests like Tribolium, traps should be placed on the floor or other horizontal surfaces.[4]
Monitoring and Maintenance
-
Frequency: Traps should be checked regularly, typically weekly or bi-weekly.[7]
-
Data Recording: The number of captured target pests should be recorded at each inspection. This data can be used to map infestation "hotspots" and track population trends over time.[2]
-
Lure Replacement: The pheromone lure should be replaced every 4-6 weeks to maintain its attractiveness.[8]
-
Trap Servicing: The trap should be cleaned of captured insects and any debris at each inspection.[4]
Validation Workflow for a Pest Monitoring Tool
The following diagram illustrates a typical workflow for validating a new pest monitoring tool, such as a pheromone trap.
This compound is a validated and effective tool for monitoring Tribolium castaneum and T. confusum. Its efficacy is optimized when used in conjunction with a well-designed trap, such as a pitfall trap, and a kairomone attractant. While pheromone-baited traps are a powerful component of an IPM program, their success is dependent on proper implementation, including strategic trap placement, regular monitoring, and diligent record-keeping. These traps provide valuable data on pest presence, distribution, and population dynamics, which are crucial for making informed pest management decisions.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Red Flour Beetle (Tribolium castaneum) And Confused Flour Beetle (Tribolium confusum) Integrated Pest Management Plan [pestec.com]
- 3. mdpi.com [mdpi.com]
- 4. trece.com [trece.com]
- 5. Museum Monitoring Guidelines | Tips from Insects Limited [insectslimited.com]
- 6. exopest.com.au [exopest.com.au]
- 7. researchgate.net [researchgate.net]
- 8. ecocenter.md [ecocenter.md]
- 9. Trapping Tribolium castaneum (Coleoptera: Tenebrionidae) and Other Beetles in Flourmills: Evaluating Fumigation Efficacy and Estimating Population Density - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (4R)-4,8-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure to (4R)-4,8-Dimethyldecanal, which is presumed to be a volatile organic compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential vapors that can cause serious eye irritation.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which may cause irritation.[1][5] Gloves should be inspected before each use.[6] |
| Body Protection | Flame-resistant lab coat, fully buttoned, with full-length sleeves. | Protects skin from accidental splashes and contact.[1][5] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[1][6] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1][5] | Minimizes the risk of inhaling potentially harmful vapors.[8] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Step-by-Step Handling Protocol:
-
Area Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[7] Clear the workspace of any unnecessary items.
-
Equipment and PPE Check: Confirm that all necessary PPE is available and in good condition.[5][6] Ensure that an emergency eyewash station and safety shower are accessible.[1]
-
Chemical Handling: Conduct all transfers and manipulations of the chemical within the fume hood to control vapor exposure.[7]
-
Post-Handling: Upon completion of work, tightly seal the container.[1] Decontaminate the work surface.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]
Storage Plan:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][9]
-
Store in a designated flammable liquids storage cabinet.[1]
-
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]
Emergency Protocol: Spill Response
In the event of a spill, a swift and appropriate response is critical to mitigate hazards.
Minor Spill (less than 1 liter and contained within a fume hood):
-
Alert personnel in the immediate area.[11]
-
Wear the appropriate PPE, including respiratory protection if necessary.[11]
-
Confine the spill using absorbent materials such as sand, kitty litter, or a commercial sorbent.[11][12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[7]
-
Restock the spill kit.[12]
Major Spill (greater than 1 liter, any spill outside a fume hood, or if you are uncertain):
-
Immediately alert all personnel in the laboratory and evacuate the area.[12]
-
If safe to do so, turn off any ignition sources.[11]
-
Close the laboratory door to contain the spill and vapors.[12]
-
Contact your institution's emergency response team or Environmental Health & Safety (EHS) department immediately.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., unused chemical, absorbent materials, contaminated gloves, and labware) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary method of disposal is through your institution's hazardous waste management program, which typically involves incineration or other approved chemical waste treatments.[13]
-
Restrictions:
Mandatory Visualization: Chemical Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill.
References
- 1. wcu.edu [wcu.edu]
- 2. vigon.com [vigon.com]
- 3. directpcw.com [directpcw.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Chemical Spill Response [augusta.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Laboratory chemical waste [watercorporation.com.au]
- 15. archtechnochem.com [archtechnochem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
